ZL0580
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O4S/c26-25(27,28)17-8-10-19(11-9-17)30-24(34)31-20-12-14-21(15-13-20)37(35,36)32-16-4-7-22(32)23(33)29-18-5-2-1-3-6-18/h1-3,5-6,8-15,22H,4,7,16H2,(H,29,33)(H2,30,31,34)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFYGSWCJGXEJY-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ZL0580 in Inducing and Maintaining HIV Latency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus (HIV) latency, the persistence of transcriptionally silent but replication-competent provirus within host cells, remains the primary obstacle to a cure. The "block-and-lock" therapeutic strategy aims to enforce and deepen this latent state, preventing viral rebound. This technical guide provides an in-depth examination of the mechanism of action of ZL0580, a novel small molecule modulator at the forefront of this approach. This compound distinguishes itself from pan-BET inhibitors by selectively targeting the first bromodomain (BD1) of the host epigenetic reader protein BRD4, leading to potent and durable suppression of HIV transcription. This document details the molecular interactions, signaling pathways, and chromatin modifications through which this compound promotes a deep and lasting state of HIV latency. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising therapeutic area.
Introduction: The "Block-and-Lock" Paradigm and this compound
The "shock and kill" strategy for HIV eradication, which involves reactivating latent provirus for immune-mediated clearance, has faced significant challenges. An alternative and promising approach is the "block-and-lock" strategy, which seeks to reinforce HIV latency, rendering the provirus permanently silent.[1][2] this compound has emerged as a first-in-class agent in this category, demonstrating the ability to induce a profound and durable state of HIV suppression in a variety of preclinical models.[1][3] Unlike pan-BET inhibitors such as JQ1, which tend to reactivate HIV, this compound acts as a transcriptional repressor of the virus.[1][2] This unique activity stems from its selective interaction with the first bromodomain (BD1) of BRD4, a key regulator of gene expression.[1][4]
Core Mechanism of Action
This compound exerts its HIV-suppressive effects through a dual mechanism: inhibition of Tat-mediated transcriptional elongation and induction of a repressive chromatin environment at the viral promoter.
Selective Targeting of BRD4 Bromodomain 1
This compound's selectivity for the BD1 domain of BRD4 is central to its mechanism.[1][4] Structural modeling and mutagenesis studies have identified a key glutamic acid residue (E151) within BRD4 BD1 as a critical interaction point for this compound.[1][5] This selective binding is distinct from the binding mode of pan-BET inhibitors like JQ1, which non-selectively bind to both BD1 and BD2 of all BET family proteins.[1] This difference in binding profile is believed to be responsible for the opposing effects of this compound and JQ1 on HIV transcription.[1][2]
Inhibition of Tat-Mediated Transcriptional Elongation
A primary mechanism by which this compound suppresses HIV transcription is by interfering with the function of the viral trans-activator of transcription (Tat) protein. Tat is essential for robust viral gene expression, as it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to the trans-activation response (TAR) element of the nascent viral RNA. P-TEFb, which consists of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9), then phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting processive transcriptional elongation.[6]
This compound disrupts this critical process by inhibiting the Tat-mediated recruitment of P-TEFb.[1] Specifically, this compound has been shown to disrupt the binding of Tat to CDK9.[3][5] This prevents the efficient phosphorylation of RNAPII, leading to premature termination of viral transcription.[7]
Induction of a Repressive Chromatin Structure
In addition to inhibiting transcriptional elongation, this compound actively promotes a more condensed and transcriptionally inert chromatin state at the HIV Long Terminal Repeat (LTR), the promoter region of the provirus.[3][4] High-resolution micrococcal nuclease mapping has demonstrated that this compound treatment leads to the establishment of a repressive nucleosomal structure at the HIV LTR.[3][4] This altered chromatin architecture makes the viral promoter less accessible to the host transcription machinery, further reinforcing the latent state.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key molecular interactions and experimental workflows described in the literature.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Transcription elongation factor P-TEFb is required for HIV-1 Tat transactivation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Core Mechanism of ZL0580 in Inducing and Maintaining HIV Latency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus (HIV) latency, the persistence of transcriptionally silent but replication-competent provirus within host cells, remains the primary obstacle to a cure. The "block-and-lock" therapeutic strategy aims to enforce and deepen this latent state, preventing viral rebound. This technical guide provides an in-depth examination of the mechanism of action of ZL0580, a novel small molecule modulator at the forefront of this approach. This compound distinguishes itself from pan-BET inhibitors by selectively targeting the first bromodomain (BD1) of the host epigenetic reader protein BRD4, leading to potent and durable suppression of HIV transcription. This document details the molecular interactions, signaling pathways, and chromatin modifications through which this compound promotes a deep and lasting state of HIV latency. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising therapeutic area.
Introduction: The "Block-and-Lock" Paradigm and this compound
The "shock and kill" strategy for HIV eradication, which involves reactivating latent provirus for immune-mediated clearance, has faced significant challenges. An alternative and promising approach is the "block-and-lock" strategy, which seeks to reinforce HIV latency, rendering the provirus permanently silent.[1][2] this compound has emerged as a first-in-class agent in this category, demonstrating the ability to induce a profound and durable state of HIV suppression in a variety of preclinical models.[1][3] Unlike pan-BET inhibitors such as JQ1, which tend to reactivate HIV, this compound acts as a transcriptional repressor of the virus.[1][2] This unique activity stems from its selective interaction with the first bromodomain (BD1) of BRD4, a key regulator of gene expression.[1][4]
Core Mechanism of Action
This compound exerts its HIV-suppressive effects through a dual mechanism: inhibition of Tat-mediated transcriptional elongation and induction of a repressive chromatin environment at the viral promoter.
Selective Targeting of BRD4 Bromodomain 1
This compound's selectivity for the BD1 domain of BRD4 is central to its mechanism.[1][4] Structural modeling and mutagenesis studies have identified a key glutamic acid residue (E151) within BRD4 BD1 as a critical interaction point for this compound.[1][5] This selective binding is distinct from the binding mode of pan-BET inhibitors like JQ1, which non-selectively bind to both BD1 and BD2 of all BET family proteins.[1] This difference in binding profile is believed to be responsible for the opposing effects of this compound and JQ1 on HIV transcription.[1][2]
Inhibition of Tat-Mediated Transcriptional Elongation
A primary mechanism by which this compound suppresses HIV transcription is by interfering with the function of the viral trans-activator of transcription (Tat) protein. Tat is essential for robust viral gene expression, as it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to the trans-activation response (TAR) element of the nascent viral RNA. P-TEFb, which consists of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9), then phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting processive transcriptional elongation.[6]
This compound disrupts this critical process by inhibiting the Tat-mediated recruitment of P-TEFb.[1] Specifically, this compound has been shown to disrupt the binding of Tat to CDK9.[3][5] This prevents the efficient phosphorylation of RNAPII, leading to premature termination of viral transcription.[7]
Induction of a Repressive Chromatin Structure
In addition to inhibiting transcriptional elongation, this compound actively promotes a more condensed and transcriptionally inert chromatin state at the HIV Long Terminal Repeat (LTR), the promoter region of the provirus.[3][4] High-resolution micrococcal nuclease mapping has demonstrated that this compound treatment leads to the establishment of a repressive nucleosomal structure at the HIV LTR.[3][4] This altered chromatin architecture makes the viral promoter less accessible to the host transcription machinery, further reinforcing the latent state.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key molecular interactions and experimental workflows described in the literature.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Transcription elongation factor P-TEFb is required for HIV-1 Tat transactivation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
a first-in-class BRD4-selective small molecule distinct from the pan-BET inhibitor JQ1, which induces HIV epigenetic suppression.
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistence of latent HIV reservoirs remains the primary obstacle to a cure. While "shock and kill" strategies utilizing pan-BET inhibitors like JQ1 have shown promise in reactivating latent HIV, their broad activity raises concerns about off-target effects and toxicity. This has spurred the development of more targeted approaches. This technical guide focuses on ZL0580, a first-in-class small molecule that selectively inhibits the first bromodomain (BD1) of BRD4, a key epigenetic reader protein. Unlike pan-BET inhibitors that activate HIV transcription, this compound acts as a potent epigenetic suppressor of HIV.[1][2][3][4] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction: The Rationale for BRD4-Selective Inhibition in HIV
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are critical regulators of gene transcription.[3] They act as epigenetic "readers," recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. In the context of HIV, BRD4 plays a dual role. The pan-BET inhibitor JQ1 has been shown to reactivate latent HIV by displacing BRD4 from the viral promoter, allowing the HIV trans-activator protein Tat to recruit the positive transcription elongation factor b (P-TEFb) and initiate transcription.[5][6]
However, the non-selective nature of JQ1, which binds to both bromodomains (BD1 and BD2) of all BET proteins, can lead to widespread changes in host gene expression and potential toxicity.[7][8] This has led to the exploration of more selective inhibitors. This compound emerged from a structure-guided drug design effort to identify molecules that could modulate BRD4 activity with greater specificity.[2][7][9] Unexpectedly, this compound demonstrated a novel mechanism of action: instead of activating HIV, it epigenetically suppresses both basal and induced HIV transcription, promoting a "block and lock" state of deep latency.[1][3][10] This positions this compound as a promising candidate for a functional cure strategy, aimed at permanently silencing the latent reservoir.
This compound: A Profile of a BRD4-Selective HIV Suppressor
This compound is a small molecule that exhibits high selectivity for the first bromodomain (BD1) of BRD4.[2][7][8] This selectivity is attributed to its unique binding mode, which differs from that of JQ1.[1]
Mechanism of Action
This compound induces HIV epigenetic suppression through a multi-pronged mechanism:
-
Inhibition of Tat-Transactivation: this compound disrupts the interaction between the HIV Tat protein and the P-TEFb complex (composed of CDK9 and Cyclin T1).[10][11] This is a critical step for the elongation of HIV transcription. By inhibiting this interaction, this compound effectively halts the production of new viral RNA.[12]
-
Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and transcriptionally silent chromatin environment at the HIV long terminal repeat (LTR), the promoter region of the integrated provirus.[10][11][13] This is achieved through the modulation of nucleosome positioning, making the viral DNA less accessible to the transcriptional machinery.[11][12]
-
Distinct from JQ1: Unlike JQ1, which displaces BRD4 from chromatin, this compound's mechanism does not rely on this displacement.[6][14] Instead, it modulates BRD4's interaction with other proteins in the transcriptional complex.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in HIV Suppression
| Cell Line | Assay | Treatment | Concentration | Result | Reference |
| J-Lat 10.6 | HIV Reactivation (Flow Cytometry) | This compound + PMA | 10 µM | Significant suppression of PMA-induced GFP expression | [12] |
| HC69 (microglial) | HIV Activation (Flow Cytometry) | This compound + TNF-α | 8 µM | Significant suppression of TNF-α-induced GFP expression | [13] |
| U1 (monocytic) | HIV Transcription (qPCR) | This compound | 8 µM | Potent suppression of basal HIV transcription | [11] |
| OM10.1 (promyelocytic) | HIV Transcription (qPCR) | This compound | 8 µM | Potent suppression of basal HIV transcription | [11] |
| Primary CD4+ T cells | HIV Transcription (qPCR) | This compound | 10 µM | Suppression of both PMA-stimulated and basal HIV transcription | [12] |
Table 2: Comparative Activity of this compound and JQ1
| Parameter | This compound | JQ1 | Reference |
| BRD4 BD1 Selectivity | High (selectively binds to BD1) | Pan-BET (binds to BD1 and BD2 of all BETs) | [2][7][8] |
| Effect on HIV Transcription | Suppression | Activation | [7][14] |
| Mechanism on Tat-P-TEFb | Inhibits interaction | Promotes interaction | [5][10] |
| Effect on Chromatin at HIV LTR | Induces repressive structure | Promotes accessible structure | [10][11] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound in Humanized Mice
| Parameter | Value | Reference |
| Bioavailability | Orally bioavailable | [1] |
| Safety Profile | Favorable, no evident toxicity | [1] |
| Plasma Viremia Reduction | Reduced to nearly undetectable levels after 2 weeks of daily treatment | [1] |
| Viral Rebound | Delayed viral rebound following treatment interruption | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Culture and Reagents
-
Cell Lines: J-Lat (clone 10.6), HC69, U1, and OM10.1 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors by Ficoll-Paque density gradient centrifugation. CD4+ T cells were purified by negative selection.
-
Compounds: this compound and JQ1 were dissolved in DMSO to create stock solutions. Phorbol 12-myristate 13-acetate (PMA) and Tumor Necrosis Factor-alpha (TNF-α) were used as HIV-1 inducing agents.
HIV Reactivation/Suppression Assays (Flow Cytometry)
-
Seed latently infected cells (e.g., J-Lat 10.6 or HC69) in 24-well plates.
-
Treat cells with the desired concentrations of this compound, JQ1, and/or inducing agents (PMA or TNF-α). A DMSO-treated control should be included.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells, wash with PBS, and fix with 2% paraformaldehyde.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. Data is typically analyzed using software such as FlowJo.
Western Blotting
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against BRD4, Tat, CDK9, and GAPDH (as a loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-link protein-DNA complexes in cells by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Immunoprecipitate the chromatin overnight at 4°C with specific antibodies (e.g., anti-BRD4, anti-Tat, or control IgG).
-
Capture the antibody-protein-DNA complexes with protein A/G agarose beads.
-
Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers.
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
Purify the DNA using a PCR purification kit.
-
Analyze the enrichment of specific DNA regions (e.g., the HIV LTR) by quantitative PCR (qPCR).
Micrococcal Nuclease (MNase) Mapping Assay
-
Isolate nuclei from treated and untreated cells.
-
Digest the chromatin with a range of MNase concentrations to generate a ladder of DNA fragments corresponding to different nucleosomal protection patterns.
-
Purify the DNA from the digested samples.
-
Perform Southern blotting or qPCR using primers specific to the HIV LTR to analyze the nucleosome positioning and chromatin accessibility.
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. immune-system-research.com [immune-system-research.com]
- 13. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
a first-in-class BRD4-selective small molecule distinct from the pan-BET inhibitor JQ1, which induces HIV epigenetic suppression.
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistence of latent HIV reservoirs remains the primary obstacle to a cure. While "shock and kill" strategies utilizing pan-BET inhibitors like JQ1 have shown promise in reactivating latent HIV, their broad activity raises concerns about off-target effects and toxicity. This has spurred the development of more targeted approaches. This technical guide focuses on ZL0580, a first-in-class small molecule that selectively inhibits the first bromodomain (BD1) of BRD4, a key epigenetic reader protein. Unlike pan-BET inhibitors that activate HIV transcription, this compound acts as a potent epigenetic suppressor of HIV.[1][2][3][4] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction: The Rationale for BRD4-Selective Inhibition in HIV
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are critical regulators of gene transcription.[3] They act as epigenetic "readers," recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. In the context of HIV, BRD4 plays a dual role. The pan-BET inhibitor JQ1 has been shown to reactivate latent HIV by displacing BRD4 from the viral promoter, allowing the HIV trans-activator protein Tat to recruit the positive transcription elongation factor b (P-TEFb) and initiate transcription.[5][6]
However, the non-selective nature of JQ1, which binds to both bromodomains (BD1 and BD2) of all BET proteins, can lead to widespread changes in host gene expression and potential toxicity.[7][8] This has led to the exploration of more selective inhibitors. This compound emerged from a structure-guided drug design effort to identify molecules that could modulate BRD4 activity with greater specificity.[2][7][9] Unexpectedly, this compound demonstrated a novel mechanism of action: instead of activating HIV, it epigenetically suppresses both basal and induced HIV transcription, promoting a "block and lock" state of deep latency.[1][3][10] This positions this compound as a promising candidate for a functional cure strategy, aimed at permanently silencing the latent reservoir.
This compound: A Profile of a BRD4-Selective HIV Suppressor
This compound is a small molecule that exhibits high selectivity for the first bromodomain (BD1) of BRD4.[2][7][8] This selectivity is attributed to its unique binding mode, which differs from that of JQ1.[1]
Mechanism of Action
This compound induces HIV epigenetic suppression through a multi-pronged mechanism:
-
Inhibition of Tat-Transactivation: this compound disrupts the interaction between the HIV Tat protein and the P-TEFb complex (composed of CDK9 and Cyclin T1).[10][11] This is a critical step for the elongation of HIV transcription. By inhibiting this interaction, this compound effectively halts the production of new viral RNA.[12]
-
Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and transcriptionally silent chromatin environment at the HIV long terminal repeat (LTR), the promoter region of the integrated provirus.[10][11][13] This is achieved through the modulation of nucleosome positioning, making the viral DNA less accessible to the transcriptional machinery.[11][12]
-
Distinct from JQ1: Unlike JQ1, which displaces BRD4 from chromatin, this compound's mechanism does not rely on this displacement.[6][14] Instead, it modulates BRD4's interaction with other proteins in the transcriptional complex.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in HIV Suppression
| Cell Line | Assay | Treatment | Concentration | Result | Reference |
| J-Lat 10.6 | HIV Reactivation (Flow Cytometry) | This compound + PMA | 10 µM | Significant suppression of PMA-induced GFP expression | [12] |
| HC69 (microglial) | HIV Activation (Flow Cytometry) | This compound + TNF-α | 8 µM | Significant suppression of TNF-α-induced GFP expression | [13] |
| U1 (monocytic) | HIV Transcription (qPCR) | This compound | 8 µM | Potent suppression of basal HIV transcription | [11] |
| OM10.1 (promyelocytic) | HIV Transcription (qPCR) | This compound | 8 µM | Potent suppression of basal HIV transcription | [11] |
| Primary CD4+ T cells | HIV Transcription (qPCR) | This compound | 10 µM | Suppression of both PMA-stimulated and basal HIV transcription | [12] |
Table 2: Comparative Activity of this compound and JQ1
| Parameter | This compound | JQ1 | Reference |
| BRD4 BD1 Selectivity | High (selectively binds to BD1) | Pan-BET (binds to BD1 and BD2 of all BETs) | [2][7][8] |
| Effect on HIV Transcription | Suppression | Activation | [7][14] |
| Mechanism on Tat-P-TEFb | Inhibits interaction | Promotes interaction | [5][10] |
| Effect on Chromatin at HIV LTR | Induces repressive structure | Promotes accessible structure | [10][11] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound in Humanized Mice
| Parameter | Value | Reference |
| Bioavailability | Orally bioavailable | [1] |
| Safety Profile | Favorable, no evident toxicity | [1] |
| Plasma Viremia Reduction | Reduced to nearly undetectable levels after 2 weeks of daily treatment | [1] |
| Viral Rebound | Delayed viral rebound following treatment interruption | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Culture and Reagents
-
Cell Lines: J-Lat (clone 10.6), HC69, U1, and OM10.1 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors by Ficoll-Paque density gradient centrifugation. CD4+ T cells were purified by negative selection.
-
Compounds: this compound and JQ1 were dissolved in DMSO to create stock solutions. Phorbol 12-myristate 13-acetate (PMA) and Tumor Necrosis Factor-alpha (TNF-α) were used as HIV-1 inducing agents.
HIV Reactivation/Suppression Assays (Flow Cytometry)
-
Seed latently infected cells (e.g., J-Lat 10.6 or HC69) in 24-well plates.
-
Treat cells with the desired concentrations of this compound, JQ1, and/or inducing agents (PMA or TNF-α). A DMSO-treated control should be included.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells, wash with PBS, and fix with 2% paraformaldehyde.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. Data is typically analyzed using software such as FlowJo.
Western Blotting
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against BRD4, Tat, CDK9, and GAPDH (as a loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-link protein-DNA complexes in cells by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Immunoprecipitate the chromatin overnight at 4°C with specific antibodies (e.g., anti-BRD4, anti-Tat, or control IgG).
-
Capture the antibody-protein-DNA complexes with protein A/G agarose beads.
-
Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers.
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
Purify the DNA using a PCR purification kit.
-
Analyze the enrichment of specific DNA regions (e.g., the HIV LTR) by quantitative PCR (qPCR).
Micrococcal Nuclease (MNase) Mapping Assay
-
Isolate nuclei from treated and untreated cells.
-
Digest the chromatin with a range of MNase concentrations to generate a ladder of DNA fragments corresponding to different nucleosomal protection patterns.
-
Purify the DNA from the digested samples.
-
Perform Southern blotting or qPCR using primers specific to the HIV LTR to analyze the nucleosome positioning and chromatin accessibility.
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. immune-system-research.com [immune-system-research.com]
- 13. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
ZL0580: A Deep Dive into its Selective Binding Affinity for BRD4 Bromodomains
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of the small molecule ZL0580 for the first (BD1) and second (BD2) bromodomains of the human Bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and virology.
Executive Summary
This compound is a potent and selective inhibitor of the BRD4 bromodomain BD1. Unlike pan-BET inhibitors such as JQ1, this compound exhibits a distinct binding profile, showing significant affinity for BRD4 BD1 while displaying minimal to no binding to BRD4 BD2. This selectivity is attributed to its unique interaction with a novel binding site on the BD1 domain, separate from the canonical acetyl-lysine binding pocket. This guide summarizes the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound to BRD4 BD1 vs. BD2
The binding affinity of this compound for the individual bromodomains of BRD4 has been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data.
| Ligand | Target | Assay Type | Affinity (IC50) | Fold Selectivity (BD2/BD1) |
| This compound | BRD4 BD1 | TR-FRET | 163 nM[1] | ~6.6[1] |
| This compound | BRD4 BD2 | TR-FRET | ~1076 nM (calculated)[1] | - |
| This compound | BRD4 BD2 | Thermal Shift Assay | No detectable binding | - |
Note: The IC50 for BRD4 BD2 is calculated based on the reported 6.6-fold selectivity over BD1. Other studies using different assays, such as the Thermal Shift Assay, have reported no detectable binding of this compound to BRD4 BD2.
Experimental Protocols
The determination of this compound's binding affinity for BRD4 bromodomains has been accomplished through several key experimental techniques. The detailed methodologies for the most prominent of these are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET assays were utilized to determine the IC50 values of this compound against the bromodomains of BRD4.
Principle: This assay measures the disruption of the interaction between a fluorescently-labeled ligand and the target bromodomain by a competing compound. Inhibition of this interaction leads to a decrease in the FRET signal.
Methodology:
-
Plate Setup: Assays are performed in a 384-well plate format.
-
Reagents:
-
BRD4 BD1 or BD2 protein.
-
A suitable fluorescently-labeled probe that binds to the bromodomain.
-
This compound serially diluted to a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Control compound (e.g., JQ1).
-
-
Procedure:
-
A solution containing the BRD4 bromodomain and the fluorescent probe is prepared in assay buffer.
-
Varying concentrations of this compound are added to the wells.
-
The reaction is incubated at room temperature for a specified period (e.g., 1 hour) to reach equilibrium.
-
The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a suitable nonlinear regression model.
Thermal Shift Assay (TSA)
TSA was employed to confirm the selective binding of this compound to BRD4 BD1.
Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. A stabilizing ligand will increase the melting temperature (Tm) of the protein.
Methodology:
-
Reagents:
-
Recombinant BRD4 BD1 and BD2 proteins (e.g., 5 µM for BD1, 25 µM for BD2).
-
SYPRO Orange protein dye (e.g., 25X).
-
Assay Buffer: 20 mM HEPES pH 6.5, 100 mM NaCl, 2.5% glycerol.
-
This compound and JQ1 (control) at various concentrations (e.g., final concentrations ranging from 0–126.5 μM in 5% DMSO).
-
-
Procedure:
-
In a 10 µL reaction volume, the respective BRD4 bromodomain protein is mixed with SYPRO Orange dye in the assay buffer.
-
This compound or JQ1 at different concentrations is added to the protein-dye mixture.
-
The reaction is performed in a real-time PCR instrument.
-
A melt curve analysis is conducted by increasing the temperature from 25 °C to 95 °C at a rate of 1 °C per 30 seconds, with fluorescence monitored at each 1 °C increment.
-
-
Data Analysis: The change in melting temperature (ΔTm) is calculated by comparing the Tm of the protein in the presence of the compound to the DMSO control.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to measure the inhibition of protein-protein or protein-ligand interactions.
Principle: Donor and acceptor beads are brought into proximity by a specific molecular interaction. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to and activates the acceptor beads, resulting in a luminescent signal. A competitive inhibitor disrupts this interaction, leading to a decrease in signal.
Methodology:
-
Reagents:
-
GST-tagged BRD4 BD1 or BD2 protein.
-
Biotinylated histone H4 peptide (acetylated).
-
Streptavidin-coated Donor beads.
-
Anti-GST Acceptor beads.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.01% BSA, 5 mM DTT.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well plate, serially diluted this compound is added.
-
A mixture of the BRD4 bromodomain protein and the biotinylated histone peptide is added to the wells.
-
The plate is incubated to allow for binding to occur (e.g., 75 minutes at room temperature).
-
A mixture of Streptavidin Donor beads and anti-GST Acceptor beads is added under subdued light.
-
The plate is incubated in the dark at room temperature for a further period (e.g., 75 minutes).
-
The AlphaScreen signal is read on a compatible plate reader.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining this compound binding affinity to BRD4 bromodomains.
BRD4 Signaling in HIV Transcription and this compound's Mechanism of Action
References
ZL0580: A Deep Dive into its Selective Binding Affinity for BRD4 Bromodomains
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of the small molecule ZL0580 for the first (BD1) and second (BD2) bromodomains of the human Bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and virology.
Executive Summary
This compound is a potent and selective inhibitor of the BRD4 bromodomain BD1. Unlike pan-BET inhibitors such as JQ1, this compound exhibits a distinct binding profile, showing significant affinity for BRD4 BD1 while displaying minimal to no binding to BRD4 BD2. This selectivity is attributed to its unique interaction with a novel binding site on the BD1 domain, separate from the canonical acetyl-lysine binding pocket. This guide summarizes the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound to BRD4 BD1 vs. BD2
The binding affinity of this compound for the individual bromodomains of BRD4 has been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data.
| Ligand | Target | Assay Type | Affinity (IC50) | Fold Selectivity (BD2/BD1) |
| This compound | BRD4 BD1 | TR-FRET | 163 nM[1] | ~6.6[1] |
| This compound | BRD4 BD2 | TR-FRET | ~1076 nM (calculated)[1] | - |
| This compound | BRD4 BD2 | Thermal Shift Assay | No detectable binding | - |
Note: The IC50 for BRD4 BD2 is calculated based on the reported 6.6-fold selectivity over BD1. Other studies using different assays, such as the Thermal Shift Assay, have reported no detectable binding of this compound to BRD4 BD2.
Experimental Protocols
The determination of this compound's binding affinity for BRD4 bromodomains has been accomplished through several key experimental techniques. The detailed methodologies for the most prominent of these are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET assays were utilized to determine the IC50 values of this compound against the bromodomains of BRD4.
Principle: This assay measures the disruption of the interaction between a fluorescently-labeled ligand and the target bromodomain by a competing compound. Inhibition of this interaction leads to a decrease in the FRET signal.
Methodology:
-
Plate Setup: Assays are performed in a 384-well plate format.
-
Reagents:
-
BRD4 BD1 or BD2 protein.
-
A suitable fluorescently-labeled probe that binds to the bromodomain.
-
This compound serially diluted to a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Control compound (e.g., JQ1).
-
-
Procedure:
-
A solution containing the BRD4 bromodomain and the fluorescent probe is prepared in assay buffer.
-
Varying concentrations of this compound are added to the wells.
-
The reaction is incubated at room temperature for a specified period (e.g., 1 hour) to reach equilibrium.
-
The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a suitable nonlinear regression model.
Thermal Shift Assay (TSA)
TSA was employed to confirm the selective binding of this compound to BRD4 BD1.
Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. A stabilizing ligand will increase the melting temperature (Tm) of the protein.
Methodology:
-
Reagents:
-
Recombinant BRD4 BD1 and BD2 proteins (e.g., 5 µM for BD1, 25 µM for BD2).
-
SYPRO Orange protein dye (e.g., 25X).
-
Assay Buffer: 20 mM HEPES pH 6.5, 100 mM NaCl, 2.5% glycerol.
-
This compound and JQ1 (control) at various concentrations (e.g., final concentrations ranging from 0–126.5 μM in 5% DMSO).
-
-
Procedure:
-
In a 10 µL reaction volume, the respective BRD4 bromodomain protein is mixed with SYPRO Orange dye in the assay buffer.
-
This compound or JQ1 at different concentrations is added to the protein-dye mixture.
-
The reaction is performed in a real-time PCR instrument.
-
A melt curve analysis is conducted by increasing the temperature from 25 °C to 95 °C at a rate of 1 °C per 30 seconds, with fluorescence monitored at each 1 °C increment.
-
-
Data Analysis: The change in melting temperature (ΔTm) is calculated by comparing the Tm of the protein in the presence of the compound to the DMSO control.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to measure the inhibition of protein-protein or protein-ligand interactions.
Principle: Donor and acceptor beads are brought into proximity by a specific molecular interaction. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to and activates the acceptor beads, resulting in a luminescent signal. A competitive inhibitor disrupts this interaction, leading to a decrease in signal.
Methodology:
-
Reagents:
-
GST-tagged BRD4 BD1 or BD2 protein.
-
Biotinylated histone H4 peptide (acetylated).
-
Streptavidin-coated Donor beads.
-
Anti-GST Acceptor beads.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.01% BSA, 5 mM DTT.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well plate, serially diluted this compound is added.
-
A mixture of the BRD4 bromodomain protein and the biotinylated histone peptide is added to the wells.
-
The plate is incubated to allow for binding to occur (e.g., 75 minutes at room temperature).
-
A mixture of Streptavidin Donor beads and anti-GST Acceptor beads is added under subdued light.
-
The plate is incubated in the dark at room temperature for a further period (e.g., 75 minutes).
-
The AlphaScreen signal is read on a compatible plate reader.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining this compound binding affinity to BRD4 bromodomains.
BRD4 Signaling in HIV Transcription and this compound's Mechanism of Action
References
ZL0580: A "Block and Lock" Therapeutic Agent for HIV - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistence of latent HIV reservoirs remains the primary obstacle to a cure. The "block and lock" strategy aims to achieve a functional cure by epigenetically silencing HIV proviruses, preventing their reactivation. This technical guide provides an in-depth overview of ZL0580, a novel small molecule modulator of the bromodomain and extraterminal (BET) protein BRD4, and its development as a "block and lock" agent. This compound selectively binds to the first bromodomain (BD1) of BRD4, leading to the suppression of HIV transcription and the promotion of a deep state of latency. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents visual diagrams of the relevant pathways and workflows.
Introduction: The Challenge of HIV Latency and the "Block and Lock" Approach
Despite the success of antiretroviral therapy (ART) in suppressing HIV replication to undetectable levels, it does not eradicate the virus.[1][2][3] HIV can persist in a dormant state within the genome of long-lived cells, such as resting CD4+ T cells, forming what is known as the latent reservoir.[4][5] If ART is interrupted, these latent proviruses can reactivate, leading to a rebound in viral load.
The "block and lock" strategy is a promising approach to achieving a functional cure for HIV.[6] Unlike "shock and kill" strategies that aim to reactivate and eliminate latently infected cells, "block and lock" focuses on reinforcing the silent state of the integrated provirus, thereby preventing viral rebound after treatment cessation.[6][7] This is achieved by targeting host factors that are essential for HIV transcription. One such key host factor is the bromodomain-containing protein 4 (BRD4), an epigenetic reader that plays a crucial role in regulating HIV gene expression.[1][3]
This compound: A Selective BRD4 Modulator for HIV Suppression
This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4.[1][2][7][8] This selectivity distinguishes it from pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 of all BET family proteins and have opposing effects on HIV transcription.[1][4][5][9]
Mechanism of Action
This compound induces epigenetic suppression of HIV through a multi-faceted mechanism:[1][2][10]
-
Inhibition of Tat-Mediated Transcription: The HIV Tat protein is essential for robust viral transcription. It recruits the positive transcription elongation factor b (p-TEFb), which includes CDK9, to the HIV long terminal repeat (LTR).[11][12] this compound disrupts the interaction between Tat and CDK9, thereby inhibiting transcription elongation.[11][12]
-
Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and repressive chromatin structure at the HIV LTR.[2][7][10][11][12] This makes the proviral DNA less accessible to the host transcription machinery.
-
Contrasting Effects with JQ1: While JQ1 promotes viral reactivation, this compound induces transcriptional silencing.[4][5][8][9] This highlights the distinct functional consequences of selective BRD4 BD1 modulation.
Signaling Pathway of this compound-Mediated HIV Suppression
Caption: this compound mechanism of action in suppressing HIV transcription.
Quantitative Data on this compound Efficacy
In Vitro and Ex Vivo HIV Suppression
The following table summarizes the key quantitative data on the efficacy of this compound in various in vitro and ex vivo models.
| Cell Model | Assay Type | Parameter | Value | Reference |
| SupT1 cells | Luciferase Reporter | IC50 (non-reactivated) | 6.43 ± 0.34 μM | [9] |
| SupT1 cells | Luciferase Reporter | IC50 (TNF-α reactivated) | 4.14 ± 0.37 μM | [9] |
| J-Lat cells | Cell Viability | CC50 | > 40 μM | [10] |
| Primary CD4+ T cells | HIV Suppression | Effective Concentration | 8 μM | [10] |
| PBMCs from viremic individuals | HIV Transcription Suppression | Effective Concentration | 8 μM | [10] |
Combination with LEDGINs
This compound has been shown to have an additive effect in blocking HIV-1 transcription and reactivation when combined with LEDGINs, another class of latency-promoting agents.[4][5][9] This suggests a potential for combination therapies to achieve a more durable "block and lock" state.
In Vivo Efficacy in Humanized Mouse Models
Studies in humanized mouse models of HIV infection have provided early proof-of-concept for the in vivo activity of this compound.[7][13][14]
Pharmacokinetics and Safety
| Animal Model | Administration Route | Dose | Bioavailability (F) | Key Safety Finding | Reference |
| ICR mice | Intravenous | 10 mg/kg | N/A | Well-tolerated | [7] |
| ICR mice | Oral | 20 mg/kg | 38.71 ± 13.03% | Well-tolerated | [7] |
In Vivo HIV Suppression and Viral Rebound
| Treatment Group | Outcome | Result | Reference |
| This compound monotherapy | Plasma Viremia | Reduced to nearly undetectable levels after 2 weeks | [7][13] |
| This compound + ART | Viral Rebound after ART cessation | Delayed by ~2 weeks compared to ART alone | [6][7] |
| This compound and this compound+ART | Plasma Viral Load after Rebound | Markedly lower than in the ART-only group | [7] |
Experimental Protocols
Cell Lines and Reagents
-
Cell Lines: J-Lat cells, SupT1 T cells, HC69 (microglial), U1 and OM10.1 (monocytic), and HEK293 cells are commonly used.[4][9][11][12]
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors and HIV-infected individuals, and primary CD4+ T cells are used for ex vivo studies.[3][6][7][10]
-
Reagents: this compound, JQ1, LEDGINs (e.g., CX014442), and latency-reversing agents (LRAs) like TNF-α, PMA, SAHA, and prostratin (B1679730) are utilized.[9][15]
In Vitro HIV Infection and Reactivation Assays
-
Transduction/Infection: Cells are infected with HIV-1 reporter viruses (e.g., HIV-1 FLuc).[9]
-
Treatment: Infected cells are treated with a dilution series of this compound or other compounds.
-
Reactivation: A subset of treated cells is reactivated with an LRA (e.g., 10 ng/mL TNF-α).[9]
-
Readout: Viral expression is quantified using methods like luciferase assays or flow cytometry for GFP expression.[9] Cell viability is assessed using assays like the MTT assay.[9]
Thermal Shift Assay (TSA)
-
Reaction Mixture: A mixture containing the protein of interest (e.g., BRD4 BD1), a fluorescent dye (e.g., Sypro Orange), and the compound (this compound) is prepared.[7]
-
Thermal Denaturation: The reaction mixture is subjected to a temperature gradient in a real-time PCR machine.[7]
-
Data Analysis: The fluorescence intensity is measured as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the compound indicates binding.[7]
Experimental Workflow for this compound Evaluation
Caption: A generalized experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of a "block and lock" therapy for HIV. Its selective targeting of BRD4 BD1 leads to potent and durable suppression of HIV transcription in a variety of preclinical models.[1][2][7][11] In vivo studies have demonstrated its bioavailability and efficacy in suppressing viremia and delaying viral rebound.[7][13][14]
Future research should focus on optimizing the potency, persistence, and pharmacokinetic properties of this compound-based compounds.[9] Further investigation into combination therapies with other latency-promoting agents or with ART is also warranted to achieve a more profound and durable silencing of the HIV reservoir. The continued development of this compound and similar molecules holds significant promise for achieving a functional cure for HIV.
References
- 1. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. ajmc.com [ajmc.com]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Block-And-Lock Strategies to Cure HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound | bioRxiv [biorxiv.org]
- 15. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
ZL0580: A "Block and Lock" Therapeutic Agent for HIV - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistence of latent HIV reservoirs remains the primary obstacle to a cure. The "block and lock" strategy aims to achieve a functional cure by epigenetically silencing HIV proviruses, preventing their reactivation. This technical guide provides an in-depth overview of ZL0580, a novel small molecule modulator of the bromodomain and extraterminal (BET) protein BRD4, and its development as a "block and lock" agent. This compound selectively binds to the first bromodomain (BD1) of BRD4, leading to the suppression of HIV transcription and the promotion of a deep state of latency. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents visual diagrams of the relevant pathways and workflows.
Introduction: The Challenge of HIV Latency and the "Block and Lock" Approach
Despite the success of antiretroviral therapy (ART) in suppressing HIV replication to undetectable levels, it does not eradicate the virus.[1][2][3] HIV can persist in a dormant state within the genome of long-lived cells, such as resting CD4+ T cells, forming what is known as the latent reservoir.[4][5] If ART is interrupted, these latent proviruses can reactivate, leading to a rebound in viral load.
The "block and lock" strategy is a promising approach to achieving a functional cure for HIV.[6] Unlike "shock and kill" strategies that aim to reactivate and eliminate latently infected cells, "block and lock" focuses on reinforcing the silent state of the integrated provirus, thereby preventing viral rebound after treatment cessation.[6][7] This is achieved by targeting host factors that are essential for HIV transcription. One such key host factor is the bromodomain-containing protein 4 (BRD4), an epigenetic reader that plays a crucial role in regulating HIV gene expression.[1][3]
This compound: A Selective BRD4 Modulator for HIV Suppression
This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4.[1][2][7][8] This selectivity distinguishes it from pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 of all BET family proteins and have opposing effects on HIV transcription.[1][4][5][9]
Mechanism of Action
This compound induces epigenetic suppression of HIV through a multi-faceted mechanism:[1][2][10]
-
Inhibition of Tat-Mediated Transcription: The HIV Tat protein is essential for robust viral transcription. It recruits the positive transcription elongation factor b (p-TEFb), which includes CDK9, to the HIV long terminal repeat (LTR).[11][12] this compound disrupts the interaction between Tat and CDK9, thereby inhibiting transcription elongation.[11][12]
-
Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and repressive chromatin structure at the HIV LTR.[2][7][10][11][12] This makes the proviral DNA less accessible to the host transcription machinery.
-
Contrasting Effects with JQ1: While JQ1 promotes viral reactivation, this compound induces transcriptional silencing.[4][5][8][9] This highlights the distinct functional consequences of selective BRD4 BD1 modulation.
Signaling Pathway of this compound-Mediated HIV Suppression
Caption: this compound mechanism of action in suppressing HIV transcription.
Quantitative Data on this compound Efficacy
In Vitro and Ex Vivo HIV Suppression
The following table summarizes the key quantitative data on the efficacy of this compound in various in vitro and ex vivo models.
| Cell Model | Assay Type | Parameter | Value | Reference |
| SupT1 cells | Luciferase Reporter | IC50 (non-reactivated) | 6.43 ± 0.34 μM | [9] |
| SupT1 cells | Luciferase Reporter | IC50 (TNF-α reactivated) | 4.14 ± 0.37 μM | [9] |
| J-Lat cells | Cell Viability | CC50 | > 40 μM | [10] |
| Primary CD4+ T cells | HIV Suppression | Effective Concentration | 8 μM | [10] |
| PBMCs from viremic individuals | HIV Transcription Suppression | Effective Concentration | 8 μM | [10] |
Combination with LEDGINs
This compound has been shown to have an additive effect in blocking HIV-1 transcription and reactivation when combined with LEDGINs, another class of latency-promoting agents.[4][5][9] This suggests a potential for combination therapies to achieve a more durable "block and lock" state.
In Vivo Efficacy in Humanized Mouse Models
Studies in humanized mouse models of HIV infection have provided early proof-of-concept for the in vivo activity of this compound.[7][13][14]
Pharmacokinetics and Safety
| Animal Model | Administration Route | Dose | Bioavailability (F) | Key Safety Finding | Reference |
| ICR mice | Intravenous | 10 mg/kg | N/A | Well-tolerated | [7] |
| ICR mice | Oral | 20 mg/kg | 38.71 ± 13.03% | Well-tolerated | [7] |
In Vivo HIV Suppression and Viral Rebound
| Treatment Group | Outcome | Result | Reference |
| This compound monotherapy | Plasma Viremia | Reduced to nearly undetectable levels after 2 weeks | [7][13] |
| This compound + ART | Viral Rebound after ART cessation | Delayed by ~2 weeks compared to ART alone | [6][7] |
| This compound and this compound+ART | Plasma Viral Load after Rebound | Markedly lower than in the ART-only group | [7] |
Experimental Protocols
Cell Lines and Reagents
-
Cell Lines: J-Lat cells, SupT1 T cells, HC69 (microglial), U1 and OM10.1 (monocytic), and HEK293 cells are commonly used.[4][9][11][12]
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors and HIV-infected individuals, and primary CD4+ T cells are used for ex vivo studies.[3][6][7][10]
-
Reagents: this compound, JQ1, LEDGINs (e.g., CX014442), and latency-reversing agents (LRAs) like TNF-α, PMA, SAHA, and prostratin are utilized.[9][15]
In Vitro HIV Infection and Reactivation Assays
-
Transduction/Infection: Cells are infected with HIV-1 reporter viruses (e.g., HIV-1 FLuc).[9]
-
Treatment: Infected cells are treated with a dilution series of this compound or other compounds.
-
Reactivation: A subset of treated cells is reactivated with an LRA (e.g., 10 ng/mL TNF-α).[9]
-
Readout: Viral expression is quantified using methods like luciferase assays or flow cytometry for GFP expression.[9] Cell viability is assessed using assays like the MTT assay.[9]
Thermal Shift Assay (TSA)
-
Reaction Mixture: A mixture containing the protein of interest (e.g., BRD4 BD1), a fluorescent dye (e.g., Sypro Orange), and the compound (this compound) is prepared.[7]
-
Thermal Denaturation: The reaction mixture is subjected to a temperature gradient in a real-time PCR machine.[7]
-
Data Analysis: The fluorescence intensity is measured as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the compound indicates binding.[7]
Experimental Workflow for this compound Evaluation
Caption: A generalized experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of a "block and lock" therapy for HIV. Its selective targeting of BRD4 BD1 leads to potent and durable suppression of HIV transcription in a variety of preclinical models.[1][2][7][11] In vivo studies have demonstrated its bioavailability and efficacy in suppressing viremia and delaying viral rebound.[7][13][14]
Future research should focus on optimizing the potency, persistence, and pharmacokinetic properties of this compound-based compounds.[9] Further investigation into combination therapies with other latency-promoting agents or with ART is also warranted to achieve a more profound and durable silencing of the HIV reservoir. The continued development of this compound and similar molecules holds significant promise for achieving a functional cure for HIV.
References
- 1. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. ajmc.com [ajmc.com]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Block-And-Lock Strategies to Cure HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound | bioRxiv [biorxiv.org]
- 15. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
ZL0580: A Technical Guide to a Novel BRD4-Selective Inhibitor for HIV Cure Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0580 is a first-in-class, selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in HIV-1 transcription. Discovered through structure-guided drug design, this compound represents a significant advancement in the "block and lock" strategy for an HIV cure. Unlike pan-BET inhibitors such as JQ1 which activate HIV transcription, this compound epigenetically suppresses the virus by inducing a repressive chromatin state at the HIV promoter and inhibiting Tat-mediated transcriptional elongation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of HIV eradication.
Introduction
The persistence of latent HIV-1 reservoirs in infected individuals remains the primary obstacle to a cure. Antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, but it does not eradicate the provirus integrated into the host genome. The "block and lock" approach aims to achieve a functional cure by deeply silencing the HIV provirus, preventing its reactivation. This compound has emerged as a promising candidate for this strategy. It selectively targets the BD1 domain of BRD4, leading to the suppression of HIV transcription in various models, including latently infected cell lines, primary CD4+ T cells, and myeloid cells.[1][2][3] In vivo studies using humanized mouse models have demonstrated this compound's ability to suppress active HIV replication and delay viral rebound after treatment interruption.[1][4][5]
Discovery and Chemical Properties
This compound was identified through a structure-guided drug design approach aimed at developing BRD4 modulators.[3] Its chemical structure is distinct from the pan-BET inhibitor JQ1.[3][6]
Chemical Structure of this compound:
(The exact chemical structure of this compound is proprietary and detailed in patent filings. For research purposes, it is described as a structurally close analog of ZL0590.)[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains
| Bromodomain | IC50 (nM) | Selectivity vs. BRD4 BD1 | Reference |
| BRD4 BD1 | 163 | - | [9] |
| BRD4 BD2 | >10,000 | >61-fold | [9] |
| BRD2 BD1 | 900 | 5.5-fold | [9] |
| BRD3 BD1 | 1,900 | 11.7-fold | [9] |
| BRDT BD1 | 1,800 | 11.0-fold | [9] |
| CBP | >10,000 | >61-fold | [9] |
Table 2: In Vitro and Ex Vivo HIV Suppression by this compound
| Cell Model | Treatment Condition | Effect | Reference |
| J-Lat 10.6 cells (PMA-stimulated) | 10 µM this compound | Dose-dependent suppression of HIV activation | [3] |
| In vitro infected primary CD4+ T cells | This compound | Suppression of HIV transcription | [7] |
| PBMCs from viremic HIV+ individuals | 8 µM this compound | Suppression of HIV transcription | [7][10] |
| Microglial cells (HC69) | This compound | Potent and durable suppression of HIV transcription | [2][11] |
| Monocytic cell lines (U1, OM10.1) | This compound | Potent and durable suppression of HIV transcription | [2][11] |
| Primary monocyte-derived macrophages (MDMs) | This compound + ART | Promotion of HIV suppression | [2][11] |
Table 3: In Vivo Efficacy of this compound in Humanized Mice
| Treatment Group | Effect on Plasma Viremia | Viral Rebound Post-Treatment Interruption | Reference |
| This compound monotherapy | Reduced to nearly undetectable levels | Delayed rebound (~2 weeks) | [1][12] |
| This compound + ART | Reduced to nearly undetectable levels | Delayed rebound | [1][5] |
Mechanism of Action
This compound exerts its HIV-suppressive effects through a multi-faceted mechanism that involves the epigenetic silencing of the HIV promoter.
Selective Inhibition of BRD4 BD1
This compound selectively binds to the first bromodomain (BD1) of BRD4.[1][4] This selectivity is attributed to a key interaction with the glutamic acid residue at position 151 (E151) in BRD4 BD1.[1][4] This is in contrast to pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 of all BET family proteins.[3][13]
Inhibition of Tat-Mediated Transcription Elongation
The HIV Tat protein is crucial for robust viral transcription. It recruits the positive transcription elongation factor b (p-TEFb) complex, which includes CDK9 and Cyclin T1, to the HIV long terminal repeat (LTR). This leads to the phosphorylation of RNA Polymerase II and efficient transcriptional elongation. This compound disrupts this process by inhibiting the binding of Tat to CDK9.[2][11] This leads to reduced recruitment of p-TEFb to the HIV LTR.[1][12]
Induction of a Repressive Chromatin Structure
This compound promotes the establishment of a repressive chromatin environment at the HIV LTR.[2][3][11] High-resolution micrococcal nuclease mapping has shown that this compound induces a more organized and less accessible nucleosomal structure at the viral promoter, which is characteristic of a transcriptionally inert state.[2][11]
Signaling Pathway of this compound-mediated HIV Suppression
Caption: this compound's mechanism of action for HIV suppression.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the research and development of this compound.
Cell Culture and HIV Infection Models
-
Cell Lines: J-Lat full-length 10.6 cells, a latently HIV-infected Jurkat T-cell line, were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[3] Microglial (HC69) and monocytic (U1, OM10.1) cell lines were also used to study the effects of this compound in myeloid reservoirs.[2][11]
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and HIV-infected individuals by Ficoll-Hypaque density gradient centrifugation. CD4+ T cells were purified from PBMCs using negative selection kits.[3]
-
In Vitro Infection: Primary CD4+ T cells were activated with phytohemagglutinin (PHA) and IL-2 and then infected with an HIV-1 reporter virus.[7]
HIV Activation and Suppression Assays
-
Latency Reversal: Latent HIV in J-Lat cells was reactivated using phorbol (B1677699) 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α).[3][6]
-
Quantification of HIV Expression: HIV expression was quantified by measuring the percentage of GFP-positive cells using flow cytometry or by quantifying HIV Gag and 3' LTR RNA levels using quantitative real-time PCR (qRT-PCR).[3]
Western Blotting
-
Protein Analysis: Cellular lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was performed to detect the levels of proteins involved in HIV transcription, such as Tat, NF-κB, CDK9, and ELL2.[10][14]
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Protein-DNA Interaction: ChIP-qPCR was used to analyze the recruitment of proteins like Tat and BRD4 to the HIV 5' LTR.[14] Cells were cross-linked with formaldehyde, and chromatin was sheared. Specific antibodies were used to immunoprecipitate protein-DNA complexes, followed by qPCR to quantify the precipitated HIV LTR DNA.[14]
In Vivo Studies in Humanized Mice
-
Animal Model: NOD/SCID/IL-2Rγc-null (NSG) mice were reconstituted with human CD34+ hematopoietic stem cells to create humanized mice with a functional human immune system.[1]
-
HIV Infection and Treatment: Humanized mice were infected with HIV-1. After confirmation of stable viremia, mice were treated with this compound, ART, or a combination.[1]
-
Viral Load Measurement: Plasma viral load was quantified using qRT-PCR.[1]
Experimental Workflow for Evaluating this compound in PBMCs
Caption: Workflow for ex vivo this compound treatment of PBMCs.
Future Directions and Conclusion
This compound has demonstrated significant promise as a "block and lock" agent for HIV cure research. Its unique mechanism of action, selectively targeting BRD4 BD1 to induce epigenetic silencing, distinguishes it from other BET inhibitors. The preclinical data from in vitro, ex vivo, and in vivo models provide a strong rationale for its continued development.[1][3][4]
Future research should focus on optimizing the pharmacokinetic properties of this compound to improve its half-life and the durability of HIV suppression.[15] Further studies are also needed to fully elucidate the long-term safety profile of this compound class. The synergistic effects observed when combining this compound with other latency-promoting agents, such as LEDGINs, suggest that combination therapies may be a powerful strategy to achieve a durable, ART-free remission.[1][6][16]
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
ZL0580: A Technical Guide to a Novel BRD4-Selective Inhibitor for HIV Cure Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0580 is a first-in-class, selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in HIV-1 transcription. Discovered through structure-guided drug design, this compound represents a significant advancement in the "block and lock" strategy for an HIV cure. Unlike pan-BET inhibitors such as JQ1 which activate HIV transcription, this compound epigenetically suppresses the virus by inducing a repressive chromatin state at the HIV promoter and inhibiting Tat-mediated transcriptional elongation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of HIV eradication.
Introduction
The persistence of latent HIV-1 reservoirs in infected individuals remains the primary obstacle to a cure. Antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, but it does not eradicate the provirus integrated into the host genome. The "block and lock" approach aims to achieve a functional cure by deeply silencing the HIV provirus, preventing its reactivation. This compound has emerged as a promising candidate for this strategy. It selectively targets the BD1 domain of BRD4, leading to the suppression of HIV transcription in various models, including latently infected cell lines, primary CD4+ T cells, and myeloid cells.[1][2][3] In vivo studies using humanized mouse models have demonstrated this compound's ability to suppress active HIV replication and delay viral rebound after treatment interruption.[1][4][5]
Discovery and Chemical Properties
This compound was identified through a structure-guided drug design approach aimed at developing BRD4 modulators.[3] Its chemical structure is distinct from the pan-BET inhibitor JQ1.[3][6]
Chemical Structure of this compound:
(The exact chemical structure of this compound is proprietary and detailed in patent filings. For research purposes, it is described as a structurally close analog of ZL0590.)[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains
| Bromodomain | IC50 (nM) | Selectivity vs. BRD4 BD1 | Reference |
| BRD4 BD1 | 163 | - | [9] |
| BRD4 BD2 | >10,000 | >61-fold | [9] |
| BRD2 BD1 | 900 | 5.5-fold | [9] |
| BRD3 BD1 | 1,900 | 11.7-fold | [9] |
| BRDT BD1 | 1,800 | 11.0-fold | [9] |
| CBP | >10,000 | >61-fold | [9] |
Table 2: In Vitro and Ex Vivo HIV Suppression by this compound
| Cell Model | Treatment Condition | Effect | Reference |
| J-Lat 10.6 cells (PMA-stimulated) | 10 µM this compound | Dose-dependent suppression of HIV activation | [3] |
| In vitro infected primary CD4+ T cells | This compound | Suppression of HIV transcription | [7] |
| PBMCs from viremic HIV+ individuals | 8 µM this compound | Suppression of HIV transcription | [7][10] |
| Microglial cells (HC69) | This compound | Potent and durable suppression of HIV transcription | [2][11] |
| Monocytic cell lines (U1, OM10.1) | This compound | Potent and durable suppression of HIV transcription | [2][11] |
| Primary monocyte-derived macrophages (MDMs) | This compound + ART | Promotion of HIV suppression | [2][11] |
Table 3: In Vivo Efficacy of this compound in Humanized Mice
| Treatment Group | Effect on Plasma Viremia | Viral Rebound Post-Treatment Interruption | Reference |
| This compound monotherapy | Reduced to nearly undetectable levels | Delayed rebound (~2 weeks) | [1][12] |
| This compound + ART | Reduced to nearly undetectable levels | Delayed rebound | [1][5] |
Mechanism of Action
This compound exerts its HIV-suppressive effects through a multi-faceted mechanism that involves the epigenetic silencing of the HIV promoter.
Selective Inhibition of BRD4 BD1
This compound selectively binds to the first bromodomain (BD1) of BRD4.[1][4] This selectivity is attributed to a key interaction with the glutamic acid residue at position 151 (E151) in BRD4 BD1.[1][4] This is in contrast to pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 of all BET family proteins.[3][13]
Inhibition of Tat-Mediated Transcription Elongation
The HIV Tat protein is crucial for robust viral transcription. It recruits the positive transcription elongation factor b (p-TEFb) complex, which includes CDK9 and Cyclin T1, to the HIV long terminal repeat (LTR). This leads to the phosphorylation of RNA Polymerase II and efficient transcriptional elongation. This compound disrupts this process by inhibiting the binding of Tat to CDK9.[2][11] This leads to reduced recruitment of p-TEFb to the HIV LTR.[1][12]
Induction of a Repressive Chromatin Structure
This compound promotes the establishment of a repressive chromatin environment at the HIV LTR.[2][3][11] High-resolution micrococcal nuclease mapping has shown that this compound induces a more organized and less accessible nucleosomal structure at the viral promoter, which is characteristic of a transcriptionally inert state.[2][11]
Signaling Pathway of this compound-mediated HIV Suppression
Caption: this compound's mechanism of action for HIV suppression.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the research and development of this compound.
Cell Culture and HIV Infection Models
-
Cell Lines: J-Lat full-length 10.6 cells, a latently HIV-infected Jurkat T-cell line, were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[3] Microglial (HC69) and monocytic (U1, OM10.1) cell lines were also used to study the effects of this compound in myeloid reservoirs.[2][11]
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and HIV-infected individuals by Ficoll-Hypaque density gradient centrifugation. CD4+ T cells were purified from PBMCs using negative selection kits.[3]
-
In Vitro Infection: Primary CD4+ T cells were activated with phytohemagglutinin (PHA) and IL-2 and then infected with an HIV-1 reporter virus.[7]
HIV Activation and Suppression Assays
-
Latency Reversal: Latent HIV in J-Lat cells was reactivated using phorbol 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α).[3][6]
-
Quantification of HIV Expression: HIV expression was quantified by measuring the percentage of GFP-positive cells using flow cytometry or by quantifying HIV Gag and 3' LTR RNA levels using quantitative real-time PCR (qRT-PCR).[3]
Western Blotting
-
Protein Analysis: Cellular lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was performed to detect the levels of proteins involved in HIV transcription, such as Tat, NF-κB, CDK9, and ELL2.[10][14]
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Protein-DNA Interaction: ChIP-qPCR was used to analyze the recruitment of proteins like Tat and BRD4 to the HIV 5' LTR.[14] Cells were cross-linked with formaldehyde, and chromatin was sheared. Specific antibodies were used to immunoprecipitate protein-DNA complexes, followed by qPCR to quantify the precipitated HIV LTR DNA.[14]
In Vivo Studies in Humanized Mice
-
Animal Model: NOD/SCID/IL-2Rγc-null (NSG) mice were reconstituted with human CD34+ hematopoietic stem cells to create humanized mice with a functional human immune system.[1]
-
HIV Infection and Treatment: Humanized mice were infected with HIV-1. After confirmation of stable viremia, mice were treated with this compound, ART, or a combination.[1]
-
Viral Load Measurement: Plasma viral load was quantified using qRT-PCR.[1]
Experimental Workflow for Evaluating this compound in PBMCs
Caption: Workflow for ex vivo this compound treatment of PBMCs.
Future Directions and Conclusion
This compound has demonstrated significant promise as a "block and lock" agent for HIV cure research. Its unique mechanism of action, selectively targeting BRD4 BD1 to induce epigenetic silencing, distinguishes it from other BET inhibitors. The preclinical data from in vitro, ex vivo, and in vivo models provide a strong rationale for its continued development.[1][3][4]
Future research should focus on optimizing the pharmacokinetic properties of this compound to improve its half-life and the durability of HIV suppression.[15] Further studies are also needed to fully elucidate the long-term safety profile of this compound class. The synergistic effects observed when combining this compound with other latency-promoting agents, such as LEDGINs, suggest that combination therapies may be a powerful strategy to achieve a durable, ART-free remission.[1][6][16]
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
structural analysis of ZL0580 and BRD4 interaction
An In-Depth Technical Guide to the Structural Analysis of the ZL0580-BRD4 Interaction
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the structural and molecular interactions between the small molecule this compound and the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). This compound has emerged as a first-in-class, BRD4-selective modulator that exhibits a distinct mechanism of action compared to classical pan-BET inhibitors like JQ1. Its unique binding mode and functional consequences, particularly in the context of HIV suppression, make it a subject of significant interest for therapeutic development.
Executive Summary
BRD4 is an epigenetic reader crucial for regulating gene expression, including the transcription of the Human Immunodeficiency Virus (HIV).[1][2] While pan-BET inhibitors such as JQ1 bind non-selectively to the acetyl-lysine (KAc) binding pockets of both bromodomains (BD1 and BD2) across the entire BET family, this compound demonstrates high selectivity for the BD1 domain of BRD4.[3][4][5] Structural and mutagenesis studies have revealed that this compound engages a novel, surface-exposed binding site on BRD4 BD1, spatially distinct from the canonical KAc pocket.[1][6][7] This interaction is critically dependent on the glutamic acid residue at position 151 (E151).[1][2][8] Mechanistically, this unique engagement allows this compound to suppress HIV by inhibiting Tat-mediated transcriptional elongation and promoting a repressive chromatin structure at the HIV promoter, contrasting with JQ1 which tends to reactivate latent HIV.[1][3][9] This guide synthesizes the structural data, binding affinities, and experimental methodologies that underpin our current understanding of this important protein-ligand interaction.
Quantitative Binding and Selectivity Data
The interaction of this compound and its analogs with BRD4 has been quantified using various biophysical and biochemical assays. The data highlights its potent affinity for BRD4 BD1 and its selectivity against other bromodomains.
| Compound | Target Domain | Assay Type | Measured Value (IC₅₀) | Reference |
| This compound (Compound 45) | BRD4 BD1 | TR-FRET | 163 nM | [6][7] |
| ZL0590 (Compound 52) | BRD4 BD1 | TR-FRET | 90 nM | [7] |
| ZL0590 (Compound 52) | BRD4 BD2 | TR-FRET | >1000 nM | [7] |
| ZL0590 (Compound 52) | BRD2 BD1 | TR-FRET | >1000 nM | [7] |
| ZL0590 (Compound 52) | BRD2 BD2 | TR-FRET | >1000 nM | [7] |
Table 1: Binding affinity and selectivity of this compound and its close, more potent analog ZL0590 for BET bromodomains. The data demonstrates a clear selectivity for the first bromodomain of BRD4.
Structural Basis of the this compound-BRD4 Interaction
Molecular docking and X-ray crystallography of a close analog (ZL0590) have been instrumental in elucidating the binding mode of this compound.[1][7] These studies reveal a binding site distinct from the KAc pocket targeted by JQ1.
Key Molecular Interactions
The high affinity and selectivity of this compound are driven by a network of direct and water-mediated hydrogen bonds with key residues in a non-canonical pocket of BRD4 BD1.[1]
| This compound Moiety | BRD4 BD1 Residue | Interaction Type | Significance |
| Amide NH group | Glu151 (E151) | Direct Hydrogen Bond | Critical for selective binding; mutation to Alanine (B10760859) (E151A) abolishes interaction.[1] |
| Urea NH groups | Glu154 (E154) | Water-mediated H-bond | Contributes to binding affinity.[1] |
| Urea Carbonyl Oxygen | Tyr137 (Y137) | Water-mediated H-bond | Contributes to binding affinity.[1] |
| Phenylurea Sulfonamide | Region between WPF shelf and ZA channel | Spatial Extension | Occupies a region distinct from the JQ1 binding site, stabilizing the interaction.[10] |
Table 2: Summary of key molecular interactions between this compound and the BRD4 BD1 domain. The direct hydrogen bond with E151 is the cornerstone of its unique binding profile.
Visualization of Binding Site and Mechanism
The following diagrams illustrate the logical and mechanistic distinctions between this compound and classical BET inhibitors.
Caption: Comparative binding sites of JQ1 and this compound on the BRD4 BD1 domain.
Caption: Signaling pathway for this compound-mediated suppression of HIV transcription.
Key Experimental Protocols
The structural and functional characterization of the this compound-BRD4 interaction relies on several key experimental techniques.
Molecular Docking and Simulation
Molecular docking studies were performed to predict the binding pose of this compound within BRD4 BD1.[1]
-
Receptor Preparation : The co-crystal structure of BRD4 BD1 in complex with ZL0590, a close analog of this compound, was utilized as the receptor model.[1][11] Water molecules and ligands not relevant to the binding site were removed.
-
Ligand Preparation : The 3D structure of this compound was generated and energy-minimized using standard computational chemistry software.
-
Docking Simulation : Docking was performed using programs like Glide (Schrödinger) or AutoDock. The simulation was centered on the binding pocket identified from the ZL0590 co-crystal structure.
-
Pose Analysis : The resulting poses were scored and analyzed based on binding energy and interactions with key residues, particularly E151, E154, and Y137.[1] The top-ranked pose was selected for further analysis and visualization.
Site-Directed Mutagenesis
To validate the role of key residues identified through docking, site-directed mutagenesis was performed.[1]
-
Plasmid Template : A plasmid containing the coding sequence for wild-type (WT) human BRD4 BD1 was used as the template.
-
Primer Design : Primers were designed to introduce a point mutation, specifically to change the glutamic acid at position 151 to an alanine (E151A).
-
PCR Mutagenesis : The mutation was introduced using PCR with the designed primers and a high-fidelity DNA polymerase.
-
Verification : The presence of the desired mutation and the absence of other mutations were confirmed by DNA sequencing.
-
Protein Expression and Purification : The WT and E151A mutant BRD4 BD1 proteins were expressed in E. coli and purified for use in binding assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays were used to quantify the binding affinity (IC₅₀) of compounds for BRD4 bromodomains.[7]
-
Reagents : The assay typically includes a biotinylated histone H4 peptide (ligand) and a GST-tagged BRD4 bromodomain protein (receptor). Detection reagents include Europium-labeled anti-GST antibody (donor) and Streptavidin-Allophycocyanin (APC) conjugate (acceptor).
-
Assay Principle : In the absence of an inhibitor, the BRD4 protein binds to the histone peptide, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. A competitive inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.
-
Procedure :
-
A serial dilution of the test compound (e.g., this compound) is prepared in an assay buffer.
-
The BRD4 protein, histone peptide, and detection reagents are added to the wells of a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition : The TR-FRET signal is read on a compatible plate reader.
-
Data Analysis : The data is normalized, and the IC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistic regression model.[7]
Experimental Workflow Visualization
Caption: Experimental workflow for the structural analysis of the this compound-BRD4 interaction.
Conclusion and Future Directions
The structural analysis of the this compound-BRD4 interaction has unveiled a novel druggable site on BRD4 BD1, distinct from the highly conserved acetyl-lysine pocket. This discovery provides a structural basis for designing highly selective BRD4 modulators, avoiding the broad activity and potential toxicities associated with pan-BET inhibitors. The critical role of the E151 residue serves as a linchpin for this selectivity. The unique mechanism of this compound, which results in the epigenetic suppression of HIV, establishes a powerful proof of concept for the "block-and-lock" therapeutic strategy.[2] Future research should focus on leveraging this unique binding pocket to develop next-generation probes and therapeutic candidates with optimized potency, durability, and pharmacokinetic profiles for HIV and other BRD4-dependent diseases.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 4. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. immune-system-research.com [immune-system-research.com]
- 10. US10975059B2 - Small molecule BRD4 modulators for HIV epigenetic regulation - Google Patents [patents.google.com]
- 11. biorxiv.org [biorxiv.org]
structural analysis of ZL0580 and BRD4 interaction
An In-Depth Technical Guide to the Structural Analysis of the ZL0580-BRD4 Interaction
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the structural and molecular interactions between the small molecule this compound and the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). This compound has emerged as a first-in-class, BRD4-selective modulator that exhibits a distinct mechanism of action compared to classical pan-BET inhibitors like JQ1. Its unique binding mode and functional consequences, particularly in the context of HIV suppression, make it a subject of significant interest for therapeutic development.
Executive Summary
BRD4 is an epigenetic reader crucial for regulating gene expression, including the transcription of the Human Immunodeficiency Virus (HIV).[1][2] While pan-BET inhibitors such as JQ1 bind non-selectively to the acetyl-lysine (KAc) binding pockets of both bromodomains (BD1 and BD2) across the entire BET family, this compound demonstrates high selectivity for the BD1 domain of BRD4.[3][4][5] Structural and mutagenesis studies have revealed that this compound engages a novel, surface-exposed binding site on BRD4 BD1, spatially distinct from the canonical KAc pocket.[1][6][7] This interaction is critically dependent on the glutamic acid residue at position 151 (E151).[1][2][8] Mechanistically, this unique engagement allows this compound to suppress HIV by inhibiting Tat-mediated transcriptional elongation and promoting a repressive chromatin structure at the HIV promoter, contrasting with JQ1 which tends to reactivate latent HIV.[1][3][9] This guide synthesizes the structural data, binding affinities, and experimental methodologies that underpin our current understanding of this important protein-ligand interaction.
Quantitative Binding and Selectivity Data
The interaction of this compound and its analogs with BRD4 has been quantified using various biophysical and biochemical assays. The data highlights its potent affinity for BRD4 BD1 and its selectivity against other bromodomains.
| Compound | Target Domain | Assay Type | Measured Value (IC₅₀) | Reference |
| This compound (Compound 45) | BRD4 BD1 | TR-FRET | 163 nM | [6][7] |
| ZL0590 (Compound 52) | BRD4 BD1 | TR-FRET | 90 nM | [7] |
| ZL0590 (Compound 52) | BRD4 BD2 | TR-FRET | >1000 nM | [7] |
| ZL0590 (Compound 52) | BRD2 BD1 | TR-FRET | >1000 nM | [7] |
| ZL0590 (Compound 52) | BRD2 BD2 | TR-FRET | >1000 nM | [7] |
Table 1: Binding affinity and selectivity of this compound and its close, more potent analog ZL0590 for BET bromodomains. The data demonstrates a clear selectivity for the first bromodomain of BRD4.
Structural Basis of the this compound-BRD4 Interaction
Molecular docking and X-ray crystallography of a close analog (ZL0590) have been instrumental in elucidating the binding mode of this compound.[1][7] These studies reveal a binding site distinct from the KAc pocket targeted by JQ1.
Key Molecular Interactions
The high affinity and selectivity of this compound are driven by a network of direct and water-mediated hydrogen bonds with key residues in a non-canonical pocket of BRD4 BD1.[1]
| This compound Moiety | BRD4 BD1 Residue | Interaction Type | Significance |
| Amide NH group | Glu151 (E151) | Direct Hydrogen Bond | Critical for selective binding; mutation to Alanine (E151A) abolishes interaction.[1] |
| Urea NH groups | Glu154 (E154) | Water-mediated H-bond | Contributes to binding affinity.[1] |
| Urea Carbonyl Oxygen | Tyr137 (Y137) | Water-mediated H-bond | Contributes to binding affinity.[1] |
| Phenylurea Sulfonamide | Region between WPF shelf and ZA channel | Spatial Extension | Occupies a region distinct from the JQ1 binding site, stabilizing the interaction.[10] |
Table 2: Summary of key molecular interactions between this compound and the BRD4 BD1 domain. The direct hydrogen bond with E151 is the cornerstone of its unique binding profile.
Visualization of Binding Site and Mechanism
The following diagrams illustrate the logical and mechanistic distinctions between this compound and classical BET inhibitors.
Caption: Comparative binding sites of JQ1 and this compound on the BRD4 BD1 domain.
Caption: Signaling pathway for this compound-mediated suppression of HIV transcription.
Key Experimental Protocols
The structural and functional characterization of the this compound-BRD4 interaction relies on several key experimental techniques.
Molecular Docking and Simulation
Molecular docking studies were performed to predict the binding pose of this compound within BRD4 BD1.[1]
-
Receptor Preparation : The co-crystal structure of BRD4 BD1 in complex with ZL0590, a close analog of this compound, was utilized as the receptor model.[1][11] Water molecules and ligands not relevant to the binding site were removed.
-
Ligand Preparation : The 3D structure of this compound was generated and energy-minimized using standard computational chemistry software.
-
Docking Simulation : Docking was performed using programs like Glide (Schrödinger) or AutoDock. The simulation was centered on the binding pocket identified from the ZL0590 co-crystal structure.
-
Pose Analysis : The resulting poses were scored and analyzed based on binding energy and interactions with key residues, particularly E151, E154, and Y137.[1] The top-ranked pose was selected for further analysis and visualization.
Site-Directed Mutagenesis
To validate the role of key residues identified through docking, site-directed mutagenesis was performed.[1]
-
Plasmid Template : A plasmid containing the coding sequence for wild-type (WT) human BRD4 BD1 was used as the template.
-
Primer Design : Primers were designed to introduce a point mutation, specifically to change the glutamic acid at position 151 to an alanine (E151A).
-
PCR Mutagenesis : The mutation was introduced using PCR with the designed primers and a high-fidelity DNA polymerase.
-
Verification : The presence of the desired mutation and the absence of other mutations were confirmed by DNA sequencing.
-
Protein Expression and Purification : The WT and E151A mutant BRD4 BD1 proteins were expressed in E. coli and purified for use in binding assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays were used to quantify the binding affinity (IC₅₀) of compounds for BRD4 bromodomains.[7]
-
Reagents : The assay typically includes a biotinylated histone H4 peptide (ligand) and a GST-tagged BRD4 bromodomain protein (receptor). Detection reagents include Europium-labeled anti-GST antibody (donor) and Streptavidin-Allophycocyanin (APC) conjugate (acceptor).
-
Assay Principle : In the absence of an inhibitor, the BRD4 protein binds to the histone peptide, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. A competitive inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.
-
Procedure :
-
A serial dilution of the test compound (e.g., this compound) is prepared in an assay buffer.
-
The BRD4 protein, histone peptide, and detection reagents are added to the wells of a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition : The TR-FRET signal is read on a compatible plate reader.
-
Data Analysis : The data is normalized, and the IC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistic regression model.[7]
Experimental Workflow Visualization
Caption: Experimental workflow for the structural analysis of the this compound-BRD4 interaction.
Conclusion and Future Directions
The structural analysis of the this compound-BRD4 interaction has unveiled a novel druggable site on BRD4 BD1, distinct from the highly conserved acetyl-lysine pocket. This discovery provides a structural basis for designing highly selective BRD4 modulators, avoiding the broad activity and potential toxicities associated with pan-BET inhibitors. The critical role of the E151 residue serves as a linchpin for this selectivity. The unique mechanism of this compound, which results in the epigenetic suppression of HIV, establishes a powerful proof of concept for the "block-and-lock" therapeutic strategy.[2] Future research should focus on leveraging this unique binding pocket to develop next-generation probes and therapeutic candidates with optimized potency, durability, and pharmacokinetic profiles for HIV and other BRD4-dependent diseases.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 4. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. immune-system-research.com [immune-system-research.com]
- 10. US10975059B2 - Small molecule BRD4 modulators for HIV epigenetic regulation - Google Patents [patents.google.com]
- 11. biorxiv.org [biorxiv.org]
ZL0580: A Deep Dive into its Effects on Host Cell Transcription and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0580 is a novel small molecule that has garnered significant interest for its potential as an epigenetic modulator, particularly in the context of HIV suppression.[1][2][3] Unlike broad-spectrum BET inhibitors, this compound exhibits selectivity for the first bromodomain (BD1) of BRD4, an epigenetic reader protein crucial for transcriptional regulation.[1][4][5] This selective targeting leads to a distinct transcriptional response and a favorable cytotoxicity profile, making this compound a promising candidate for "block and lock" therapeutic strategies for HIV.[4][6] This technical guide provides a comprehensive overview of this compound's effects on host cell transcription and its cytotoxicity, supported by experimental data and detailed methodologies.
Mechanism of Action: Epigenetic Suppression of HIV
This compound induces potent and durable suppression of both basal and activated HIV transcription.[2][7][8] Its primary mechanism involves the modulation of the BRD4-p-TEFb (positive transcription elongation factor b) axis. By binding to the BD1 domain of BRD4, this compound stabilizes the interaction between BRD4 and p-TEFb, preventing the recruitment of p-TEFb to the HIV Tat protein.[5] This inhibition of Tat-mediated transactivation is a key step in suppressing HIV transcription elongation.[1][2][7] Furthermore, this compound promotes a repressive chromatin structure at the HIV long terminal repeat (LTR), further locking the provirus in a latent state.[1][2][4][7]
Effect on Host Cell Transcription
Transcriptomic studies, such as RNA sequencing, have revealed that this compound has a more selective and attenuated impact on host cell gene expression compared to pan-BET inhibitors like JQ1.[4] While JQ1 affects the expression of over 4,000 cellular genes, this compound alters the expression of approximately 760 genes.[4] This restrained transcriptional footprint suggests that the selective inhibition of BRD4's BD1 domain may allow for targeted viral repression while minimizing off-target effects on essential host genes.[4]
Studies in peripheral blood mononuclear cells (PBMCs) have shown that this compound does not significantly alter the expression of genes associated with T cell phenotypes and functions, including cytokines, chemokines, and transcription factors.[1] This indicates that this compound does not induce global changes in human T cells, which is a desirable characteristic for a therapeutic agent.[1]
Cytotoxicity Profile
A critical aspect of any therapeutic candidate is its safety profile. This compound has demonstrated low cytotoxicity in various cell models at concentrations effective for HIV suppression.
| Cell Line/Cell Type | Assay | Effective Concentration (for HIV suppression) | Cytotoxicity (CC50) | Reference |
| J-Lat Cells | MTT Assay | 8 µM | > 40 µM | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | 8 µM | No significant death below 40 µM | [1] |
| Microglial Cells (HC69) | Cell Viability Assay | 8 µM | No significant difference from control | [8] |
Table 1: Summary of this compound Cytotoxicity Data. This table summarizes the reported cytotoxicity of this compound in different cell types. The data indicates a favorable therapeutic window, with effective concentrations for HIV suppression being significantly lower than those causing overt cytotoxicity.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., J-Lat cells or PBMCs) in a 96-well plate at a desired density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 (50% cytotoxic concentration) can be determined by plotting the viability against the compound concentration.
Thermal Shift Assay (TSA)
TSA is a biophysical technique used to assess the binding of a ligand (e.g., this compound) to a protein (e.g., BRD4 bromodomains) by measuring the change in the protein's thermal stability.
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the purified protein (e.g., 5 µM of BRD4 BD1), a fluorescent dye that binds to unfolded proteins (e.g., Sypro Orange), and the test compound (this compound) at various concentrations in a suitable buffer.[4]
-
Thermal Denaturation: Place the plate in a real-time PCR machine and apply a thermal gradient, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C per 30 seconds).[4]
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.[4]
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve. The change in Tm (ΔTm) in the presence of the compound compared to the control (DMSO) indicates ligand binding and stabilization.[4]
Visualizations
Caption: this compound's mechanism of action in suppressing HIV transcription.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
This compound presents a compelling profile as a selective BRD4-BD1 inhibitor for the epigenetic silencing of HIV. Its targeted mechanism of action results in a more constrained effect on host cell transcription compared to pan-BET inhibitors, and it exhibits low cytotoxicity at effective antiviral concentrations. The detailed experimental protocols provided herein serve as a guide for researchers seeking to further investigate the properties of this compound and similar compounds. Continued research into the long-term effects and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential in the quest for an HIV cure.
References
- 1. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
ZL0580: A Deep Dive into its Effects on Host Cell Transcription and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0580 is a novel small molecule that has garnered significant interest for its potential as an epigenetic modulator, particularly in the context of HIV suppression.[1][2][3] Unlike broad-spectrum BET inhibitors, this compound exhibits selectivity for the first bromodomain (BD1) of BRD4, an epigenetic reader protein crucial for transcriptional regulation.[1][4][5] This selective targeting leads to a distinct transcriptional response and a favorable cytotoxicity profile, making this compound a promising candidate for "block and lock" therapeutic strategies for HIV.[4][6] This technical guide provides a comprehensive overview of this compound's effects on host cell transcription and its cytotoxicity, supported by experimental data and detailed methodologies.
Mechanism of Action: Epigenetic Suppression of HIV
This compound induces potent and durable suppression of both basal and activated HIV transcription.[2][7][8] Its primary mechanism involves the modulation of the BRD4-p-TEFb (positive transcription elongation factor b) axis. By binding to the BD1 domain of BRD4, this compound stabilizes the interaction between BRD4 and p-TEFb, preventing the recruitment of p-TEFb to the HIV Tat protein.[5] This inhibition of Tat-mediated transactivation is a key step in suppressing HIV transcription elongation.[1][2][7] Furthermore, this compound promotes a repressive chromatin structure at the HIV long terminal repeat (LTR), further locking the provirus in a latent state.[1][2][4][7]
Effect on Host Cell Transcription
Transcriptomic studies, such as RNA sequencing, have revealed that this compound has a more selective and attenuated impact on host cell gene expression compared to pan-BET inhibitors like JQ1.[4] While JQ1 affects the expression of over 4,000 cellular genes, this compound alters the expression of approximately 760 genes.[4] This restrained transcriptional footprint suggests that the selective inhibition of BRD4's BD1 domain may allow for targeted viral repression while minimizing off-target effects on essential host genes.[4]
Studies in peripheral blood mononuclear cells (PBMCs) have shown that this compound does not significantly alter the expression of genes associated with T cell phenotypes and functions, including cytokines, chemokines, and transcription factors.[1] This indicates that this compound does not induce global changes in human T cells, which is a desirable characteristic for a therapeutic agent.[1]
Cytotoxicity Profile
A critical aspect of any therapeutic candidate is its safety profile. This compound has demonstrated low cytotoxicity in various cell models at concentrations effective for HIV suppression.
| Cell Line/Cell Type | Assay | Effective Concentration (for HIV suppression) | Cytotoxicity (CC50) | Reference |
| J-Lat Cells | MTT Assay | 8 µM | > 40 µM | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | 8 µM | No significant death below 40 µM | [1] |
| Microglial Cells (HC69) | Cell Viability Assay | 8 µM | No significant difference from control | [8] |
Table 1: Summary of this compound Cytotoxicity Data. This table summarizes the reported cytotoxicity of this compound in different cell types. The data indicates a favorable therapeutic window, with effective concentrations for HIV suppression being significantly lower than those causing overt cytotoxicity.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., J-Lat cells or PBMCs) in a 96-well plate at a desired density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 (50% cytotoxic concentration) can be determined by plotting the viability against the compound concentration.
Thermal Shift Assay (TSA)
TSA is a biophysical technique used to assess the binding of a ligand (e.g., this compound) to a protein (e.g., BRD4 bromodomains) by measuring the change in the protein's thermal stability.
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the purified protein (e.g., 5 µM of BRD4 BD1), a fluorescent dye that binds to unfolded proteins (e.g., Sypro Orange), and the test compound (this compound) at various concentrations in a suitable buffer.[4]
-
Thermal Denaturation: Place the plate in a real-time PCR machine and apply a thermal gradient, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C per 30 seconds).[4]
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.[4]
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve. The change in Tm (ΔTm) in the presence of the compound compared to the control (DMSO) indicates ligand binding and stabilization.[4]
Visualizations
Caption: this compound's mechanism of action in suppressing HIV transcription.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
This compound presents a compelling profile as a selective BRD4-BD1 inhibitor for the epigenetic silencing of HIV. Its targeted mechanism of action results in a more constrained effect on host cell transcription compared to pan-BET inhibitors, and it exhibits low cytotoxicity at effective antiviral concentrations. The detailed experimental protocols provided herein serve as a guide for researchers seeking to further investigate the properties of this compound and similar compounds. Continued research into the long-term effects and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential in the quest for an HIV cure.
References
- 1. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Understanding the Selectivity of ZL0580 for BRD4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective binding of the small molecule ZL0580 to Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator. Understanding the selectivity of this compound is crucial for its development as a potential therapeutic agent, particularly in the context of HIV suppression where it exhibits a distinct mechanism of action compared to pan-BET inhibitors.
Core Selectivity Profile of this compound
This compound demonstrates a notable preference for the first bromodomain (BD1) of BRD4 over the second bromodomain (BD2) and other members of the Bromodomain and Extra-Terminal (BET) family of proteins. This selectivity is a key differentiator from pan-BET inhibitors like JQ1, which bind non-selectively to both BD1 and BD2 domains across all BET proteins.[1][2][3][4] The selective nature of this compound is attributed to its unique interaction with a non-canonical binding site on BRD4 BD1.[5]
Quantitative Binding Affinities
The inhibitory activity of this compound against various BET bromodomains has been quantified using biochemical assays, with the resulting IC50 values highlighting its selectivity for BRD4 BD1.
| Target | IC50 (nM) | Selectivity over BRD4 BD2 | Selectivity over other BETs | Reference |
| BRD4 BD1 | 163 | ~6-fold | ~6- to 11-fold | [1] |
| BRD4 BD2 | >1000 | - | - | [1] |
| Other BET BDs | ~900 to 1900 | - | - | [1] |
| CBP | >10,000 | - | - | [1] |
Molecular Basis of Selectivity
Structural modeling and mutagenesis studies have revealed that this compound's selectivity for BRD4 BD1 is driven by its interaction with a key glutamic acid residue, E151, located in a binding pocket distinct from the conserved acetyl-lysine (KAc) binding site targeted by pan-BET inhibitors.[5][6][7] This unique binding mode avoids the highly conserved KAc pocket, which is a common feature across all BET family members, thus conferring its selectivity.[5][8] The interaction with E151 is a critical determinant for the stable and selective binding of this compound to BRD4 BD1.[5][6][7]
Experimental Protocols
The determination of this compound's binding affinity and selectivity relies on robust biochemical and cellular assays. A key method employed is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is a proximity-based method used to measure the binding of this compound to bromodomain proteins.
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody recognizing a tagged bromodomain protein and an acceptor fluorophore (e.g., a fluorescently labeled ligand or a biotinylated ligand detected by streptavidin-XL665) that binds to the bromodomain. When the donor and acceptor are in close proximity (due to ligand binding), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the extent of ligand binding.
Methodology:
-
Reagents:
-
Recombinant, purified bromodomain proteins (e.g., BRD4 BD1, BRD4 BD2, etc.) with an appropriate tag (e.g., His-tag, GST-tag).
-
A specific antibody against the tag, labeled with a donor fluorophore.
-
A biotinylated small molecule ligand that binds to the bromodomain's KAc pocket.
-
Streptavidin conjugated to an acceptor fluorophore.
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
The tagged bromodomain protein, the donor-labeled antibody, the biotinylated ligand, and streptavidin-acceptor are incubated together in the wells of a microplate.
-
This compound is added in a dose-response manner to compete with the biotinylated ligand for binding to the bromodomain.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis:
-
The TR-FRET signal is plotted against the concentration of this compound.
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of the binding of the fluorescent ligand, is calculated using a suitable curve-fitting model.
-
Visualizing the Scientific Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the BRD4 signaling pathway, the experimental workflow for assessing selectivity, and the logical relationship of this compound's on-target versus off-target effects.
Conclusion
This compound is a selective inhibitor of BRD4, with a clear preference for the BD1 domain. This selectivity is underpinned by its unique binding mode to a non-conserved pocket, distinguishing it from pan-BET inhibitors. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of this compound's selectivity profile, which is fundamental to its ongoing investigation as a targeted therapeutic agent. The provided diagrams offer a visual representation of the key concepts, aiding in the comprehension of this compound's mechanism and evaluation.
References
- 1. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [natap.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity of ZL0580 for BRD4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective binding of the small molecule ZL0580 to Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator. Understanding the selectivity of this compound is crucial for its development as a potential therapeutic agent, particularly in the context of HIV suppression where it exhibits a distinct mechanism of action compared to pan-BET inhibitors.
Core Selectivity Profile of this compound
This compound demonstrates a notable preference for the first bromodomain (BD1) of BRD4 over the second bromodomain (BD2) and other members of the Bromodomain and Extra-Terminal (BET) family of proteins. This selectivity is a key differentiator from pan-BET inhibitors like JQ1, which bind non-selectively to both BD1 and BD2 domains across all BET proteins.[1][2][3][4] The selective nature of this compound is attributed to its unique interaction with a non-canonical binding site on BRD4 BD1.[5]
Quantitative Binding Affinities
The inhibitory activity of this compound against various BET bromodomains has been quantified using biochemical assays, with the resulting IC50 values highlighting its selectivity for BRD4 BD1.
| Target | IC50 (nM) | Selectivity over BRD4 BD2 | Selectivity over other BETs | Reference |
| BRD4 BD1 | 163 | ~6-fold | ~6- to 11-fold | [1] |
| BRD4 BD2 | >1000 | - | - | [1] |
| Other BET BDs | ~900 to 1900 | - | - | [1] |
| CBP | >10,000 | - | - | [1] |
Molecular Basis of Selectivity
Structural modeling and mutagenesis studies have revealed that this compound's selectivity for BRD4 BD1 is driven by its interaction with a key glutamic acid residue, E151, located in a binding pocket distinct from the conserved acetyl-lysine (KAc) binding site targeted by pan-BET inhibitors.[5][6][7] This unique binding mode avoids the highly conserved KAc pocket, which is a common feature across all BET family members, thus conferring its selectivity.[5][8] The interaction with E151 is a critical determinant for the stable and selective binding of this compound to BRD4 BD1.[5][6][7]
Experimental Protocols
The determination of this compound's binding affinity and selectivity relies on robust biochemical and cellular assays. A key method employed is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is a proximity-based method used to measure the binding of this compound to bromodomain proteins.
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody recognizing a tagged bromodomain protein and an acceptor fluorophore (e.g., a fluorescently labeled ligand or a biotinylated ligand detected by streptavidin-XL665) that binds to the bromodomain. When the donor and acceptor are in close proximity (due to ligand binding), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the extent of ligand binding.
Methodology:
-
Reagents:
-
Recombinant, purified bromodomain proteins (e.g., BRD4 BD1, BRD4 BD2, etc.) with an appropriate tag (e.g., His-tag, GST-tag).
-
A specific antibody against the tag, labeled with a donor fluorophore.
-
A biotinylated small molecule ligand that binds to the bromodomain's KAc pocket.
-
Streptavidin conjugated to an acceptor fluorophore.
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
The tagged bromodomain protein, the donor-labeled antibody, the biotinylated ligand, and streptavidin-acceptor are incubated together in the wells of a microplate.
-
This compound is added in a dose-response manner to compete with the biotinylated ligand for binding to the bromodomain.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis:
-
The TR-FRET signal is plotted against the concentration of this compound.
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of the binding of the fluorescent ligand, is calculated using a suitable curve-fitting model.
-
Visualizing the Scientific Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the BRD4 signaling pathway, the experimental workflow for assessing selectivity, and the logical relationship of this compound's on-target versus off-target effects.
Conclusion
This compound is a selective inhibitor of BRD4, with a clear preference for the BD1 domain. This selectivity is underpinned by its unique binding mode to a non-conserved pocket, distinguishing it from pan-BET inhibitors. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of this compound's selectivity profile, which is fundamental to its ongoing investigation as a targeted therapeutic agent. The provided diagrams offer a visual representation of the key concepts, aiding in the comprehension of this compound's mechanism and evaluation.
References
- 1. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [natap.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ZL0580 on HIV LTR Chromatin Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV reservoirs remains a major obstacle to a cure for AIDS. Antiretroviral therapy (ART) can effectively suppress viral replication, but it does not eliminate the integrated provirus, which can reactivate upon treatment interruption. A promising strategy to address this challenge is the "block and lock" approach, which aims to enforce a deep and durable state of latency, rendering the provirus transcriptionally silent. ZL0580, a novel small molecule, has emerged as a key player in this strategy. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on the chromatin structure of the HIV Long Terminal Repeat (LTR).
This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] BRD4 is a critical host factor for HIV transcription, acting as a scaffold to recruit the positive transcription elongation factor b (p-TEFb) to the HIV LTR. By selectively targeting BRD4's BD1, this compound disrupts this process, leading to the suppression of HIV transcription and the establishment of a repressive chromatin environment at the viral promoter.[1][2] This guide will detail the molecular mechanisms underlying this compound's activity, present quantitative data on its effects, provide detailed experimental protocols for its study, and visualize the key pathways and workflows involved.
Data Presentation
The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound in different cellular models of HIV infection.
| Cell Line | Parameter | Value | Reference |
| SupT1 | IC50 (non-reactivated) | 6.43 ± 0.34 μM | [3] |
| SupT1 | IC50 (reactivated with TNF-α) | 4.14 ± 0.37 μM | [3] |
| PBMCs | Selectivity Index (SI) - PI staining | 1.89 ± 0.42 | [3] |
| PBMCs | Selectivity Index (SI) - MTT assay | 1.22 ± 0.19 | [3] |
Table 1: In Vitro Efficacy and Selectivity of this compound. IC50 values represent the concentration at which this compound inhibits 50% of HIV-1 transcription. The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, indicating the therapeutic window of the compound.
Core Mechanism of Action
This compound exerts its suppressive effect on HIV-1 transcription through a multi-faceted mechanism centered on the modulation of the HIV LTR chromatin environment.
Inhibition of Tat-p-TEFb-Mediated Transcription
The HIV-1 Tat protein is essential for robust viral transcription. It functions by recruiting the host p-TEFb complex, composed of cyclin-dependent kinase 9 (CDK9) and Cyclin T1, to the trans-activation response (TAR) element located in the nascent viral RNA.[4][5] This recruitment leads to the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), promoting transcriptional elongation.
BRD4 also interacts with p-TEFb and plays a crucial role in bringing it to the HIV promoter.[4] this compound, by binding to the BD1 domain of BRD4, allosterically inhibits the interaction between BRD4 and p-TEFb.[1] This disruption prevents the efficient recruitment of p-TEFb to the HIV LTR, thereby blocking Tat-mediated transcriptional elongation.[6][7]
Induction of a Repressive Chromatin Structure
This compound actively promotes the establishment of a repressive chromatin structure at the HIV LTR.[6][8] This is achieved through the remodeling of nucleosomes, the fundamental units of chromatin. Studies using high-resolution micrococcal nuclease (MNase) mapping have shown that treatment with this compound leads to a more organized and condensed nucleosomal arrangement at the HIV LTR.[6][7][8] This condensed chromatin state restricts the access of transcription factors and RNA polymerase to the viral promoter, leading to transcriptional silencing. While the precise histone modifications induced by this compound are still under full investigation, the formation of facultative heterochromatin, often characterized by histone marks such as H3K27me3, is a likely consequence of this process.[9]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-mediated suppression of HIV LTR transcription.
Caption: this compound's mechanism of action on the HIV LTR.
Experimental Protocols
This section provides an overview of the key experimental protocols used to investigate the effects of this compound on HIV LTR chromatin structure.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the association of specific proteins, such as transcription factors or modified histones, with the HIV LTR.
Protocol Overview:
-
Cell Culture and Treatment: Culture latently HIV-infected cells (e.g., J-Lat or primary CD4+ T cells) and treat with this compound or a vehicle control for the desired time.
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4, anti-Tat, or antibodies against specific histone modifications like H3K27me3).
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-conjugated magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Quantitative PCR (qPCR): Quantify the amount of HIV LTR DNA present in the immunoprecipitated sample using primers specific for the HIV LTR region.
Micrococcal Nuclease (MNase) Accessibility Assay
This assay is used to map the positions of nucleosomes on the HIV LTR and to assess changes in chromatin accessibility.
Protocol Overview:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the ChIP assay.
-
Nuclei Isolation: Isolate intact nuclei from the cells.
-
MNase Digestion: Treat the nuclei with a range of MNase concentrations. MNase preferentially digests the linker DNA between nucleosomes.
-
DNA Purification: Stop the digestion and purify the genomic DNA.
-
Southern Blotting or qPCR: Analyze the digested DNA. For a focused analysis on the HIV LTR, qPCR with primers spanning the LTR can be used to determine the degree of protection from MNase digestion, which corresponds to nucleosome occupancy.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the impact of this compound.
Caption: A generalized workflow for investigating this compound's effects.
Conclusion and Future Directions
This compound represents a significant advancement in the development of "block and lock" strategies for an HIV cure. Its ability to selectively target BRD4 and induce a repressive chromatin state at the HIV LTR provides a powerful tool to enforce and deepen viral latency. The data and protocols presented in this guide offer a framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and similar compounds.
Future research should focus on elucidating the full spectrum of epigenetic modifications induced by this compound at the HIV LTR and other host gene promoters to ensure its specificity and safety. In vivo studies in relevant animal models are also crucial to evaluate the long-term efficacy and potential for viral rebound after treatment cessation. Ultimately, the combination of this compound with other latency-promoting agents or with ART could pave the way for a functional cure for HIV.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conserved P-TEFb-interacting domain of BRD4 inhibits HIV transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Tat/P-TEFb Interaction: A Potential Target for Novel Anti-HIV Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. The histone methyltransferase SETD2 regulates HIV expression and latency - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ZL0580 on HIV LTR Chromatin Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV reservoirs remains a major obstacle to a cure for AIDS. Antiretroviral therapy (ART) can effectively suppress viral replication, but it does not eliminate the integrated provirus, which can reactivate upon treatment interruption. A promising strategy to address this challenge is the "block and lock" approach, which aims to enforce a deep and durable state of latency, rendering the provirus transcriptionally silent. ZL0580, a novel small molecule, has emerged as a key player in this strategy. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on the chromatin structure of the HIV Long Terminal Repeat (LTR).
This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] BRD4 is a critical host factor for HIV transcription, acting as a scaffold to recruit the positive transcription elongation factor b (p-TEFb) to the HIV LTR. By selectively targeting BRD4's BD1, this compound disrupts this process, leading to the suppression of HIV transcription and the establishment of a repressive chromatin environment at the viral promoter.[1][2] This guide will detail the molecular mechanisms underlying this compound's activity, present quantitative data on its effects, provide detailed experimental protocols for its study, and visualize the key pathways and workflows involved.
Data Presentation
The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound in different cellular models of HIV infection.
| Cell Line | Parameter | Value | Reference |
| SupT1 | IC50 (non-reactivated) | 6.43 ± 0.34 μM | [3] |
| SupT1 | IC50 (reactivated with TNF-α) | 4.14 ± 0.37 μM | [3] |
| PBMCs | Selectivity Index (SI) - PI staining | 1.89 ± 0.42 | [3] |
| PBMCs | Selectivity Index (SI) - MTT assay | 1.22 ± 0.19 | [3] |
Table 1: In Vitro Efficacy and Selectivity of this compound. IC50 values represent the concentration at which this compound inhibits 50% of HIV-1 transcription. The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, indicating the therapeutic window of the compound.
Core Mechanism of Action
This compound exerts its suppressive effect on HIV-1 transcription through a multi-faceted mechanism centered on the modulation of the HIV LTR chromatin environment.
Inhibition of Tat-p-TEFb-Mediated Transcription
The HIV-1 Tat protein is essential for robust viral transcription. It functions by recruiting the host p-TEFb complex, composed of cyclin-dependent kinase 9 (CDK9) and Cyclin T1, to the trans-activation response (TAR) element located in the nascent viral RNA.[4][5] This recruitment leads to the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), promoting transcriptional elongation.
BRD4 also interacts with p-TEFb and plays a crucial role in bringing it to the HIV promoter.[4] this compound, by binding to the BD1 domain of BRD4, allosterically inhibits the interaction between BRD4 and p-TEFb.[1] This disruption prevents the efficient recruitment of p-TEFb to the HIV LTR, thereby blocking Tat-mediated transcriptional elongation.[6][7]
Induction of a Repressive Chromatin Structure
This compound actively promotes the establishment of a repressive chromatin structure at the HIV LTR.[6][8] This is achieved through the remodeling of nucleosomes, the fundamental units of chromatin. Studies using high-resolution micrococcal nuclease (MNase) mapping have shown that treatment with this compound leads to a more organized and condensed nucleosomal arrangement at the HIV LTR.[6][7][8] This condensed chromatin state restricts the access of transcription factors and RNA polymerase to the viral promoter, leading to transcriptional silencing. While the precise histone modifications induced by this compound are still under full investigation, the formation of facultative heterochromatin, often characterized by histone marks such as H3K27me3, is a likely consequence of this process.[9]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-mediated suppression of HIV LTR transcription.
Caption: this compound's mechanism of action on the HIV LTR.
Experimental Protocols
This section provides an overview of the key experimental protocols used to investigate the effects of this compound on HIV LTR chromatin structure.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the association of specific proteins, such as transcription factors or modified histones, with the HIV LTR.
Protocol Overview:
-
Cell Culture and Treatment: Culture latently HIV-infected cells (e.g., J-Lat or primary CD4+ T cells) and treat with this compound or a vehicle control for the desired time.
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4, anti-Tat, or antibodies against specific histone modifications like H3K27me3).
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-conjugated magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Quantitative PCR (qPCR): Quantify the amount of HIV LTR DNA present in the immunoprecipitated sample using primers specific for the HIV LTR region.
Micrococcal Nuclease (MNase) Accessibility Assay
This assay is used to map the positions of nucleosomes on the HIV LTR and to assess changes in chromatin accessibility.
Protocol Overview:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the ChIP assay.
-
Nuclei Isolation: Isolate intact nuclei from the cells.
-
MNase Digestion: Treat the nuclei with a range of MNase concentrations. MNase preferentially digests the linker DNA between nucleosomes.
-
DNA Purification: Stop the digestion and purify the genomic DNA.
-
Southern Blotting or qPCR: Analyze the digested DNA. For a focused analysis on the HIV LTR, qPCR with primers spanning the LTR can be used to determine the degree of protection from MNase digestion, which corresponds to nucleosome occupancy.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the impact of this compound.
Caption: A generalized workflow for investigating this compound's effects.
Conclusion and Future Directions
This compound represents a significant advancement in the development of "block and lock" strategies for an HIV cure. Its ability to selectively target BRD4 and induce a repressive chromatin state at the HIV LTR provides a powerful tool to enforce and deepen viral latency. The data and protocols presented in this guide offer a framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and similar compounds.
Future research should focus on elucidating the full spectrum of epigenetic modifications induced by this compound at the HIV LTR and other host gene promoters to ensure its specificity and safety. In vivo studies in relevant animal models are also crucial to evaluate the long-term efficacy and potential for viral rebound after treatment cessation. Ultimately, the combination of this compound with other latency-promoting agents or with ART could pave the way for a functional cure for HIV.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conserved P-TEFb-interacting domain of BRD4 inhibits HIV transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Tat/P-TEFb Interaction: A Potential Target for Novel Anti-HIV Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. The histone methyltransferase SETD2 regulates HIV expression and latency - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of ZL0580: A Novel BRD4-Selective Inhibitor for HIV-1 Suppression
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies of ZL0580, a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4 to induce epigenetic suppression of HIV-1 replication. This document details the quantitative data from antiviral and cytotoxicity assays, outlines the experimental protocols for key studies, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains
| Target Bromodomain | IC50 (nM) | Selectivity vs. BRD4 BD1 |
| BRD4 BD1 | 163 | - |
| BRD4 BD2 | >10,000 | >61.3-fold |
| BRD2 BD1/BD2 | 900 - 1900 | 5.5 to 11.6-fold |
| BRD3 BD1/BD2 | 900 - 1900 | 5.5 to 11.6-fold |
| BRDT BD1/BD2 | 900 - 1900 | 5.5 to 11.6-fold |
| CBP | >10,000 | >61.3-fold |
Table 2: In Vitro Anti-HIV-1 Activity of this compound
| Cell Model | Assay Type | This compound Concentration | Effect |
| J-Lat Cells | HIV Activation (PMA) | ~8 µM (IC50) | Dose-dependent suppression of HIV transcription.[1] |
| SupT1 Cells | HIV-1 FLuc Virus | 4.14 ± 0.37 µM (IC50, reactivated) | Dose-dependent reduction of HIV-1 transcription.[1] |
| 6.43 ± 0.34 µM (IC50, non-reactivated) | |||
| Primary CD4+ T Cells | In vitro infection | 8 µM | Almost complete loss of productive HIV infection.[2] |
| Microglial Cells (HC69) | HIV Activation (TNF-α) | 8 µM | Potent and durable suppression of induced and basal HIV transcription.[3][4] |
| Monocytic Cell Lines (U1, OM10.1) | HIV Expression | Not specified | Potent and durable suppression of HIV transcription.[3] |
| PBMCs (from viremic patients) | HIV Transcription (PHA-activated) | 8 µM | Suppression of ex vivo HIV transcription.[2] |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | CC50 / Observation |
| J-Lat Cells | Not specified | No significant cell death below 40 µM.[2] |
| SupT1 Cells | Propidium Iodide Staining | SI = 1.77 (non-reactivated), SI = 2.63 (reactivated) |
| MTT Assay | SI = 1.10 (non-reactivated), SI = 2.06 (reactivated) | |
| Activated PBMCs | Flow Cytometry (Aqua Blue) | No significant toxicity at 8 µM. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial in vitro evaluation of this compound.
Bromodomain Binding Affinity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of this compound to various bromodomains.
-
Materials: 384-well plates, commercial TR-FRET assay kits (e.g., from Cayman Chemical) containing europium-labeled donor, GST-tagged bromodomain protein, and a fluorescently labeled ligand (e.g., biotinylated histone H4 peptide and allophycocyanin-labeled streptavidin).
-
Procedure:
-
Prepare a dilution series of this compound, typically ranging from 0.01 nM to 100 µM.
-
In a 384-well plate, add the diluted this compound or a control compound (e.g., JQ1).
-
Add the reaction components as per the manufacturer's instructions, including the GST-tagged bromodomain protein and the europium-labeled anti-GST antibody.
-
Incubate for a specified period (e.g., 1 hour) at room temperature to allow for binding.
-
Add the fluorescently labeled ligand and its binding partner (e.g., biotinylated histone peptide and APC-streptavidin).
-
Incubate to allow for the displacement of the fluorescent ligand by the test compound.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 values by plotting the TR-FRET signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Anti-HIV-1 Activity Assay in Latently Infected T-Cells (J-Lat Model)
This assay evaluates the ability of this compound to suppress HIV-1 transcription upon reactivation from latency.
-
Cell Line: J-Lat cells, a Jurkat T-cell line containing an integrated, latent HIV-1 provirus with a GFP reporter.
-
Procedure:
-
Plate J-Lat cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a pre-incubation period, stimulate HIV-1 transcription with a latency-reversing agent such as Phorbol 12-myristate 13-acetate (PMA).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Measure GFP expression as an indicator of HIV-1 promoter activity using flow cytometry.
-
Alternatively, quantify HIV-1 transcripts (e.g., Gag RNA) using RT-qPCR.
-
Determine the IC50 of this compound for HIV-1 suppression by analyzing the dose-response relationship.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
-
Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Procedure:
-
Seed cells (e.g., J-Lat, SupT1) in a 96-well plate and allow them to adhere or stabilize.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
-
Co-Immunoprecipitation (Co-IP) for Tat-CDK9 Interaction
This experiment investigates whether this compound disrupts the interaction between the HIV-1 Tat protein and the host transcription elongation factor p-TEFb (CDK9/Cyclin T1).
-
Cell Line: Microglial cells (HC69) or other relevant cell lines.
-
Procedure:
-
Treat cells with this compound (e.g., 8 µM) or a control for 24 hours. Cells may be stimulated with TNF-α to activate HIV expression.[4]
-
Lyse the cells to extract proteins, preserving protein-protein interactions.
-
Incubate the cell lysates with an antibody specific for Tat or CDK9.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against Tat and CDK9 to detect their co-precipitation. A reduction in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.[4]
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound alters the association of proteins, such as Tat and BRD4, with the HIV-1 promoter (5' LTR).
-
Procedure:
-
Treat cells with this compound and a control.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Incubate the sheared chromatin with an antibody against the protein of interest (e.g., Tat or BRD4).
-
Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Reverse the cross-linking and purify the precipitated DNA.
-
Quantify the amount of HIV-1 5' LTR DNA in the precipitate using qPCR. An enrichment or reduction compared to the control indicates a change in protein binding.
-
Micrococcal Nuclease (MNase) Mapping Assay
This technique is employed to analyze changes in the chromatin structure at the HIV-1 LTR, specifically the positioning of nucleosomes.
-
Procedure:
-
Treat cells with this compound or a control.
-
Isolate the nuclei from the cells.
-
Digest the chromatin with a limited amount of micrococcal nuclease, which preferentially cuts the linker DNA between nucleosomes.
-
Purify the resulting DNA fragments.
-
Analyze the DNA fragments by qPCR using primers that span the HIV-1 LTR to map the positions of protected regions (nucleosomes). A shift in the pattern of protection in this compound-treated cells suggests chromatin remodeling.[3][5]
-
Mandatory Visualizations
Signaling Pathway of this compound in HIV-1 Suppression
Caption: Mechanism of this compound-mediated HIV-1 suppression.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
In Vitro Profile of ZL0580: A Novel BRD4-Selective Inhibitor for HIV-1 Suppression
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies of ZL0580, a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4 to induce epigenetic suppression of HIV-1 replication. This document details the quantitative data from antiviral and cytotoxicity assays, outlines the experimental protocols for key studies, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains
| Target Bromodomain | IC50 (nM) | Selectivity vs. BRD4 BD1 |
| BRD4 BD1 | 163 | - |
| BRD4 BD2 | >10,000 | >61.3-fold |
| BRD2 BD1/BD2 | 900 - 1900 | 5.5 to 11.6-fold |
| BRD3 BD1/BD2 | 900 - 1900 | 5.5 to 11.6-fold |
| BRDT BD1/BD2 | 900 - 1900 | 5.5 to 11.6-fold |
| CBP | >10,000 | >61.3-fold |
Table 2: In Vitro Anti-HIV-1 Activity of this compound
| Cell Model | Assay Type | This compound Concentration | Effect |
| J-Lat Cells | HIV Activation (PMA) | ~8 µM (IC50) | Dose-dependent suppression of HIV transcription.[1] |
| SupT1 Cells | HIV-1 FLuc Virus | 4.14 ± 0.37 µM (IC50, reactivated) | Dose-dependent reduction of HIV-1 transcription.[1] |
| 6.43 ± 0.34 µM (IC50, non-reactivated) | |||
| Primary CD4+ T Cells | In vitro infection | 8 µM | Almost complete loss of productive HIV infection.[2] |
| Microglial Cells (HC69) | HIV Activation (TNF-α) | 8 µM | Potent and durable suppression of induced and basal HIV transcription.[3][4] |
| Monocytic Cell Lines (U1, OM10.1) | HIV Expression | Not specified | Potent and durable suppression of HIV transcription.[3] |
| PBMCs (from viremic patients) | HIV Transcription (PHA-activated) | 8 µM | Suppression of ex vivo HIV transcription.[2] |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | CC50 / Observation |
| J-Lat Cells | Not specified | No significant cell death below 40 µM.[2] |
| SupT1 Cells | Propidium Iodide Staining | SI = 1.77 (non-reactivated), SI = 2.63 (reactivated) |
| MTT Assay | SI = 1.10 (non-reactivated), SI = 2.06 (reactivated) | |
| Activated PBMCs | Flow Cytometry (Aqua Blue) | No significant toxicity at 8 µM. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial in vitro evaluation of this compound.
Bromodomain Binding Affinity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of this compound to various bromodomains.
-
Materials: 384-well plates, commercial TR-FRET assay kits (e.g., from Cayman Chemical) containing europium-labeled donor, GST-tagged bromodomain protein, and a fluorescently labeled ligand (e.g., biotinylated histone H4 peptide and allophycocyanin-labeled streptavidin).
-
Procedure:
-
Prepare a dilution series of this compound, typically ranging from 0.01 nM to 100 µM.
-
In a 384-well plate, add the diluted this compound or a control compound (e.g., JQ1).
-
Add the reaction components as per the manufacturer's instructions, including the GST-tagged bromodomain protein and the europium-labeled anti-GST antibody.
-
Incubate for a specified period (e.g., 1 hour) at room temperature to allow for binding.
-
Add the fluorescently labeled ligand and its binding partner (e.g., biotinylated histone peptide and APC-streptavidin).
-
Incubate to allow for the displacement of the fluorescent ligand by the test compound.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 values by plotting the TR-FRET signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Anti-HIV-1 Activity Assay in Latently Infected T-Cells (J-Lat Model)
This assay evaluates the ability of this compound to suppress HIV-1 transcription upon reactivation from latency.
-
Cell Line: J-Lat cells, a Jurkat T-cell line containing an integrated, latent HIV-1 provirus with a GFP reporter.
-
Procedure:
-
Plate J-Lat cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a pre-incubation period, stimulate HIV-1 transcription with a latency-reversing agent such as Phorbol 12-myristate 13-acetate (PMA).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Measure GFP expression as an indicator of HIV-1 promoter activity using flow cytometry.
-
Alternatively, quantify HIV-1 transcripts (e.g., Gag RNA) using RT-qPCR.
-
Determine the IC50 of this compound for HIV-1 suppression by analyzing the dose-response relationship.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
-
Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Procedure:
-
Seed cells (e.g., J-Lat, SupT1) in a 96-well plate and allow them to adhere or stabilize.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
-
Co-Immunoprecipitation (Co-IP) for Tat-CDK9 Interaction
This experiment investigates whether this compound disrupts the interaction between the HIV-1 Tat protein and the host transcription elongation factor p-TEFb (CDK9/Cyclin T1).
-
Cell Line: Microglial cells (HC69) or other relevant cell lines.
-
Procedure:
-
Treat cells with this compound (e.g., 8 µM) or a control for 24 hours. Cells may be stimulated with TNF-α to activate HIV expression.[4]
-
Lyse the cells to extract proteins, preserving protein-protein interactions.
-
Incubate the cell lysates with an antibody specific for Tat or CDK9.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against Tat and CDK9 to detect their co-precipitation. A reduction in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.[4]
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound alters the association of proteins, such as Tat and BRD4, with the HIV-1 promoter (5' LTR).
-
Procedure:
-
Treat cells with this compound and a control.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Incubate the sheared chromatin with an antibody against the protein of interest (e.g., Tat or BRD4).
-
Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Reverse the cross-linking and purify the precipitated DNA.
-
Quantify the amount of HIV-1 5' LTR DNA in the precipitate using qPCR. An enrichment or reduction compared to the control indicates a change in protein binding.
-
Micrococcal Nuclease (MNase) Mapping Assay
This technique is employed to analyze changes in the chromatin structure at the HIV-1 LTR, specifically the positioning of nucleosomes.
-
Procedure:
-
Treat cells with this compound or a control.
-
Isolate the nuclei from the cells.
-
Digest the chromatin with a limited amount of micrococcal nuclease, which preferentially cuts the linker DNA between nucleosomes.
-
Purify the resulting DNA fragments.
-
Analyze the DNA fragments by qPCR using primers that span the HIV-1 LTR to map the positions of protected regions (nucleosomes). A shift in the pattern of protection in this compound-treated cells suggests chromatin remodeling.[3][5]
-
Mandatory Visualizations
Signaling Pathway of this compound in HIV-1 Suppression
Caption: Mechanism of this compound-mediated HIV-1 suppression.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for ZL0580 in J-Lat Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZL0580 is a first-in-class, selective small molecule inhibitor of the bromodomain and extraterminal domain (BET) protein BRD4.[1] In the context of HIV-1 research, this compound functions as a "block-and-lock" agent, promoting a deeper and more durable state of viral latency.[1] This is in contrast to "shock-and-kill" strategies that aim to reactivate the virus. This compound exerts its effect by suppressing HIV transcription through the inhibition of Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb) and by fostering a repressive chromatin environment at the HIV long terminal repeat (LTR).[1][2] J-Lat cell lines, which are Jurkat T cells latently infected with an HIV-1 provirus containing a GFP reporter, are a crucial in vitro model for studying HIV latency and the effects of latency-promoting agents like this compound.[3][4]
These application notes provide detailed protocols for utilizing this compound in J-Lat cell lines to study its effects on HIV-1 latency, including methods for assessing latency reversal, cell viability, and the underlying molecular mechanisms.
Data Presentation
Quantitative Analysis of this compound Activity in J-Lat Cells
The following tables summarize the key quantitative data regarding the effects of this compound in J-Lat cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (HIV-1 Reactivation Suppression) | J-Lat A2 | 10.04 ± 0.38 µM | [5] |
| CC50 (Cell Viability) | J-Lat A2 | 12.14 ± 0.31 µM | [5] |
Table 1: Potency and Toxicity of this compound in J-Lat A2 Cells. This table presents the half-maximal inhibitory concentration (IC50) for the suppression of TNF-α-induced HIV-1 reactivation and the half-maximal cytotoxic concentration (CC50) of this compound after a 24-hour treatment.
| Gene | Regulation by this compound | Regulation by JQ1 |
| HMGCS1 | Upregulated | Downregulated |
| SQLE | Upregulated | Downregulated |
| DHCR7 | Upregulated | Downregulated |
| ASS1 | Upregulated | Downregulated |
| ITK | Upregulated | Downregulated |
| DUSP8 | Upregulated | Downregulated |
| KLF10 | Downregulated | Upregulated |
| WDR52 | Downregulated | Upregulated |
Table 2: Differential Gene Expression in J-Lat Cells Treated with this compound versus JQ1. This table highlights the opposing effects of this compound and the pan-BET inhibitor JQ1 on the expression of a subset of genes in wild-type J-Lat cells after 24 hours of treatment with 5 µM of each compound.[1]
Experimental Protocols
Protocol 1: Assessment of HIV-1 Latency Reversal using Flow Cytometry
This protocol details the method for evaluating the ability of this compound to suppress the reactivation of latent HIV-1 in J-Lat cells.
Materials:
-
J-Lat cells (e.g., J-Lat A2, 10.6)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Latency Reversing Agent (LRA), e.g., TNF-α (10 ng/mL) or PMA (20 ng/mL)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.
-
This compound Treatment: Treat the cells with a dilution series of this compound. Include a vehicle control (DMSO). Incubate for 24 hours.
-
Latency Reactivation: Add the LRA (e.g., TNF-α) to the appropriate wells to induce HIV-1 transcription.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Harvesting and Staining:
-
Transfer cells to flow cytometry tubes.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS for analysis. If assessing cell viability, a viability dye (e.g., Propidium Iodide or a fixable viability dye) can be included at this step according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Measure the percentage of GFP-positive cells to determine the level of HIV-1 reactivation.
-
Protocol 2: Cell Viability Assay
This protocol describes how to assess the cytotoxicity of this compound on J-Lat cells.
Materials:
-
J-Lat cells
-
Complete RPMI-1640 medium
-
This compound
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 5 x 10^5 cells/mL.
-
This compound Treatment: Add a dilution series of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.
-
Assay:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Protocol 3: Western Blot Analysis of HIV-1 Transcription-Related Proteins
This protocol is for examining the effect of this compound on the expression and interaction of key proteins involved in HIV-1 transcription.
Materials:
-
J-Lat cells
-
This compound (e.g., 10 µM)
-
PMA (for stimulation)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Tat, anti-CDK9, anti-ELL2, anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat J-Lat cells with this compound and/or PMA for the desired time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to investigate the recruitment of proteins, such as Tat and BRD4, to the HIV-1 5' LTR.
Materials:
-
J-Lat cells
-
This compound
-
PMA (for stimulation)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP-grade antibodies (e.g., anti-Tat, anti-BRD4, control IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the HIV-1 5' LTR
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat J-Lat cells with this compound and/or PMA.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the HIV-1 5' LTR to quantify the amount of precipitated DNA.
-
Normalize the data to the input control.
-
Mandatory Visualizations
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [natap.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ZL0580 in J-Lat Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZL0580 is a first-in-class, selective small molecule inhibitor of the bromodomain and extraterminal domain (BET) protein BRD4.[1] In the context of HIV-1 research, this compound functions as a "block-and-lock" agent, promoting a deeper and more durable state of viral latency.[1] This is in contrast to "shock-and-kill" strategies that aim to reactivate the virus. This compound exerts its effect by suppressing HIV transcription through the inhibition of Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb) and by fostering a repressive chromatin environment at the HIV long terminal repeat (LTR).[1][2] J-Lat cell lines, which are Jurkat T cells latently infected with an HIV-1 provirus containing a GFP reporter, are a crucial in vitro model for studying HIV latency and the effects of latency-promoting agents like this compound.[3][4]
These application notes provide detailed protocols for utilizing this compound in J-Lat cell lines to study its effects on HIV-1 latency, including methods for assessing latency reversal, cell viability, and the underlying molecular mechanisms.
Data Presentation
Quantitative Analysis of this compound Activity in J-Lat Cells
The following tables summarize the key quantitative data regarding the effects of this compound in J-Lat cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (HIV-1 Reactivation Suppression) | J-Lat A2 | 10.04 ± 0.38 µM | [5] |
| CC50 (Cell Viability) | J-Lat A2 | 12.14 ± 0.31 µM | [5] |
Table 1: Potency and Toxicity of this compound in J-Lat A2 Cells. This table presents the half-maximal inhibitory concentration (IC50) for the suppression of TNF-α-induced HIV-1 reactivation and the half-maximal cytotoxic concentration (CC50) of this compound after a 24-hour treatment.
| Gene | Regulation by this compound | Regulation by JQ1 |
| HMGCS1 | Upregulated | Downregulated |
| SQLE | Upregulated | Downregulated |
| DHCR7 | Upregulated | Downregulated |
| ASS1 | Upregulated | Downregulated |
| ITK | Upregulated | Downregulated |
| DUSP8 | Upregulated | Downregulated |
| KLF10 | Downregulated | Upregulated |
| WDR52 | Downregulated | Upregulated |
Table 2: Differential Gene Expression in J-Lat Cells Treated with this compound versus JQ1. This table highlights the opposing effects of this compound and the pan-BET inhibitor JQ1 on the expression of a subset of genes in wild-type J-Lat cells after 24 hours of treatment with 5 µM of each compound.[1]
Experimental Protocols
Protocol 1: Assessment of HIV-1 Latency Reversal using Flow Cytometry
This protocol details the method for evaluating the ability of this compound to suppress the reactivation of latent HIV-1 in J-Lat cells.
Materials:
-
J-Lat cells (e.g., J-Lat A2, 10.6)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Latency Reversing Agent (LRA), e.g., TNF-α (10 ng/mL) or PMA (20 ng/mL)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.
-
This compound Treatment: Treat the cells with a dilution series of this compound. Include a vehicle control (DMSO). Incubate for 24 hours.
-
Latency Reactivation: Add the LRA (e.g., TNF-α) to the appropriate wells to induce HIV-1 transcription.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Harvesting and Staining:
-
Transfer cells to flow cytometry tubes.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS for analysis. If assessing cell viability, a viability dye (e.g., Propidium Iodide or a fixable viability dye) can be included at this step according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Measure the percentage of GFP-positive cells to determine the level of HIV-1 reactivation.
-
Protocol 2: Cell Viability Assay
This protocol describes how to assess the cytotoxicity of this compound on J-Lat cells.
Materials:
-
J-Lat cells
-
Complete RPMI-1640 medium
-
This compound
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 5 x 10^5 cells/mL.
-
This compound Treatment: Add a dilution series of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.
-
Assay:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Protocol 3: Western Blot Analysis of HIV-1 Transcription-Related Proteins
This protocol is for examining the effect of this compound on the expression and interaction of key proteins involved in HIV-1 transcription.
Materials:
-
J-Lat cells
-
This compound (e.g., 10 µM)
-
PMA (for stimulation)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Tat, anti-CDK9, anti-ELL2, anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat J-Lat cells with this compound and/or PMA for the desired time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to investigate the recruitment of proteins, such as Tat and BRD4, to the HIV-1 5' LTR.
Materials:
-
J-Lat cells
-
This compound
-
PMA (for stimulation)
-
Formaldehyde (for cross-linking)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP-grade antibodies (e.g., anti-Tat, anti-BRD4, control IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the HIV-1 5' LTR
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat J-Lat cells with this compound and/or PMA.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the HIV-1 5' LTR to quantify the amount of precipitated DNA.
-
Normalize the data to the input control.
-
Mandatory Visualizations
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [natap.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining ZL0580 with Antiretroviral Therapy (ART) in HIV Suppression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ZL0580, a selective BRD4 bromodomain 1 (BD1) inhibitor, in combination with antiretroviral therapy (ART) for the suppression of HIV. This compound represents a promising epigenetic modulator that acts to silence HIV transcription, offering a potential complementary strategy to conventional ART.
Introduction
Antiretroviral therapy (ART) has transformed HIV infection from a fatal disease into a manageable chronic condition by effectively suppressing viral replication. However, ART does not eradicate the virus, which persists in latent reservoirs within the host genome. The "block and lock" strategy aims to achieve a functional cure by inducing a deep and durable state of HIV latency. This compound is a small molecule that has emerged as a key candidate for this approach.[1][2]
This compound selectively binds to the first bromodomain (BD1) of the bromodomain and extraterminal domain (BET) protein BRD4, an epigenetic reader crucial for HIV transcription.[1][2][3] Unlike pan-BET inhibitors such as JQ1 which can activate HIV transcription, this compound modulates BRD4 to suppress the virus.[1] Its mechanism of action involves inhibiting the HIV trans-activator of transcription (Tat)-mediated recruitment of the positive transcription elongation factor b (p-TEFb) and promoting a repressive chromatin structure at the HIV long terminal repeat (LTR).[1][4][5]
Studies have demonstrated that this compound can potently suppress HIV in various in vitro and ex vivo models, including latently infected T cell lines, primary CD4+ T cells, and myeloid cells.[1][5] Furthermore, in a humanized mouse model of HIV infection, this compound, both as a monotherapy and in combination with ART, has been shown to suppress active HIV replication to nearly undetectable levels and delay viral rebound after treatment interruption.[1][4]
These application notes provide detailed protocols for key experiments to evaluate the efficacy of this compound in combination with ART in various research settings.
Data Presentation
The following tables summarize quantitative data from key studies on the efficacy and properties of this compound in HIV suppression.
Table 1: In Vitro Efficacy of this compound in HIV Suppression
| Cell Model | This compound Concentration | Treatment Duration | Effect on HIV Expression | Reference |
| J-Lat 10.6 cells (PMA-stimulated) | 10 µM | 24 hours | Significant suppression of HIV activation (GFP expression) | [6] |
| J-Lat 10.6 cells (resting) | 10 µM | Up to 14 days | Sustained suppression of basal HIV transcription | [2] |
| Primary CD4+ T cells (in vitro infected) | 8 µM | 2 days | Almost complete loss of productive HIV infection | |
| PBMCs from viremic HIV+ individuals | 8 µM | 2 days | Suppression of ex vivo HIV transcription | |
| HC69 microglial cells (TNF-α stimulated) | 8 µM | 24 hours | Potent and durable suppression of induced HIV transcription | [3][5] |
| U1 and OM10.1 monocytic cell lines | 10 µM | - | Suppression of induced and basal HIV transcription | [3][5] |
Table 2: In Vivo Efficacy of this compound in Humanized Mice
| Treatment Group | This compound Dosage | ART Regimen | Treatment Duration | Effect on Plasma Viremia | Viral Rebound Post-Treatment | Reference |
| This compound Monotherapy | Not specified | None | 2 weeks (daily) | Reduced to nearly undetectable levels | Modestly delayed | [1][4] |
| This compound + ART | Not specified | Not specified | 2 weeks (daily) | Reduced to nearly undetectable levels | Delayed compared to ART alone | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway in HIV Suppression
Caption: this compound mechanism of action in HIV suppression.
Experimental Workflow: this compound and ART Co-treatment in Primary CD4+ T Cells
Caption: Workflow for this compound and ART co-treatment study.
Experimental Protocols
Protocol 1: In Vitro HIV Suppression Assay in J-Lat Latency Model
Objective: To assess the ability of this compound to suppress reactivated HIV in the J-Lat T cell line model of latency.
Materials:
-
J-Lat 10.6 cells
-
RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α)
-
Flow cytometer
-
96-well plates
Procedure:
-
Culture J-Lat 10.6 cells in RPMI 1640 medium at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^5 cells/well in a 96-well plate.
-
To reactivate latent HIV, treat the cells with a stimulating agent such as PMA (1 µg/mL) or TNF-α (10 ng/mL).
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and a positive control (e.g., another BET inhibitor like JQ1).
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with PBS.
-
Analyze the percentage of GFP-positive cells by flow cytometry to quantify HIV reactivation.
Protocol 2: this compound and ART Co-treatment in Primary CD4+ T Cells
Objective: To evaluate the synergistic effect of this compound and ART in suppressing HIV replication in primary human CD4+ T cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
CD4+ T cell isolation kit
-
RPMI 1640 medium supplemented with 10% FBS, IL-2 (20 U/mL), penicillin, and streptomycin
-
Anti-CD3/CD28 beads for T cell activation
-
Replication-competent HIV-1 strain
-
This compound
-
A combination of antiretroviral drugs (e.g., a reverse transcriptase inhibitor and an integrase inhibitor)
-
p24 ELISA kit or reagents for RT-qPCR
-
MTT or similar cell viability assay kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
Activate the CD4+ T cells with anti-CD3/CD28 beads for 48-72 hours in RPMI 1640 medium with IL-2.
-
Infect the activated CD4+ T cells with a known titer of HIV-1 for 2-4 hours.
-
Wash the cells to remove free virus and resuspend in fresh medium.
-
Divide the infected cells into treatment groups:
-
Vehicle control
-
ART alone
-
This compound alone (e.g., 8 µM)
-
This compound + ART
-
-
Culture the cells for 7-14 days, collecting supernatant every 2-3 days for viral load analysis.
-
Measure HIV-1 p24 antigen in the supernatant using an ELISA kit or quantify viral RNA using RT-qPCR.
-
At the end of the experiment, assess cell viability using an MTT assay to evaluate the toxicity of the treatments.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Tat-p-TEFb Interaction
Objective: To determine if this compound disrupts the interaction between HIV Tat and the p-TEFb complex (CDK9/Cyclin T1).
Materials:
-
HEK293T cells
-
Plasmids encoding Flag-tagged Tat and HA-tagged CDK9
-
Transfection reagent
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-Flag antibody conjugated to beads (or anti-Flag antibody and Protein A/G beads)
-
Anti-HA antibody for Western blotting
-
Anti-CDK9 antibody for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing Flag-Tat and HA-CDK9.
-
After 24 hours, treat the cells with this compound (e.g., 10 µM) or vehicle control for another 24 hours.
-
Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Incubate a portion of the cell lysate with anti-Flag antibody-conjugated beads overnight at 4°C with gentle rotation to immunoprecipitate Flag-Tat.
-
Save a small aliquot of the lysate as the "input" control.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting with anti-HA or anti-CDK9 antibodies to detect co-immunoprecipitated CDK9.
-
Probe a separate blot with anti-Flag antibody to confirm the immunoprecipitation of Tat.
-
Analyze the input samples to confirm the expression of both proteins.
Protocol 4: Micrococcal Nuclease (MNase) Mapping of HIV LTR Chromatin Structure
Objective: To investigate the effect of this compound on the nucleosome positioning and chromatin structure of the HIV LTR.
Materials:
-
HIV-infected cells (e.g., J-Lat or primary CD4+ T cells) treated with this compound or vehicle
-
Formaldehyde (B43269) for cross-linking
-
Glycine
-
MNase buffer
-
Micrococcal Nuclease (MNase)
-
DNA purification kit
-
qPCR primers specific for different regions of the HIV LTR
-
qPCR master mix and instrument
Procedure:
-
Treat HIV-infected cells with this compound (e.g., 10 µM) or vehicle for 24 hours.
-
Cross-link the chromatin by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Isolate the nuclei and resuspend in MNase buffer.
-
Digest the chromatin with a range of MNase concentrations to achieve partial digestion.
-
Reverse the cross-links and purify the DNA.
-
Perform qPCR using a series of overlapping primer pairs that span the HIV LTR to amplify nucleosome-protected DNA fragments.
-
Analyze the qPCR data to determine the relative abundance of DNA fragments at different positions along the LTR, which reflects nucleosome occupancy and positioning. A more repressive chromatin structure is expected to show more defined and well-positioned nucleosomes.
Conclusion
This compound, in combination with ART, presents a promising strategy for achieving a deep and durable state of HIV suppression. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various experimental systems. These studies will be crucial in advancing our understanding of HIV latency and developing novel therapeutic approaches for a functional cure.
References
- 1. ajmc.com [ajmc.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining ZL0580 with Antiretroviral Therapy (ART) in HIV Suppression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ZL0580, a selective BRD4 bromodomain 1 (BD1) inhibitor, in combination with antiretroviral therapy (ART) for the suppression of HIV. This compound represents a promising epigenetic modulator that acts to silence HIV transcription, offering a potential complementary strategy to conventional ART.
Introduction
Antiretroviral therapy (ART) has transformed HIV infection from a fatal disease into a manageable chronic condition by effectively suppressing viral replication. However, ART does not eradicate the virus, which persists in latent reservoirs within the host genome. The "block and lock" strategy aims to achieve a functional cure by inducing a deep and durable state of HIV latency. This compound is a small molecule that has emerged as a key candidate for this approach.[1][2]
This compound selectively binds to the first bromodomain (BD1) of the bromodomain and extraterminal domain (BET) protein BRD4, an epigenetic reader crucial for HIV transcription.[1][2][3] Unlike pan-BET inhibitors such as JQ1 which can activate HIV transcription, this compound modulates BRD4 to suppress the virus.[1] Its mechanism of action involves inhibiting the HIV trans-activator of transcription (Tat)-mediated recruitment of the positive transcription elongation factor b (p-TEFb) and promoting a repressive chromatin structure at the HIV long terminal repeat (LTR).[1][4][5]
Studies have demonstrated that this compound can potently suppress HIV in various in vitro and ex vivo models, including latently infected T cell lines, primary CD4+ T cells, and myeloid cells.[1][5] Furthermore, in a humanized mouse model of HIV infection, this compound, both as a monotherapy and in combination with ART, has been shown to suppress active HIV replication to nearly undetectable levels and delay viral rebound after treatment interruption.[1][4]
These application notes provide detailed protocols for key experiments to evaluate the efficacy of this compound in combination with ART in various research settings.
Data Presentation
The following tables summarize quantitative data from key studies on the efficacy and properties of this compound in HIV suppression.
Table 1: In Vitro Efficacy of this compound in HIV Suppression
| Cell Model | This compound Concentration | Treatment Duration | Effect on HIV Expression | Reference |
| J-Lat 10.6 cells (PMA-stimulated) | 10 µM | 24 hours | Significant suppression of HIV activation (GFP expression) | [6] |
| J-Lat 10.6 cells (resting) | 10 µM | Up to 14 days | Sustained suppression of basal HIV transcription | [2] |
| Primary CD4+ T cells (in vitro infected) | 8 µM | 2 days | Almost complete loss of productive HIV infection | |
| PBMCs from viremic HIV+ individuals | 8 µM | 2 days | Suppression of ex vivo HIV transcription | |
| HC69 microglial cells (TNF-α stimulated) | 8 µM | 24 hours | Potent and durable suppression of induced HIV transcription | [3][5] |
| U1 and OM10.1 monocytic cell lines | 10 µM | - | Suppression of induced and basal HIV transcription | [3][5] |
Table 2: In Vivo Efficacy of this compound in Humanized Mice
| Treatment Group | This compound Dosage | ART Regimen | Treatment Duration | Effect on Plasma Viremia | Viral Rebound Post-Treatment | Reference |
| This compound Monotherapy | Not specified | None | 2 weeks (daily) | Reduced to nearly undetectable levels | Modestly delayed | [1][4] |
| This compound + ART | Not specified | Not specified | 2 weeks (daily) | Reduced to nearly undetectable levels | Delayed compared to ART alone | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway in HIV Suppression
Caption: this compound mechanism of action in HIV suppression.
Experimental Workflow: this compound and ART Co-treatment in Primary CD4+ T Cells
Caption: Workflow for this compound and ART co-treatment study.
Experimental Protocols
Protocol 1: In Vitro HIV Suppression Assay in J-Lat Latency Model
Objective: To assess the ability of this compound to suppress reactivated HIV in the J-Lat T cell line model of latency.
Materials:
-
J-Lat 10.6 cells
-
RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α)
-
Flow cytometer
-
96-well plates
Procedure:
-
Culture J-Lat 10.6 cells in RPMI 1640 medium at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^5 cells/well in a 96-well plate.
-
To reactivate latent HIV, treat the cells with a stimulating agent such as PMA (1 µg/mL) or TNF-α (10 ng/mL).
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and a positive control (e.g., another BET inhibitor like JQ1).
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with PBS.
-
Analyze the percentage of GFP-positive cells by flow cytometry to quantify HIV reactivation.
Protocol 2: this compound and ART Co-treatment in Primary CD4+ T Cells
Objective: To evaluate the synergistic effect of this compound and ART in suppressing HIV replication in primary human CD4+ T cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
CD4+ T cell isolation kit
-
RPMI 1640 medium supplemented with 10% FBS, IL-2 (20 U/mL), penicillin, and streptomycin
-
Anti-CD3/CD28 beads for T cell activation
-
Replication-competent HIV-1 strain
-
This compound
-
A combination of antiretroviral drugs (e.g., a reverse transcriptase inhibitor and an integrase inhibitor)
-
p24 ELISA kit or reagents for RT-qPCR
-
MTT or similar cell viability assay kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
Activate the CD4+ T cells with anti-CD3/CD28 beads for 48-72 hours in RPMI 1640 medium with IL-2.
-
Infect the activated CD4+ T cells with a known titer of HIV-1 for 2-4 hours.
-
Wash the cells to remove free virus and resuspend in fresh medium.
-
Divide the infected cells into treatment groups:
-
Vehicle control
-
ART alone
-
This compound alone (e.g., 8 µM)
-
This compound + ART
-
-
Culture the cells for 7-14 days, collecting supernatant every 2-3 days for viral load analysis.
-
Measure HIV-1 p24 antigen in the supernatant using an ELISA kit or quantify viral RNA using RT-qPCR.
-
At the end of the experiment, assess cell viability using an MTT assay to evaluate the toxicity of the treatments.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Tat-p-TEFb Interaction
Objective: To determine if this compound disrupts the interaction between HIV Tat and the p-TEFb complex (CDK9/Cyclin T1).
Materials:
-
HEK293T cells
-
Plasmids encoding Flag-tagged Tat and HA-tagged CDK9
-
Transfection reagent
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-Flag antibody conjugated to beads (or anti-Flag antibody and Protein A/G beads)
-
Anti-HA antibody for Western blotting
-
Anti-CDK9 antibody for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing Flag-Tat and HA-CDK9.
-
After 24 hours, treat the cells with this compound (e.g., 10 µM) or vehicle control for another 24 hours.
-
Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Incubate a portion of the cell lysate with anti-Flag antibody-conjugated beads overnight at 4°C with gentle rotation to immunoprecipitate Flag-Tat.
-
Save a small aliquot of the lysate as the "input" control.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting with anti-HA or anti-CDK9 antibodies to detect co-immunoprecipitated CDK9.
-
Probe a separate blot with anti-Flag antibody to confirm the immunoprecipitation of Tat.
-
Analyze the input samples to confirm the expression of both proteins.
Protocol 4: Micrococcal Nuclease (MNase) Mapping of HIV LTR Chromatin Structure
Objective: To investigate the effect of this compound on the nucleosome positioning and chromatin structure of the HIV LTR.
Materials:
-
HIV-infected cells (e.g., J-Lat or primary CD4+ T cells) treated with this compound or vehicle
-
Formaldehyde for cross-linking
-
Glycine
-
MNase buffer
-
Micrococcal Nuclease (MNase)
-
DNA purification kit
-
qPCR primers specific for different regions of the HIV LTR
-
qPCR master mix and instrument
Procedure:
-
Treat HIV-infected cells with this compound (e.g., 10 µM) or vehicle for 24 hours.
-
Cross-link the chromatin by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Isolate the nuclei and resuspend in MNase buffer.
-
Digest the chromatin with a range of MNase concentrations to achieve partial digestion.
-
Reverse the cross-links and purify the DNA.
-
Perform qPCR using a series of overlapping primer pairs that span the HIV LTR to amplify nucleosome-protected DNA fragments.
-
Analyze the qPCR data to determine the relative abundance of DNA fragments at different positions along the LTR, which reflects nucleosome occupancy and positioning. A more repressive chromatin structure is expected to show more defined and well-positioned nucleosomes.
Conclusion
This compound, in combination with ART, presents a promising strategy for achieving a deep and durable state of HIV suppression. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various experimental systems. These studies will be crucial in advancing our understanding of HIV latency and developing novel therapeutic approaches for a functional cure.
References
- 1. ajmc.com [ajmc.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protocol for Assessing ZL0580-Induced Chromatin Remodeling
Application Note
Introduction
ZL0580 is a selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family member BRD4.[1][2] Unlike pan-BET inhibitors that bind to both bromodomains (BD1 and BD2) of all BET proteins, this compound's selectivity for BRD4's BD1 offers a more targeted approach to modulating gene expression.[1][2] This specificity is particularly relevant in the context of Human Immunodeficiency Virus (HIV) infection, where this compound has been shown to induce epigenetic suppression of the HIV provirus.[1][2] It achieves this by promoting a repressive chromatin structure at the HIV long terminal repeat (LTR), thereby inhibiting Tat-mediated transcriptional elongation.[2][3] This application note provides a detailed protocol for researchers to assess the chromatin remodeling effects of this compound, focusing on techniques such as Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq), Chromatin Immunoprecipitation with sequencing (ChIP-seq), and Western Blotting for histone modifications.
Mechanism of Action
BRD4, an epigenetic "reader," recognizes and binds to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to specific genomic loci. In the context of HIV, the viral trans-activator protein Tat recruits the positive transcription elongation factor b (P-TEFb) to the HIV LTR, a critical step for robust viral gene transcription. This compound, by binding to the BD1 domain of BRD4, is thought to allosterically modulate BRD4's interaction with chromatin and other proteins. This leads to an increased association of BRD4 with the HIV promoter, which in turn interferes with the recruitment of P-TEFb by Tat.[4][5] The ultimate result is the establishment of a more condensed and transcriptionally repressive chromatin environment at the viral promoter.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: Summary of ATAC-seq Data Analysis
| Treatment Group | Total Reads | Uniquely Mapped Reads | Number of Peaks | FRiP Score (%) | TSS Enrichment |
| Vehicle Control | |||||
| This compound-treated |
FRiP: Fraction of Reads in Peaks; TSS: Transcription Start Site.
Table 2: Summary of ChIP-seq Data for BRD4 and H3K27ac
| Treatment Group | Antibody | Total Reads | Uniquely Mapped Reads | Number of Peaks | Peak Width (median) |
| Vehicle Control | BRD4 | ||||
| This compound-treated | BRD4 | ||||
| Vehicle Control | H3K27ac | ||||
| This compound-treated | H3K27ac |
Table 3: Quantitative Western Blot Analysis of Histone Modifications
| Histone Mark | Vehicle Control (Normalized Intensity) | This compound-treated (Normalized Intensity) | Fold Change (this compound/Vehicle) |
| H3K27ac | |||
| H3K9ac | |||
| H3K27me3 | |||
| H3K9me3 | |||
| Total Histone H3 |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: Latently HIV-infected cell lines (e.g., J-Lat 10.6) or primary CD4+ T cells.
-
Culture Conditions: Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours) before proceeding with downstream applications.
2. Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
This protocol is adapted from established ATAC-seq protocols and is designed to map genome-wide chromatin accessibility changes upon this compound treatment.
-
Materials:
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40)
-
Tn5 transposase and tagmentation buffer (Illumina)
-
DNA purification kit (Qiagen)
-
PCR primers for library amplification
-
High-fidelity PCR master mix
-
-
Procedure:
-
Harvest approximately 50,000 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of ice-cold lysis buffer and incubate on ice for 10 minutes to lyse the cells and isolate nuclei.
-
Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant.
-
Resuspend the nuclear pellet in the Tn5 transposase reaction mix (25 µL 2x TD buffer, 2.5 µL Tn5 transposase, 22.5 µL nuclease-free water).
-
Incubate the transposition reaction at 37°C for 30 minutes.
-
Immediately purify the transposed DNA using a DNA purification kit.
-
Amplify the purified DNA by PCR using indexed primers for 10-12 cycles.
-
Purify the amplified library and assess its quality and quantity using a Bioanalyzer and Qubit fluorometer.
-
Sequence the libraries on a high-throughput sequencing platform.
-
3. Chromatin Immunoprecipitation with sequencing (ChIP-seq)
This protocol details the procedure for performing ChIP-seq to map the genomic localization of BRD4 and specific histone modifications (e.g., H3K27ac) following this compound treatment.
-
Materials:
-
Formaldehyde (B43269) (1% final concentration for crosslinking)
-
Glycine (B1666218) (125 mM final concentration to quench crosslinking)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Sonication equipment
-
Antibodies specific for BRD4 and H3K27ac
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
-
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the antibody of interest (anti-BRD4 or anti-H3K27ac) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare the DNA library for sequencing according to the manufacturer's instructions.
-
Sequence the libraries on a high-throughput sequencing platform.
-
4. Western Blotting for Histone Modifications
This protocol is for assessing global changes in histone modifications in response to this compound treatment.
-
Materials:
-
Histone extraction buffer
-
SDS-PAGE gels (15%)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone modifications (e.g., H3K27ac, H3K9ac, H3K27me3, H3K9me3) and total histone H3.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Extract histones from vehicle- and this compound-treated cells using an acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins (10-15 µg) by SDS-PAGE on a 15% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total histone H3 loading control.
-
Mandatory Visualization
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conserved P-TEFb-interacting domain of BRD4 inhibits HIV transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biogenesis of P-TEFb in CD4+ T cells to reverse HIV latency is mediated by protein kinase C (PKC)-independent signaling pathways | PLOS Pathogens [journals.plos.org]
Protocol for Assessing ZL0580-Induced Chromatin Remodeling
Application Note
Introduction
ZL0580 is a selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family member BRD4.[1][2] Unlike pan-BET inhibitors that bind to both bromodomains (BD1 and BD2) of all BET proteins, this compound's selectivity for BRD4's BD1 offers a more targeted approach to modulating gene expression.[1][2] This specificity is particularly relevant in the context of Human Immunodeficiency Virus (HIV) infection, where this compound has been shown to induce epigenetic suppression of the HIV provirus.[1][2] It achieves this by promoting a repressive chromatin structure at the HIV long terminal repeat (LTR), thereby inhibiting Tat-mediated transcriptional elongation.[2][3] This application note provides a detailed protocol for researchers to assess the chromatin remodeling effects of this compound, focusing on techniques such as Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq), Chromatin Immunoprecipitation with sequencing (ChIP-seq), and Western Blotting for histone modifications.
Mechanism of Action
BRD4, an epigenetic "reader," recognizes and binds to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific genomic loci. In the context of HIV, the viral trans-activator protein Tat recruits the positive transcription elongation factor b (P-TEFb) to the HIV LTR, a critical step for robust viral gene transcription. This compound, by binding to the BD1 domain of BRD4, is thought to allosterically modulate BRD4's interaction with chromatin and other proteins. This leads to an increased association of BRD4 with the HIV promoter, which in turn interferes with the recruitment of P-TEFb by Tat.[4][5] The ultimate result is the establishment of a more condensed and transcriptionally repressive chromatin environment at the viral promoter.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: Summary of ATAC-seq Data Analysis
| Treatment Group | Total Reads | Uniquely Mapped Reads | Number of Peaks | FRiP Score (%) | TSS Enrichment |
| Vehicle Control | |||||
| This compound-treated |
FRiP: Fraction of Reads in Peaks; TSS: Transcription Start Site.
Table 2: Summary of ChIP-seq Data for BRD4 and H3K27ac
| Treatment Group | Antibody | Total Reads | Uniquely Mapped Reads | Number of Peaks | Peak Width (median) |
| Vehicle Control | BRD4 | ||||
| This compound-treated | BRD4 | ||||
| Vehicle Control | H3K27ac | ||||
| This compound-treated | H3K27ac |
Table 3: Quantitative Western Blot Analysis of Histone Modifications
| Histone Mark | Vehicle Control (Normalized Intensity) | This compound-treated (Normalized Intensity) | Fold Change (this compound/Vehicle) |
| H3K27ac | |||
| H3K9ac | |||
| H3K27me3 | |||
| H3K9me3 | |||
| Total Histone H3 |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: Latently HIV-infected cell lines (e.g., J-Lat 10.6) or primary CD4+ T cells.
-
Culture Conditions: Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours) before proceeding with downstream applications.
2. Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
This protocol is adapted from established ATAC-seq protocols and is designed to map genome-wide chromatin accessibility changes upon this compound treatment.
-
Materials:
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40)
-
Tn5 transposase and tagmentation buffer (Illumina)
-
DNA purification kit (Qiagen)
-
PCR primers for library amplification
-
High-fidelity PCR master mix
-
-
Procedure:
-
Harvest approximately 50,000 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of ice-cold lysis buffer and incubate on ice for 10 minutes to lyse the cells and isolate nuclei.
-
Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant.
-
Resuspend the nuclear pellet in the Tn5 transposase reaction mix (25 µL 2x TD buffer, 2.5 µL Tn5 transposase, 22.5 µL nuclease-free water).
-
Incubate the transposition reaction at 37°C for 30 minutes.
-
Immediately purify the transposed DNA using a DNA purification kit.
-
Amplify the purified DNA by PCR using indexed primers for 10-12 cycles.
-
Purify the amplified library and assess its quality and quantity using a Bioanalyzer and Qubit fluorometer.
-
Sequence the libraries on a high-throughput sequencing platform.
-
3. Chromatin Immunoprecipitation with sequencing (ChIP-seq)
This protocol details the procedure for performing ChIP-seq to map the genomic localization of BRD4 and specific histone modifications (e.g., H3K27ac) following this compound treatment.
-
Materials:
-
Formaldehyde (1% final concentration for crosslinking)
-
Glycine (125 mM final concentration to quench crosslinking)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Sonication equipment
-
Antibodies specific for BRD4 and H3K27ac
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
-
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the antibody of interest (anti-BRD4 or anti-H3K27ac) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare the DNA library for sequencing according to the manufacturer's instructions.
-
Sequence the libraries on a high-throughput sequencing platform.
-
4. Western Blotting for Histone Modifications
This protocol is for assessing global changes in histone modifications in response to this compound treatment.
-
Materials:
-
Histone extraction buffer
-
SDS-PAGE gels (15%)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone modifications (e.g., H3K27ac, H3K9ac, H3K27me3, H3K9me3) and total histone H3.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Extract histones from vehicle- and this compound-treated cells using an acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins (10-15 µg) by SDS-PAGE on a 15% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total histone H3 loading control.
-
Mandatory Visualization
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conserved P-TEFb-interacting domain of BRD4 inhibits HIV transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biogenesis of P-TEFb in CD4+ T cells to reverse HIV latency is mediated by protein kinase C (PKC)-independent signaling pathways | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols: Evaluating the Effect of ZL0580 on HIV-1 Tat Transactivation
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZL0580 is a first-in-class BRD4-selective small molecule modulator that has demonstrated potent suppression of HIV-1 transcription.[1][2] A key mechanism of this suppression is the inhibition of Tat-mediated transactivation of the HIV-1 long terminal repeat (LTR).[2][3][4] The HIV-1 Tat protein is essential for viral replication, as it recruits the positive transcription elongation factor b (p-TEFb) to the viral LTR, promoting transcriptional elongation.[1][5] this compound has been shown to disrupt the interaction between Tat and the CDK9 component of p-TEFb, thereby inhibiting this crucial step in HIV-1 transcription.[3][6][7]
These application notes provide detailed protocols for evaluating the effect of this compound on Tat transactivation, enabling researchers to assess its potency and mechanism of action. The described methods include luciferase reporter assays to quantify LTR-driven gene expression, co-immunoprecipitation to analyze protein-protein interactions, Western blotting to measure protein levels, and quantitative reverse transcription PCR (qRT-PCR) to determine viral RNA levels.
Data Presentation
Table 1: Summary of Quantitative Data on this compound's Effect on Tat Transactivation
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | SupT1 cells (non-reactivated) | HIV-1 FLuc | 6.43 ± 0.34 µM | [8] |
| IC50 | SupT1 cells (reactivated with TNF-α) | HIV-1 FLuc | 4.14 ± 0.37 µM | [8] |
| Luciferase Activity | HeLa cells with integrated LTR-luciferase | Tat transfection + this compound | Dose-dependent decrease | [9] |
| Tat-CDK9 Binding | HC69 microglial cells (TNF-α stimulated) | This compound (8 µM) for 24h | Inhibition of binding | [3] |
| Tat-CDK9 Binding | HC69 microglial cells (resting) | This compound (8 µM) for 24h | Inhibition of binding | [3] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of Tat transactivation and the experimental workflow for evaluating this compound's effect.
Caption: Mechanism of HIV-1 Tat Transactivation and this compound Inhibition.
Caption: Experimental Workflow for Evaluating this compound's Effect.
Experimental Protocols
Luciferase Reporter Assay for Tat Transactivation
This assay quantifies the activity of the HIV-1 LTR promoter in the presence of Tat and this compound.[10][11][12]
Materials:
-
TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated LTR-driven firefly luciferase reporter gene)[10]
-
HEK293T cells
-
Tat expression plasmid (e.g., pCMV-Tat)
-
Control plasmid (e.g., pCMV-empty)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl or HEK293T cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well. Allow cells to adhere overnight.
-
Transfection (for HEK293T):
-
Co-transfect cells with an LTR-luciferase reporter plasmid and a Tat expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
A Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.[13][14]
-
-
This compound Treatment: 24 hours post-transfection (for HEK293T) or after cell adherence (for TZM-bl), treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[14]
-
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence) using a luminometer.
-
If using a dual-luciferase system, add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to cell viability. Calculate the IC50 value of this compound.
Co-Immunoprecipitation (Co-IP) for Tat-CDK9 Interaction
This protocol is used to determine if this compound disrupts the interaction between Tat and CDK9.[3][15]
Materials:
-
Cells expressing HIV-1 Tat (e.g., latently infected cell lines like J-Lat or HC69, or cells transfected with a Tat expression plasmid)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Tat antibody
-
Anti-CDK9 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blot reagents
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Tat antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluate with neutralization buffer.
-
-
Western Blot Analysis:
-
Resolve the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-CDK9 antibody to detect the co-immunoprecipitated CDK9.
-
Also, probe the input lysates with anti-Tat and anti-CDK9 antibodies to confirm protein expression.
-
Western Blotting for Tat and Related Proteins
This method is used to assess the levels of Tat protein and other proteins involved in HIV transcription.[16][17][18][19][20]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Tat, anti-CDK9, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Tat) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Quantitative Reverse Transcription PCR (qRT-PCR) for HIV-1 RNA
This protocol measures the levels of HIV-1 transcripts to assess the impact of this compound on viral transcription.[21][22][23][24]
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probe specific for an HIV-1 gene (e.g., gag)
-
Primers for a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR:
-
Set up the qPCR reaction with the appropriate master mix, primers, probe (for TaqMan), and cDNA.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the HIV-1 gene and the housekeeping gene.
-
Calculate the relative expression of HIV-1 RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
-
By employing these detailed protocols, researchers can effectively evaluate the inhibitory effect of this compound on HIV-1 Tat transactivation, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 5. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A microtransfection method using the luciferase-encoding reporter gene for the assay of human immunodeficiency virus LTR promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Development of a dual reporter screening assay for distinguishing the inhibition of HIV Tat-mediated transcription from off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Protocol [protocols.io]
- 17. origene.com [origene.com]
- 18. HIV-1 Tat protein induces DNA damage in human peripheral blood B-lymphocytes via mitochondrial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad.com [bio-rad.com]
- 21. A Rapid and Sensitive Detection of HIV-1 with a One-Pot Two-Stage Reverse Transcription Recombinase Aided Real-Time PCR Assay | MDPI [mdpi.com]
- 22. Generation of HIV-1 and Internal Control Transcripts as Standards for an In-House Quantitative Competitive RT-PCR Assay to Determine HIV-1 Viral Load - PMC [pmc.ncbi.nlm.nih.gov]
- 23. genomica.uaslp.mx [genomica.uaslp.mx]
- 24. youtube.com [youtube.com]
Application Notes and Protocols: Evaluating the Effect of ZL0580 on HIV-1 Tat Transactivation
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZL0580 is a first-in-class BRD4-selective small molecule modulator that has demonstrated potent suppression of HIV-1 transcription.[1][2] A key mechanism of this suppression is the inhibition of Tat-mediated transactivation of the HIV-1 long terminal repeat (LTR).[2][3][4] The HIV-1 Tat protein is essential for viral replication, as it recruits the positive transcription elongation factor b (p-TEFb) to the viral LTR, promoting transcriptional elongation.[1][5] this compound has been shown to disrupt the interaction between Tat and the CDK9 component of p-TEFb, thereby inhibiting this crucial step in HIV-1 transcription.[3][6][7]
These application notes provide detailed protocols for evaluating the effect of this compound on Tat transactivation, enabling researchers to assess its potency and mechanism of action. The described methods include luciferase reporter assays to quantify LTR-driven gene expression, co-immunoprecipitation to analyze protein-protein interactions, Western blotting to measure protein levels, and quantitative reverse transcription PCR (qRT-PCR) to determine viral RNA levels.
Data Presentation
Table 1: Summary of Quantitative Data on this compound's Effect on Tat Transactivation
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | SupT1 cells (non-reactivated) | HIV-1 FLuc | 6.43 ± 0.34 µM | [8] |
| IC50 | SupT1 cells (reactivated with TNF-α) | HIV-1 FLuc | 4.14 ± 0.37 µM | [8] |
| Luciferase Activity | HeLa cells with integrated LTR-luciferase | Tat transfection + this compound | Dose-dependent decrease | [9] |
| Tat-CDK9 Binding | HC69 microglial cells (TNF-α stimulated) | This compound (8 µM) for 24h | Inhibition of binding | [3] |
| Tat-CDK9 Binding | HC69 microglial cells (resting) | This compound (8 µM) for 24h | Inhibition of binding | [3] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of Tat transactivation and the experimental workflow for evaluating this compound's effect.
Caption: Mechanism of HIV-1 Tat Transactivation and this compound Inhibition.
Caption: Experimental Workflow for Evaluating this compound's Effect.
Experimental Protocols
Luciferase Reporter Assay for Tat Transactivation
This assay quantifies the activity of the HIV-1 LTR promoter in the presence of Tat and this compound.[10][11][12]
Materials:
-
TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated LTR-driven firefly luciferase reporter gene)[10]
-
HEK293T cells
-
Tat expression plasmid (e.g., pCMV-Tat)
-
Control plasmid (e.g., pCMV-empty)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl or HEK293T cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well. Allow cells to adhere overnight.
-
Transfection (for HEK293T):
-
Co-transfect cells with an LTR-luciferase reporter plasmid and a Tat expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
A Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.[13][14]
-
-
This compound Treatment: 24 hours post-transfection (for HEK293T) or after cell adherence (for TZM-bl), treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[14]
-
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence) using a luminometer.
-
If using a dual-luciferase system, add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to cell viability. Calculate the IC50 value of this compound.
Co-Immunoprecipitation (Co-IP) for Tat-CDK9 Interaction
This protocol is used to determine if this compound disrupts the interaction between Tat and CDK9.[3][15]
Materials:
-
Cells expressing HIV-1 Tat (e.g., latently infected cell lines like J-Lat or HC69, or cells transfected with a Tat expression plasmid)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Tat antibody
-
Anti-CDK9 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blot reagents
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Tat antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluate with neutralization buffer.
-
-
Western Blot Analysis:
-
Resolve the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-CDK9 antibody to detect the co-immunoprecipitated CDK9.
-
Also, probe the input lysates with anti-Tat and anti-CDK9 antibodies to confirm protein expression.
-
Western Blotting for Tat and Related Proteins
This method is used to assess the levels of Tat protein and other proteins involved in HIV transcription.[16][17][18][19][20]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Tat, anti-CDK9, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Tat) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Quantitative Reverse Transcription PCR (qRT-PCR) for HIV-1 RNA
This protocol measures the levels of HIV-1 transcripts to assess the impact of this compound on viral transcription.[21][22][23][24]
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probe specific for an HIV-1 gene (e.g., gag)
-
Primers for a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR:
-
Set up the qPCR reaction with the appropriate master mix, primers, probe (for TaqMan), and cDNA.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the HIV-1 gene and the housekeeping gene.
-
Calculate the relative expression of HIV-1 RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
-
By employing these detailed protocols, researchers can effectively evaluate the inhibitory effect of this compound on HIV-1 Tat transactivation, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 5. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A microtransfection method using the luciferase-encoding reporter gene for the assay of human immunodeficiency virus LTR promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Development of a dual reporter screening assay for distinguishing the inhibition of HIV Tat-mediated transcription from off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Protocol [protocols.io]
- 17. origene.com [origene.com]
- 18. HIV-1 Tat protein induces DNA damage in human peripheral blood B-lymphocytes via mitochondrial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad.com [bio-rad.com]
- 21. A Rapid and Sensitive Detection of HIV-1 with a One-Pot Two-Stage Reverse Transcription Recombinase Aided Real-Time PCR Assay | MDPI [mdpi.com]
- 22. Generation of HIV-1 and Internal Control Transcripts as Standards for an In-House Quantitative Competitive RT-PCR Assay to Determine HIV-1 Viral Load - PMC [pmc.ncbi.nlm.nih.gov]
- 23. genomica.uaslp.mx [genomica.uaslp.mx]
- 24. youtube.com [youtube.com]
Application Notes and Protocols for ZL0580 in HIV Suppression Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0580 is a selective small molecule modulator of the bromodomain and extra-terminal domain (BET) protein BRD4, which has demonstrated potent and sustained epigenetic suppression of HIV-1 transcription.[1][2] Preclinical studies have shown its efficacy in various cell models and in humanized mouse models of HIV infection.[3] this compound functions by inhibiting the interaction between BRD4 and the viral trans-activator Tat, a crucial step for HIV transcription.[1][4] This document provides detailed application notes and experimental protocols based on published preclinical research for the use of this compound in achieving sustained HIV suppression. It is important to note that, as of the latest available information, this compound has not been evaluated in human clinical trials, and all data pertains to preclinical studies.
Introduction
Antiretroviral therapy (ART) effectively suppresses HIV replication to undetectable levels in plasma; however, it does not eradicate the virus.[2][5] A latent reservoir of HIV persists in various cell types and tissues, including the central nervous system (CNS), posing a major obstacle to a cure.[1][4] this compound represents a promising "block and lock" therapeutic strategy aimed at epigenetically silencing this latent reservoir.[3] By selectively targeting the first bromodomain (BD1) of BRD4, this compound disrupts the recruitment of the positive transcription elongation factor b (p-TEFb) to the HIV long terminal repeat (LTR), thereby inhibiting transcriptional elongation.[3][4] This mechanism leads to a durable suppression of both basal and induced HIV transcription.[1][2]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | This compound Concentration | Duration of Treatment | Outcome | Reference |
| Human Microglial Cells (HC69) | 8 µM | Single dose | Sustained suppression of HIV transcription for up to 14 days. | [1] |
| Human Monocytic Cell Line (U1) | Not Specified | Not Specified | Potent and durable suppression of HIV transcription. | [1] |
| Human Monocytic Cell Line (OM10.1) | Not Specified | Not Specified | Potent and durable suppression of HIV transcription. | [1] |
| J-Lat Latently Infected T-cells | 10 µM | Single dose | Suppression of both PMA-stimulated and basal HIV transcription for up to 14 days. | [2] |
Table 2: In Vivo Efficacy of this compound in Humanized Mouse Model of HIV Infection
| Treatment Group | This compound Dosage | Treatment Duration | Outcome | Reference |
| This compound Monotherapy | Not Specified | 2 weeks (daily) | Robustly suppressed active HIV replication; plasma viremia reduced to nearly undetectable levels. | [3] |
| This compound Monotherapy | Not Specified | 2 weeks (daily) | Modestly delayed viral rebound after treatment cessation. | [3] |
| This compound + ART | Not Specified | Not Specified | Potently suppressed active HIV replication; reduced plasma viremia to nearly undetectable levels. | [4] |
Experimental Protocols
In Vitro HIV Suppression Assay in Microglial Cells
This protocol describes the methodology to assess the long-term suppressive effect of this compound on HIV transcription in a human microglial cell line harboring an integrated HIV provirus.
Materials:
-
Human microglial cell line (e.g., HC69) with integrated HIV provirus
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Reagents for RNA extraction and quantitative PCR (qPCR)
Procedure:
-
Cell Culture: Culture the microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Treat the cells with a single dose of 8 µM this compound. Use DMSO as a vehicle control.
-
Time Points: Collect cell samples at various time points post-treatment (e.g., day 1, day 3, and day 14).
-
RNA Extraction: Extract total RNA from the collected cell samples using a standard RNA extraction kit.
-
Quantitative PCR (qPCR): Perform qPCR to quantify the levels of HIV RNA. Normalize the results to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Compare the levels of HIV RNA in this compound-treated cells to the DMSO-treated control cells at each time point to determine the extent and duration of HIV suppression.
In Vivo HIV Suppression Study in Humanized Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in suppressing HIV replication in a humanized mouse model.
Materials:
-
Humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells)
-
HIV-1 virus stock
-
This compound
-
Vehicle control
-
Antiretroviral therapy (ART) drugs (optional, for combination studies)
-
Blood collection supplies
-
Reagents for plasma viral load measurement (e.g., RT-qPCR)
Procedure:
-
Animal Model: Utilize humanized mice with reconstituted human immune cells.
-
HIV Infection: Infect the mice with a pathogenic strain of HIV-1.
-
Treatment Initiation: Once plasma viremia is established, divide the mice into treatment and control groups.
-
Drug Administration: Administer this compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a period of two weeks. A vehicle control group should be included. For combination studies, a group receiving both this compound and ART can be included.
-
Monitoring: Monitor the health of the mice daily, including body weight and food consumption.
-
Blood Sampling: Collect peripheral blood samples at regular intervals throughout the treatment period.
-
Viral Load Measurement: Isolate plasma from the blood samples and measure the HIV-1 RNA levels (viral load) using a validated RT-qPCR assay.
-
Treatment Interruption (Optional): After the treatment period, cease treatment and continue to monitor plasma viremia to assess the effect of this compound on viral rebound.
-
Data Analysis: Compare the plasma viral loads between the this compound-treated group and the control group to determine the in vivo HIV-suppressive activity.
Visualizations
Signaling Pathway of this compound-mediated HIV Suppression
Caption: this compound binds to BRD4, preventing Tat-mediated recruitment of p-TEFb and suppressing HIV transcription.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in suppressing HIV in humanized mice.
References
Application Notes and Protocols for ZL0580 in HIV Suppression Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0580 is a selective small molecule modulator of the bromodomain and extra-terminal domain (BET) protein BRD4, which has demonstrated potent and sustained epigenetic suppression of HIV-1 transcription.[1][2] Preclinical studies have shown its efficacy in various cell models and in humanized mouse models of HIV infection.[3] this compound functions by inhibiting the interaction between BRD4 and the viral trans-activator Tat, a crucial step for HIV transcription.[1][4] This document provides detailed application notes and experimental protocols based on published preclinical research for the use of this compound in achieving sustained HIV suppression. It is important to note that, as of the latest available information, this compound has not been evaluated in human clinical trials, and all data pertains to preclinical studies.
Introduction
Antiretroviral therapy (ART) effectively suppresses HIV replication to undetectable levels in plasma; however, it does not eradicate the virus.[2][5] A latent reservoir of HIV persists in various cell types and tissues, including the central nervous system (CNS), posing a major obstacle to a cure.[1][4] this compound represents a promising "block and lock" therapeutic strategy aimed at epigenetically silencing this latent reservoir.[3] By selectively targeting the first bromodomain (BD1) of BRD4, this compound disrupts the recruitment of the positive transcription elongation factor b (p-TEFb) to the HIV long terminal repeat (LTR), thereby inhibiting transcriptional elongation.[3][4] This mechanism leads to a durable suppression of both basal and induced HIV transcription.[1][2]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | This compound Concentration | Duration of Treatment | Outcome | Reference |
| Human Microglial Cells (HC69) | 8 µM | Single dose | Sustained suppression of HIV transcription for up to 14 days. | [1] |
| Human Monocytic Cell Line (U1) | Not Specified | Not Specified | Potent and durable suppression of HIV transcription. | [1] |
| Human Monocytic Cell Line (OM10.1) | Not Specified | Not Specified | Potent and durable suppression of HIV transcription. | [1] |
| J-Lat Latently Infected T-cells | 10 µM | Single dose | Suppression of both PMA-stimulated and basal HIV transcription for up to 14 days. | [2] |
Table 2: In Vivo Efficacy of this compound in Humanized Mouse Model of HIV Infection
| Treatment Group | This compound Dosage | Treatment Duration | Outcome | Reference |
| This compound Monotherapy | Not Specified | 2 weeks (daily) | Robustly suppressed active HIV replication; plasma viremia reduced to nearly undetectable levels. | [3] |
| This compound Monotherapy | Not Specified | 2 weeks (daily) | Modestly delayed viral rebound after treatment cessation. | [3] |
| This compound + ART | Not Specified | Not Specified | Potently suppressed active HIV replication; reduced plasma viremia to nearly undetectable levels. | [4] |
Experimental Protocols
In Vitro HIV Suppression Assay in Microglial Cells
This protocol describes the methodology to assess the long-term suppressive effect of this compound on HIV transcription in a human microglial cell line harboring an integrated HIV provirus.
Materials:
-
Human microglial cell line (e.g., HC69) with integrated HIV provirus
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Reagents for RNA extraction and quantitative PCR (qPCR)
Procedure:
-
Cell Culture: Culture the microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Treat the cells with a single dose of 8 µM this compound. Use DMSO as a vehicle control.
-
Time Points: Collect cell samples at various time points post-treatment (e.g., day 1, day 3, and day 14).
-
RNA Extraction: Extract total RNA from the collected cell samples using a standard RNA extraction kit.
-
Quantitative PCR (qPCR): Perform qPCR to quantify the levels of HIV RNA. Normalize the results to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Compare the levels of HIV RNA in this compound-treated cells to the DMSO-treated control cells at each time point to determine the extent and duration of HIV suppression.
In Vivo HIV Suppression Study in Humanized Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in suppressing HIV replication in a humanized mouse model.
Materials:
-
Humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells)
-
HIV-1 virus stock
-
This compound
-
Vehicle control
-
Antiretroviral therapy (ART) drugs (optional, for combination studies)
-
Blood collection supplies
-
Reagents for plasma viral load measurement (e.g., RT-qPCR)
Procedure:
-
Animal Model: Utilize humanized mice with reconstituted human immune cells.
-
HIV Infection: Infect the mice with a pathogenic strain of HIV-1.
-
Treatment Initiation: Once plasma viremia is established, divide the mice into treatment and control groups.
-
Drug Administration: Administer this compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a period of two weeks. A vehicle control group should be included. For combination studies, a group receiving both this compound and ART can be included.
-
Monitoring: Monitor the health of the mice daily, including body weight and food consumption.
-
Blood Sampling: Collect peripheral blood samples at regular intervals throughout the treatment period.
-
Viral Load Measurement: Isolate plasma from the blood samples and measure the HIV-1 RNA levels (viral load) using a validated RT-qPCR assay.
-
Treatment Interruption (Optional): After the treatment period, cease treatment and continue to monitor plasma viremia to assess the effect of this compound on viral rebound.
-
Data Analysis: Compare the plasma viral loads between the this compound-treated group and the control group to determine the in vivo HIV-suppressive activity.
Visualizations
Signaling Pathway of this compound-mediated HIV Suppression
Caption: this compound binds to BRD4, preventing Tat-mediated recruitment of p-TEFb and suppressing HIV transcription.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in suppressing HIV in humanized mice.
References
Application of ZL0580 in Myeloid Cell HIV Reservoir Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The persistence of latent HIV reservoirs in myeloid cells, such as microglia and macrophages, presents a significant obstacle to a cure for HIV. These long-lived cells are a source of viral rebound upon cessation of antiretroviral therapy (ART). ZL0580, a selective small molecule modulator of Bromodomain-containing protein 4 (BRD4), has emerged as a promising agent for the epigenetic suppression of HIV in these myeloid reservoirs.[1][2][3] This document provides detailed information on the application of this compound in studying and potentially controlling the myeloid cell HIV reservoir.
This compound operates through a "block-and-lock" mechanism to enforce HIV latency.[4][5] It selectively targets the first bromodomain (BD1) of BRD4, leading to the epigenetic silencing of the HIV provirus.[3][4] Mechanistically, this compound disrupts the interaction between the HIV trans-activator of transcription (Tat) protein and the positive transcription elongation factor b (p-TEFb) complex, specifically its cyclin-dependent kinase 9 (CDK9) subunit.[1][2] This disruption is crucial as the Tat-p-TEFb interaction is essential for efficient HIV transcription elongation. Furthermore, this compound promotes a repressive chromatin structure at the HIV long terminal repeat (LTR), making the provirus less accessible for transcription.[1][2]
Studies have demonstrated that this compound potently and durably suppresses both basal and induced HIV transcription in various myeloid cell models, including:
-
Microglial cell lines (e.g., HC69): this compound has been shown to render these cells more resistant to HIV reactivation.[1][2]
-
Monocytic cell lines (e.g., U1 and OM10.1): Significant reduction in HIV mRNA expression is observed upon this compound treatment.[1][6]
-
Primary human monocyte-derived macrophages (MDMs): this compound enhances HIV suppression when used in combination with ART.[1][2]
The selective nature of this compound for BRD4's BD1 domain distinguishes it from pan-BET inhibitors like JQ1, resulting in differing effects on host gene expression and a more targeted suppression of HIV without widespread cellular toxicity at effective concentrations.[3][4] This specificity makes this compound a valuable tool for investigating the epigenetic regulation of HIV latency in myeloid cells and a potential candidate for HIV cure strategies aimed at achieving a functional cure.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HIV expression in various myeloid cell lines.
Table 1: Effect of this compound on TNF-α-Induced HIV Expression in HC69 Microglial Cells [1][7]
| Treatment Condition | HIV Expression (% GFP+ cells) | Fold Change in HIV MS RNA vs. NC | Fold Change in GFP RNA vs. NC |
| Negative Control (NC) | Baseline | 1.0 | 1.0 |
| TNF-α (300 pg/ml) | Increased | ~15 | ~25 |
| TNF-α + this compound (8 µM) | Significantly Reduced | ~2.5 | ~5 |
Table 2: Dose-Dependent Suppression of HIV by this compound in TNF-α-Stimulated HC69 Cells [1][7]
| This compound Concentration (µM) | HIV Expression (% GFP+ cells) |
| 0 | Baseline (TNF-α stimulated) |
| 1 | Reduced |
| 4 | Further Reduced |
| 8 | Significantly Reduced |
| 16 | Potently Reduced |
Table 3: Effect of this compound on HIV Transcription in Latently Infected Monocytic Cell Lines [1][7]
| Cell Line | Treatment Condition | Fold Change in HIV gag RNA vs. NC |
| U1 | PMA (0.05 µg/ml) | Increased |
| U1 | PMA + this compound (8 µM) | Significantly Reduced |
| OM10.1 | TNF-α (20 ng/ml) | Increased |
| OM10.1 | TNF-α + this compound (8 µM) | Significantly Reduced |
Experimental Protocols
Protocol 1: Treatment of Myeloid Cell Lines with this compound
This protocol describes the general procedure for treating latently infected myeloid cell lines with this compound to assess its effect on HIV transcription.
Materials:
-
Latently HIV-infected myeloid cell lines (e.g., HC69, U1, OM10.1)
-
Complete culture medium appropriate for the cell line
-
This compound (stock solution in DMSO)
-
Reactivating agent (e.g., TNF-α for HC69 and OM10.1, PMA for U1)
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate culture plates
-
Flow cytometer
-
Reagents for RNA extraction and qPCR
Procedure:
-
Cell Seeding: Seed the myeloid cells in a 96-well plate at a density of 1 x 10^5 cells/well in their complete culture medium.
-
This compound Treatment and Reactivation:
-
For reactivation experiments, add the reactivating agent (e.g., 300 pg/ml TNF-α for HC69, 20 ng/ml TNF-α for OM10.1, or 0.05 µg/ml PMA for U1) to the designated wells.
-
Concurrently, add this compound at the desired final concentration (e.g., 8 µM). For dose-response experiments, prepare a serial dilution of this compound.
-
Include appropriate controls: no treatment (negative control), reactivating agent alone, and this compound alone.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Analysis of HIV Expression:
-
Flow Cytometry (for GFP-reporter cell lines like HC69):
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Quantitative PCR (qPCR):
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the levels of HIV transcripts (e.g., gag, MS RNA) using qPCR with specific primers and probes. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Tat-CDK9 Interaction
This protocol outlines the steps to investigate the effect of this compound on the interaction between HIV Tat and cellular CDK9.
Materials:
-
Myeloid cells treated with this compound as described in Protocol 1.
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Anti-Tat antibody.
-
Anti-CDK9 antibody.
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
SDS-PAGE loading buffer.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Lysis:
-
Harvest and wash the treated cells with cold PBS.
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Tat antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-CDK9 antibody to detect the co-immunoprecipitated CDK9.
-
Analyze the input lysates with anti-Tat and anti-CDK9 antibodies to confirm protein expression.
-
Protocol 3: High-Resolution Micrococcal Nuclease (MNase) Mapping of HIV LTR Chromatin Structure
This protocol provides a framework for analyzing changes in the chromatin structure of the HIV LTR upon this compound treatment.
Materials:
-
Myeloid cells treated with this compound.
-
Nuclei isolation buffer.
-
Micrococcal Nuclease (MNase).
-
MNase digestion buffer.
-
Stop buffer (containing EDTA and EGTA).
-
Reagents for DNA purification.
-
Primers specific for the HIV LTR.
-
qPCR reagents and instrument.
Procedure:
-
Nuclei Isolation:
-
Harvest and wash the treated cells.
-
Isolate the nuclei using a suitable nuclei isolation buffer.
-
-
MNase Digestion:
-
Resuspend the nuclei in MNase digestion buffer.
-
Perform a titration of MNase to determine the optimal concentration for partial digestion.
-
Incubate the nuclei with the optimized concentration of MNase for a defined period at 37°C.
-
Stop the reaction by adding the stop buffer.
-
-
DNA Purification: Purify the DNA from the digested nuclei using a DNA purification kit.
-
Analysis of Nucleosome Occupancy:
-
Use qPCR with primers spanning different regions of the HIV LTR to quantify the amount of protected DNA (i.e., DNA associated with nucleosomes).
-
A decrease in qPCR signal in a specific region indicates increased MNase accessibility and a more open chromatin structure, while an increase in signal suggests a more closed, repressive chromatin structure.
-
Visualizations
Caption: Mechanism of this compound-mediated HIV suppression.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. researchgate.net [researchgate.net]
Application of ZL0580 in Myeloid Cell HIV Reservoir Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The persistence of latent HIV reservoirs in myeloid cells, such as microglia and macrophages, presents a significant obstacle to a cure for HIV. These long-lived cells are a source of viral rebound upon cessation of antiretroviral therapy (ART). ZL0580, a selective small molecule modulator of Bromodomain-containing protein 4 (BRD4), has emerged as a promising agent for the epigenetic suppression of HIV in these myeloid reservoirs.[1][2][3] This document provides detailed information on the application of this compound in studying and potentially controlling the myeloid cell HIV reservoir.
This compound operates through a "block-and-lock" mechanism to enforce HIV latency.[4][5] It selectively targets the first bromodomain (BD1) of BRD4, leading to the epigenetic silencing of the HIV provirus.[3][4] Mechanistically, this compound disrupts the interaction between the HIV trans-activator of transcription (Tat) protein and the positive transcription elongation factor b (p-TEFb) complex, specifically its cyclin-dependent kinase 9 (CDK9) subunit.[1][2] This disruption is crucial as the Tat-p-TEFb interaction is essential for efficient HIV transcription elongation. Furthermore, this compound promotes a repressive chromatin structure at the HIV long terminal repeat (LTR), making the provirus less accessible for transcription.[1][2]
Studies have demonstrated that this compound potently and durably suppresses both basal and induced HIV transcription in various myeloid cell models, including:
-
Microglial cell lines (e.g., HC69): this compound has been shown to render these cells more resistant to HIV reactivation.[1][2]
-
Monocytic cell lines (e.g., U1 and OM10.1): Significant reduction in HIV mRNA expression is observed upon this compound treatment.[1][6]
-
Primary human monocyte-derived macrophages (MDMs): this compound enhances HIV suppression when used in combination with ART.[1][2]
The selective nature of this compound for BRD4's BD1 domain distinguishes it from pan-BET inhibitors like JQ1, resulting in differing effects on host gene expression and a more targeted suppression of HIV without widespread cellular toxicity at effective concentrations.[3][4] This specificity makes this compound a valuable tool for investigating the epigenetic regulation of HIV latency in myeloid cells and a potential candidate for HIV cure strategies aimed at achieving a functional cure.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HIV expression in various myeloid cell lines.
Table 1: Effect of this compound on TNF-α-Induced HIV Expression in HC69 Microglial Cells [1][7]
| Treatment Condition | HIV Expression (% GFP+ cells) | Fold Change in HIV MS RNA vs. NC | Fold Change in GFP RNA vs. NC |
| Negative Control (NC) | Baseline | 1.0 | 1.0 |
| TNF-α (300 pg/ml) | Increased | ~15 | ~25 |
| TNF-α + this compound (8 µM) | Significantly Reduced | ~2.5 | ~5 |
Table 2: Dose-Dependent Suppression of HIV by this compound in TNF-α-Stimulated HC69 Cells [1][7]
| This compound Concentration (µM) | HIV Expression (% GFP+ cells) |
| 0 | Baseline (TNF-α stimulated) |
| 1 | Reduced |
| 4 | Further Reduced |
| 8 | Significantly Reduced |
| 16 | Potently Reduced |
Table 3: Effect of this compound on HIV Transcription in Latently Infected Monocytic Cell Lines [1][7]
| Cell Line | Treatment Condition | Fold Change in HIV gag RNA vs. NC |
| U1 | PMA (0.05 µg/ml) | Increased |
| U1 | PMA + this compound (8 µM) | Significantly Reduced |
| OM10.1 | TNF-α (20 ng/ml) | Increased |
| OM10.1 | TNF-α + this compound (8 µM) | Significantly Reduced |
Experimental Protocols
Protocol 1: Treatment of Myeloid Cell Lines with this compound
This protocol describes the general procedure for treating latently infected myeloid cell lines with this compound to assess its effect on HIV transcription.
Materials:
-
Latently HIV-infected myeloid cell lines (e.g., HC69, U1, OM10.1)
-
Complete culture medium appropriate for the cell line
-
This compound (stock solution in DMSO)
-
Reactivating agent (e.g., TNF-α for HC69 and OM10.1, PMA for U1)
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate culture plates
-
Flow cytometer
-
Reagents for RNA extraction and qPCR
Procedure:
-
Cell Seeding: Seed the myeloid cells in a 96-well plate at a density of 1 x 10^5 cells/well in their complete culture medium.
-
This compound Treatment and Reactivation:
-
For reactivation experiments, add the reactivating agent (e.g., 300 pg/ml TNF-α for HC69, 20 ng/ml TNF-α for OM10.1, or 0.05 µg/ml PMA for U1) to the designated wells.
-
Concurrently, add this compound at the desired final concentration (e.g., 8 µM). For dose-response experiments, prepare a serial dilution of this compound.
-
Include appropriate controls: no treatment (negative control), reactivating agent alone, and this compound alone.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Analysis of HIV Expression:
-
Flow Cytometry (for GFP-reporter cell lines like HC69):
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Quantitative PCR (qPCR):
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the levels of HIV transcripts (e.g., gag, MS RNA) using qPCR with specific primers and probes. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Tat-CDK9 Interaction
This protocol outlines the steps to investigate the effect of this compound on the interaction between HIV Tat and cellular CDK9.
Materials:
-
Myeloid cells treated with this compound as described in Protocol 1.
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Anti-Tat antibody.
-
Anti-CDK9 antibody.
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
SDS-PAGE loading buffer.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Lysis:
-
Harvest and wash the treated cells with cold PBS.
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Tat antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-CDK9 antibody to detect the co-immunoprecipitated CDK9.
-
Analyze the input lysates with anti-Tat and anti-CDK9 antibodies to confirm protein expression.
-
Protocol 3: High-Resolution Micrococcal Nuclease (MNase) Mapping of HIV LTR Chromatin Structure
This protocol provides a framework for analyzing changes in the chromatin structure of the HIV LTR upon this compound treatment.
Materials:
-
Myeloid cells treated with this compound.
-
Nuclei isolation buffer.
-
Micrococcal Nuclease (MNase).
-
MNase digestion buffer.
-
Stop buffer (containing EDTA and EGTA).
-
Reagents for DNA purification.
-
Primers specific for the HIV LTR.
-
qPCR reagents and instrument.
Procedure:
-
Nuclei Isolation:
-
Harvest and wash the treated cells.
-
Isolate the nuclei using a suitable nuclei isolation buffer.
-
-
MNase Digestion:
-
Resuspend the nuclei in MNase digestion buffer.
-
Perform a titration of MNase to determine the optimal concentration for partial digestion.
-
Incubate the nuclei with the optimized concentration of MNase for a defined period at 37°C.
-
Stop the reaction by adding the stop buffer.
-
-
DNA Purification: Purify the DNA from the digested nuclei using a DNA purification kit.
-
Analysis of Nucleosome Occupancy:
-
Use qPCR with primers spanning different regions of the HIV LTR to quantify the amount of protected DNA (i.e., DNA associated with nucleosomes).
-
A decrease in qPCR signal in a specific region indicates increased MNase accessibility and a more open chromatin structure, while an increase in signal suggests a more closed, repressive chromatin structure.
-
Visualizations
Caption: Mechanism of this compound-mediated HIV suppression.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ZL0580 Technical Support Center: Overcoming Poor Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of ZL0580.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, reaching up to 250 mg/mL.[1][2]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you experience difficulty dissolving this compound in DMSO, gentle warming and ultrasonic treatment can aid in dissolution. Ensure the solution is clear before use.[1]
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
A3: this compound has very poor solubility in aqueous buffers alone. It is not recommended to prepare primary stock solutions in aqueous-based media. For experiments requiring an aqueous environment, it is best to first dissolve this compound in an organic solvent like DMSO and then dilute it into the aqueous buffer.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2] When stored at -80°C, the solution is stable for up to two years, and at -20°C, for up to one year.[3]
Q5: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A5: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize solvent-induced toxicity. However, you should always perform a vehicle control experiment to determine the specific tolerance of your cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution into aqueous media. | The aqueous solubility of this compound has been exceeded. | - Increase the volume of the aqueous media to further dilute the compound.- Incorporate a co-solvent system (see Experimental Protocols).- Consider using a surfactant or other solubilizing agent in your final formulation. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound.- Degradation of the compound due to improper storage. | - Ensure complete dissolution of the stock solution before use, using sonication if necessary.[1]- Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. |
| Observed cellular toxicity not related to this compound's mechanism of action. | The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium. | - Calculate the final solvent concentration and ensure it is within the tolerated range for your specific cell line.- Include a vehicle control (media with the same final solvent concentration but without this compound) in your experimental design. |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 250 mg/mL | 469.46 mM | Ultrasonic treatment may be needed for complete dissolution.[1][2] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.08 mg/mL | 3.91 mM | Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 532.53 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out 5.33 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is below the toxic level for your cells (typically <0.5%).
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Gently mix the working solution before adding it to your cells.
Protocol 3: Preparation of an In Vivo Formulation of this compound
This protocol is adapted from a published in vivo study and is intended for animal research.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a co-solvent vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the final formulation, dissolve the this compound powder in the pre-mixed vehicle to the desired final concentration.
-
The reported solubility in this vehicle is ≥ 2.08 mg/mL.[1]
-
Ensure the final solution is clear before administration.
Visualizations
This compound Signaling Pathway in HIV Suppression
Caption: this compound selectively binds to the BD1 domain of BRD4, leading to HIV transcriptional suppression.
Experimental Workflow for Preparing this compound Working Solutions
References
ZL0580 Technical Support Center: Overcoming Poor Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of ZL0580.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, reaching up to 250 mg/mL.[1][2]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you experience difficulty dissolving this compound in DMSO, gentle warming and ultrasonic treatment can aid in dissolution. Ensure the solution is clear before use.[1]
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
A3: this compound has very poor solubility in aqueous buffers alone. It is not recommended to prepare primary stock solutions in aqueous-based media. For experiments requiring an aqueous environment, it is best to first dissolve this compound in an organic solvent like DMSO and then dilute it into the aqueous buffer.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2] When stored at -80°C, the solution is stable for up to two years, and at -20°C, for up to one year.[3]
Q5: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A5: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize solvent-induced toxicity. However, you should always perform a vehicle control experiment to determine the specific tolerance of your cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution into aqueous media. | The aqueous solubility of this compound has been exceeded. | - Increase the volume of the aqueous media to further dilute the compound.- Incorporate a co-solvent system (see Experimental Protocols).- Consider using a surfactant or other solubilizing agent in your final formulation. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound.- Degradation of the compound due to improper storage. | - Ensure complete dissolution of the stock solution before use, using sonication if necessary.[1]- Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. |
| Observed cellular toxicity not related to this compound's mechanism of action. | The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium. | - Calculate the final solvent concentration and ensure it is within the tolerated range for your specific cell line.- Include a vehicle control (media with the same final solvent concentration but without this compound) in your experimental design. |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 250 mg/mL | 469.46 mM | Ultrasonic treatment may be needed for complete dissolution.[1][2] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.08 mg/mL | 3.91 mM | Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 532.53 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out 5.33 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is below the toxic level for your cells (typically <0.5%).
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Gently mix the working solution before adding it to your cells.
Protocol 3: Preparation of an In Vivo Formulation of this compound
This protocol is adapted from a published in vivo study and is intended for animal research.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a co-solvent vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the final formulation, dissolve the this compound powder in the pre-mixed vehicle to the desired final concentration.
-
The reported solubility in this vehicle is ≥ 2.08 mg/mL.[1]
-
Ensure the final solution is clear before administration.
Visualizations
This compound Signaling Pathway in HIV Suppression
Caption: this compound selectively binds to the BD1 domain of BRD4, leading to HIV transcriptional suppression.
Experimental Workflow for Preparing this compound Working Solutions
References
troubleshooting inconsistent ZL0580 results in HIV latency models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ZL0580 in HIV latency models. This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4, which acts to epigenetically suppress HIV transcription and promote a deeper state of latency, a "block-and-lock" approach.[1][2] Inconsistent results can arise from various factors, from experimental setup to the inherent biological variability of HIV latency models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in HIV latency?
A1: this compound is a "block-and-lock" agent that reinforces HIV latency. It selectively binds to the first bromodomain (BD1) of the host protein BRD4.[1][2] This binding inhibits the Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb) and stabilizes a repressive chromatin structure at the HIV long terminal repeat (LTR), thereby suppressing HIV transcription.[3][4][5]
Q2: How does this compound differ from other BRD4 inhibitors like JQ1?
A2: While both this compound and JQ1 target BRD4, they have opposing effects on HIV latency. This compound selectively binds to the BD1 domain and suppresses HIV transcription.[1][2] In contrast, JQ1 is a pan-BET inhibitor that binds to both bromodomains (BD1 and BD2) and acts as a latency-reversing agent ("shock and kill"), reactivating HIV expression.[6][7] This distinction is critical for experimental design and data interpretation.
Q3: In which cell models has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in a variety of in vitro and ex vivo HIV latency models, including:
-
T-lymphoid cell lines: J-Lat cells.[1]
-
Myeloid cell lines: Microglial cells (HC69) and monocytic cell lines (U1, OM10.1).[3][4][8]
-
Primary cells: Primary CD4+ T cells, peripheral blood mononuclear cells (PBMCs) from ART-suppressed individuals, and primary monocyte-derived macrophages (MDMs).[1][4]
Q4: What is the recommended working concentration for this compound?
A4: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A concentration of 8 µM has been effectively used in microglial (HC69), U1, and OM10.1 cell lines to suppress HIV transcription.[3][9] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in HIV suppression between experiments. | Inconsistent this compound concentration: this compound may have limited solubility or stability in cell culture media, leading to precipitation or degradation. | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment.[10]2. When diluting into aqueous media, add the stock solution slowly while vortexing to prevent precipitation.[10]3. Visually inspect the media for any signs of precipitation after adding this compound. |
| Cell passage number and health: High passage numbers can lead to genetic drift and altered cellular responses. Poor cell health can affect experimental outcomes. | 1. Use cells within a consistent and low passage number range.2. Regularly check cell viability and morphology to ensure cultures are healthy. | |
| Biological heterogeneity of latency models: Clonal cell lines can exhibit variations in proviral integration sites and epigenetic states. Primary cells from different donors will have inherent genetic variability.[11] | 1. For clonal cell lines, consider re-cloning or using a pooled population to average out effects.2. When using primary cells, increase the number of donors to account for biological variation.[12] | |
| This compound shows little to no effect on HIV transcription. | Suboptimal concentration: The concentration of this compound may be too low to effectively engage its target. | 1. Perform a dose-response curve to identify the optimal concentration for your cell model (e.g., 1 µM to 16 µM).[9]2. Ensure the compound has been stored correctly to maintain its potency. |
| Cell type resistance: Some cell types may be less sensitive to this compound's effects. The establishment and reversal of latency can differ significantly between cell subsets (e.g., naïve vs. central memory T cells).[13] | 1. Verify the efficacy of this compound in a validated positive control cell line (e.g., J-Lat or HC69).2. If using primary T cells, consider that different subsets may respond differently.[13] | |
| Incorrect experimental readout: The method used to quantify HIV transcription may not be sensitive enough or may be measuring the wrong transcript. | 1. Use a highly sensitive method like RT-qPCR to measure cell-associated HIV RNA.2. Design primers to detect different HIV RNA species (unspliced, singly spliced, multiply spliced) to get a complete picture of the transcriptional block.[14] | |
| Observed HIV suppression is accompanied by high cell death. | This compound cytotoxicity: At high concentrations, this compound can be toxic to cells, and the observed reduction in HIV expression may be an artifact of cell death. | 1. Always perform a concurrent cytotoxicity assay (e.g., MTT, trypan blue exclusion, or live/dead staining) in parallel with your latency experiment.[15]2. Determine the concentration range where this compound is effective without causing significant cell death. For example, in HC69 cells, significant toxicity was not observed at concentrations below 64 µM in activated cells.[9] |
| Results with this compound are opposite to expected (i.e., HIV activation). | Compound misidentification: The compound being used may not be this compound. Its opposing effects to the more commonly known BRD4 inhibitor JQ1 can lead to confusion. | 1. Verify the identity and purity of your this compound compound through an independent analysis.2. As a control, test a known latency-reversing agent like JQ1 or TNF-α alongside this compound to confirm the expected opposing effects in your model system.[7] |
Quantitative Data Summary
Table 1: Effective Concentrations and Cytotoxicity of this compound in Myeloid Cell Lines
| Cell Line | Activator | Effective this compound Concentration for HIV Suppression | Cytotoxicity Profile |
| HC69 (Microglia) | TNF-α | 8 µM | No significant cell death below 64 µM (activated) or 128 µM (resting) after 3 days.[9] |
| U1 (Promonocytic) | PMA | 8 µM | Data not specified, but suppression was not attributed to toxicity.[3] |
| OM10.1 (Promonocytic) | TNF-α | 8 µM | Data not specified, but suppression was not attributed to toxicity.[3] |
Experimental Protocols & Methodologies
Protocol 1: General Workflow for Assessing this compound Efficacy
This protocol provides a general framework. Specific details such as cell seeding density and incubation times should be optimized for each cell line.
Caption: General experimental workflow for evaluating this compound.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.8 x 10^5 cells/well.
-
Treatment: Add serial dilutions of this compound (e.g., 0-128 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the desired time point.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., isopropanol (B130326) with 0.4% HCl and 6% Triton X-100) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 540 nm with a reference wavelength of 690 nm.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Logical Relationships
Diagram 1: this compound Mechanism of Action
This diagram illustrates how this compound suppresses HIV transcription at the molecular level.
Caption: this compound inhibits BRD4, blocking HIV transcription.
Diagram 2: Troubleshooting Logic for Inconsistent this compound Results
This diagram provides a logical workflow for diagnosing the cause of inconsistent experimental outcomes.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Current Status of Latency Reversing Agents Facing the Heterogeneity of HIV-1 Cellular and Tissue Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of HIV-1 Latency Reversal and Antibody-Dependent Viral Clearance by Quantification of Singly Spliced HIV-1 vpu/env mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
troubleshooting inconsistent ZL0580 results in HIV latency models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ZL0580 in HIV latency models. This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4, which acts to epigenetically suppress HIV transcription and promote a deeper state of latency, a "block-and-lock" approach.[1][2] Inconsistent results can arise from various factors, from experimental setup to the inherent biological variability of HIV latency models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in HIV latency?
A1: this compound is a "block-and-lock" agent that reinforces HIV latency. It selectively binds to the first bromodomain (BD1) of the host protein BRD4.[1][2] This binding inhibits the Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb) and stabilizes a repressive chromatin structure at the HIV long terminal repeat (LTR), thereby suppressing HIV transcription.[3][4][5]
Q2: How does this compound differ from other BRD4 inhibitors like JQ1?
A2: While both this compound and JQ1 target BRD4, they have opposing effects on HIV latency. This compound selectively binds to the BD1 domain and suppresses HIV transcription.[1][2] In contrast, JQ1 is a pan-BET inhibitor that binds to both bromodomains (BD1 and BD2) and acts as a latency-reversing agent ("shock and kill"), reactivating HIV expression.[6][7] This distinction is critical for experimental design and data interpretation.
Q3: In which cell models has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in a variety of in vitro and ex vivo HIV latency models, including:
-
T-lymphoid cell lines: J-Lat cells.[1]
-
Myeloid cell lines: Microglial cells (HC69) and monocytic cell lines (U1, OM10.1).[3][4][8]
-
Primary cells: Primary CD4+ T cells, peripheral blood mononuclear cells (PBMCs) from ART-suppressed individuals, and primary monocyte-derived macrophages (MDMs).[1][4]
Q4: What is the recommended working concentration for this compound?
A4: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A concentration of 8 µM has been effectively used in microglial (HC69), U1, and OM10.1 cell lines to suppress HIV transcription.[3][9] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in HIV suppression between experiments. | Inconsistent this compound concentration: this compound may have limited solubility or stability in cell culture media, leading to precipitation or degradation. | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment.[10]2. When diluting into aqueous media, add the stock solution slowly while vortexing to prevent precipitation.[10]3. Visually inspect the media for any signs of precipitation after adding this compound. |
| Cell passage number and health: High passage numbers can lead to genetic drift and altered cellular responses. Poor cell health can affect experimental outcomes. | 1. Use cells within a consistent and low passage number range.2. Regularly check cell viability and morphology to ensure cultures are healthy. | |
| Biological heterogeneity of latency models: Clonal cell lines can exhibit variations in proviral integration sites and epigenetic states. Primary cells from different donors will have inherent genetic variability.[11] | 1. For clonal cell lines, consider re-cloning or using a pooled population to average out effects.2. When using primary cells, increase the number of donors to account for biological variation.[12] | |
| This compound shows little to no effect on HIV transcription. | Suboptimal concentration: The concentration of this compound may be too low to effectively engage its target. | 1. Perform a dose-response curve to identify the optimal concentration for your cell model (e.g., 1 µM to 16 µM).[9]2. Ensure the compound has been stored correctly to maintain its potency. |
| Cell type resistance: Some cell types may be less sensitive to this compound's effects. The establishment and reversal of latency can differ significantly between cell subsets (e.g., naïve vs. central memory T cells).[13] | 1. Verify the efficacy of this compound in a validated positive control cell line (e.g., J-Lat or HC69).2. If using primary T cells, consider that different subsets may respond differently.[13] | |
| Incorrect experimental readout: The method used to quantify HIV transcription may not be sensitive enough or may be measuring the wrong transcript. | 1. Use a highly sensitive method like RT-qPCR to measure cell-associated HIV RNA.2. Design primers to detect different HIV RNA species (unspliced, singly spliced, multiply spliced) to get a complete picture of the transcriptional block.[14] | |
| Observed HIV suppression is accompanied by high cell death. | This compound cytotoxicity: At high concentrations, this compound can be toxic to cells, and the observed reduction in HIV expression may be an artifact of cell death. | 1. Always perform a concurrent cytotoxicity assay (e.g., MTT, trypan blue exclusion, or live/dead staining) in parallel with your latency experiment.[15]2. Determine the concentration range where this compound is effective without causing significant cell death. For example, in HC69 cells, significant toxicity was not observed at concentrations below 64 µM in activated cells.[9] |
| Results with this compound are opposite to expected (i.e., HIV activation). | Compound misidentification: The compound being used may not be this compound. Its opposing effects to the more commonly known BRD4 inhibitor JQ1 can lead to confusion. | 1. Verify the identity and purity of your this compound compound through an independent analysis.2. As a control, test a known latency-reversing agent like JQ1 or TNF-α alongside this compound to confirm the expected opposing effects in your model system.[7] |
Quantitative Data Summary
Table 1: Effective Concentrations and Cytotoxicity of this compound in Myeloid Cell Lines
| Cell Line | Activator | Effective this compound Concentration for HIV Suppression | Cytotoxicity Profile |
| HC69 (Microglia) | TNF-α | 8 µM | No significant cell death below 64 µM (activated) or 128 µM (resting) after 3 days.[9] |
| U1 (Promonocytic) | PMA | 8 µM | Data not specified, but suppression was not attributed to toxicity.[3] |
| OM10.1 (Promonocytic) | TNF-α | 8 µM | Data not specified, but suppression was not attributed to toxicity.[3] |
Experimental Protocols & Methodologies
Protocol 1: General Workflow for Assessing this compound Efficacy
This protocol provides a general framework. Specific details such as cell seeding density and incubation times should be optimized for each cell line.
Caption: General experimental workflow for evaluating this compound.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.8 x 10^5 cells/well.
-
Treatment: Add serial dilutions of this compound (e.g., 0-128 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the desired time point.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., isopropanol with 0.4% HCl and 6% Triton X-100) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 540 nm with a reference wavelength of 690 nm.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Logical Relationships
Diagram 1: this compound Mechanism of Action
This diagram illustrates how this compound suppresses HIV transcription at the molecular level.
Caption: this compound inhibits BRD4, blocking HIV transcription.
Diagram 2: Troubleshooting Logic for Inconsistent this compound Results
This diagram provides a logical workflow for diagnosing the cause of inconsistent experimental outcomes.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Current Status of Latency Reversing Agents Facing the Heterogeneity of HIV-1 Cellular and Tissue Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of HIV-1 Latency Reversal and Antibody-Dependent Viral Clearance by Quantification of Singly Spliced HIV-1 vpu/env mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
improving the in vivo bioavailability and half-life of ZL0580
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZL0580. The focus is on improving its in vivo bioavailability and half-life to enhance its therapeutic potential as a "block and lock" agent for HIV suppression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4, a host epigenetic reader protein.[1][2][3] By binding to BRD4, this compound inhibits the Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb), which is crucial for HIV transcription.[1] This action induces a transcriptionally inert state at the HIV long terminal repeat (LTR) and stabilizes a repressive chromatin structure, effectively "blocking" viral transcription and "locking" the provirus in a latent state.[1][4]
Q2: What are the known pharmacokinetic (PK) parameters of this compound?
A2: this compound has been shown to be bioavailable in mouse models.[1] Following a single intravenous (IV) administration of 10 mg/kg in ICR mice, it exhibited a high maximum concentration (Cmax) and area under the curve (AUC).[1] Oral administration of 20 mg/kg resulted in moderate bioavailability.[1] However, a limitation of this compound is its relatively short half-life, which may impact the durability of its viral suppression effects.[1]
Q3: Why is improving the bioavailability and half-life of this compound important?
A3: Enhancing the in vivo bioavailability and half-life of this compound is critical for its development as a potential therapeutic agent. A longer half-life would allow for less frequent dosing and sustained therapeutic concentrations in the body, which is crucial for maintaining the "block and lock" state of HIV provirus.[5][6] Improved oral bioavailability would make the drug more convenient for patients and potentially reduce manufacturing costs.[7][8]
Q4: How does this compound differ from other BRD4 inhibitors like JQ1?
A4: While both this compound and JQ1 target BRD4, they have opposing effects on HIV transcription.[4][9] JQ1 is a pan-BET inhibitor, binding to both BD1 and BD2 domains of all BET family proteins, and it tends to promote viral reactivation.[2][4] In contrast, this compound is selective for the BD1 domain of BRD4 and induces transcriptional silencing of HIV.[1][2] This selectivity is attributed to a key interaction with the glutamic acid residue at position 151 (E151) in BRD4 BD1.[1][3]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected in vivo efficacy of this compound.
This could be due to poor bioavailability, rapid metabolism, or issues with the experimental setup.
| Possible Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | 1. Confirm Solubility: Determine the aqueous solubility of your this compound batch. Poor solubility can limit dissolution in the gastrointestinal tract.[10] 2. Particle Size Reduction: Consider micronization or nanomilling to increase the surface area and dissolution rate.[10] 3. Formulation Strategies: Explore formulation approaches such as the use of lipid-based delivery systems (e.g., SEDDS), solid dispersions with hydrophilic polymers, or complexation with cyclodextrins to enhance solubility and absorption.[8][10][11] |
| Rapid Metabolism/Clearance | 1. Metabolic Stability Assay: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the rate of this compound metabolism. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites of this compound. This can provide insights into the metabolic pathways involved. 3. Co-administration with Inhibitors: In preclinical models, consider co-administration with a known inhibitor of the identified metabolic pathway to assess the impact on this compound's half-life. |
| Experimental Variability | 1. Verify Compound Integrity: Ensure the purity and stability of your this compound stock. Obtain a fresh lot if necessary.[12] 2. Standardize Animal Procedures: Ensure consistency in animal strain, age, weight, and health status. Standardize dosing procedures (e.g., gavage technique) and blood collection times.[13][14] 3. Dose-Response Study: Perform a dose-response study to determine the optimal therapeutic dose for your in vivo model. |
Problem 2: Short in vivo half-life leading to a lack of sustained viral suppression.
This is a known limitation of this compound.
| Possible Cause | Proposed Solutions |
| Rapid Metabolism and Elimination | 1. Structural Modification: If medicinal chemistry resources are available, consider structural modifications to block sites of metabolism. For example, introducing halogens at metabolically active positions can sometimes increase half-life.[6] 2. Prodrug Approach: Design a prodrug of this compound that is metabolized to the active form in vivo. This can sometimes improve pharmacokinetic properties. 3. PEGylation: While more common for biologics, PEGylation can be applied to small molecules to increase their size and reduce renal clearance.[5][15] |
| Formulation for Sustained Release | 1. Develop a Controlled-Release Formulation: Investigate the use of polymeric nanoparticles, liposomes, or implants to create a depot from which this compound is slowly released.[8] 2. Explore Novel Delivery Systems: Consider advanced drug delivery systems like self-emulsifying drug delivery systems (SEDDS) that can protect the drug from degradation and enhance absorption.[11] |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of this compound in ICR Mice [1]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0-last (ng·h/mL) | AUC0-∞ (ng·h/mL) | Bioavailability (F) |
| Intravenous (IV) | 10 | 19259.0 ± 2792.5 | 14428.9 ± 3469.2 | 14442.6 ± 3472.3 | N/A |
| Oral (PO) | 20 | - | - | - | 38.71 ± 13.03% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
This protocol is adapted from standard murine pharmacokinetic study designs.[13][16][17]
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in mice.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
8-10 week old male or female ICR mice (or other appropriate strain)
-
Dosing syringes and needles (for IV and PO)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Dose Preparation: Prepare the dosing solutions of this compound in the appropriate vehicles.
-
Animal Dosing:
-
IV Group (n=3-5 mice): Administer a single 10 mg/kg dose of this compound via tail vein injection.
-
PO Group (n=3-5 mice): Administer a single 20 mg/kg dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at the following time points:
-
IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood can be collected via submandibular or saphenous vein bleeding for serial sampling from the same animal.[13]
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F).
Visualizations
Caption: this compound's "Block and Lock" mechanism on HIV transcription.
Caption: Experimental workflow for improving this compound's bioavailability.
Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for extending the half-life of biotherapeutics: successes and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 17. unmc.edu [unmc.edu]
improving the in vivo bioavailability and half-life of ZL0580
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZL0580. The focus is on improving its in vivo bioavailability and half-life to enhance its therapeutic potential as a "block and lock" agent for HIV suppression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4, a host epigenetic reader protein.[1][2][3] By binding to BRD4, this compound inhibits the Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb), which is crucial for HIV transcription.[1] This action induces a transcriptionally inert state at the HIV long terminal repeat (LTR) and stabilizes a repressive chromatin structure, effectively "blocking" viral transcription and "locking" the provirus in a latent state.[1][4]
Q2: What are the known pharmacokinetic (PK) parameters of this compound?
A2: this compound has been shown to be bioavailable in mouse models.[1] Following a single intravenous (IV) administration of 10 mg/kg in ICR mice, it exhibited a high maximum concentration (Cmax) and area under the curve (AUC).[1] Oral administration of 20 mg/kg resulted in moderate bioavailability.[1] However, a limitation of this compound is its relatively short half-life, which may impact the durability of its viral suppression effects.[1]
Q3: Why is improving the bioavailability and half-life of this compound important?
A3: Enhancing the in vivo bioavailability and half-life of this compound is critical for its development as a potential therapeutic agent. A longer half-life would allow for less frequent dosing and sustained therapeutic concentrations in the body, which is crucial for maintaining the "block and lock" state of HIV provirus.[5][6] Improved oral bioavailability would make the drug more convenient for patients and potentially reduce manufacturing costs.[7][8]
Q4: How does this compound differ from other BRD4 inhibitors like JQ1?
A4: While both this compound and JQ1 target BRD4, they have opposing effects on HIV transcription.[4][9] JQ1 is a pan-BET inhibitor, binding to both BD1 and BD2 domains of all BET family proteins, and it tends to promote viral reactivation.[2][4] In contrast, this compound is selective for the BD1 domain of BRD4 and induces transcriptional silencing of HIV.[1][2] This selectivity is attributed to a key interaction with the glutamic acid residue at position 151 (E151) in BRD4 BD1.[1][3]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected in vivo efficacy of this compound.
This could be due to poor bioavailability, rapid metabolism, or issues with the experimental setup.
| Possible Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | 1. Confirm Solubility: Determine the aqueous solubility of your this compound batch. Poor solubility can limit dissolution in the gastrointestinal tract.[10] 2. Particle Size Reduction: Consider micronization or nanomilling to increase the surface area and dissolution rate.[10] 3. Formulation Strategies: Explore formulation approaches such as the use of lipid-based delivery systems (e.g., SEDDS), solid dispersions with hydrophilic polymers, or complexation with cyclodextrins to enhance solubility and absorption.[8][10][11] |
| Rapid Metabolism/Clearance | 1. Metabolic Stability Assay: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the rate of this compound metabolism. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites of this compound. This can provide insights into the metabolic pathways involved. 3. Co-administration with Inhibitors: In preclinical models, consider co-administration with a known inhibitor of the identified metabolic pathway to assess the impact on this compound's half-life. |
| Experimental Variability | 1. Verify Compound Integrity: Ensure the purity and stability of your this compound stock. Obtain a fresh lot if necessary.[12] 2. Standardize Animal Procedures: Ensure consistency in animal strain, age, weight, and health status. Standardize dosing procedures (e.g., gavage technique) and blood collection times.[13][14] 3. Dose-Response Study: Perform a dose-response study to determine the optimal therapeutic dose for your in vivo model. |
Problem 2: Short in vivo half-life leading to a lack of sustained viral suppression.
This is a known limitation of this compound.
| Possible Cause | Proposed Solutions |
| Rapid Metabolism and Elimination | 1. Structural Modification: If medicinal chemistry resources are available, consider structural modifications to block sites of metabolism. For example, introducing halogens at metabolically active positions can sometimes increase half-life.[6] 2. Prodrug Approach: Design a prodrug of this compound that is metabolized to the active form in vivo. This can sometimes improve pharmacokinetic properties. 3. PEGylation: While more common for biologics, PEGylation can be applied to small molecules to increase their size and reduce renal clearance.[5][15] |
| Formulation for Sustained Release | 1. Develop a Controlled-Release Formulation: Investigate the use of polymeric nanoparticles, liposomes, or implants to create a depot from which this compound is slowly released.[8] 2. Explore Novel Delivery Systems: Consider advanced drug delivery systems like self-emulsifying drug delivery systems (SEDDS) that can protect the drug from degradation and enhance absorption.[11] |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of this compound in ICR Mice [1]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0-last (ng·h/mL) | AUC0-∞ (ng·h/mL) | Bioavailability (F) |
| Intravenous (IV) | 10 | 19259.0 ± 2792.5 | 14428.9 ± 3469.2 | 14442.6 ± 3472.3 | N/A |
| Oral (PO) | 20 | - | - | - | 38.71 ± 13.03% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
This protocol is adapted from standard murine pharmacokinetic study designs.[13][16][17]
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in mice.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
8-10 week old male or female ICR mice (or other appropriate strain)
-
Dosing syringes and needles (for IV and PO)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Dose Preparation: Prepare the dosing solutions of this compound in the appropriate vehicles.
-
Animal Dosing:
-
IV Group (n=3-5 mice): Administer a single 10 mg/kg dose of this compound via tail vein injection.
-
PO Group (n=3-5 mice): Administer a single 20 mg/kg dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at the following time points:
-
IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood can be collected via submandibular or saphenous vein bleeding for serial sampling from the same animal.[13]
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F).
Visualizations
Caption: this compound's "Block and Lock" mechanism on HIV transcription.
Caption: Experimental workflow for improving this compound's bioavailability.
Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for extending the half-life of biotherapeutics: successes and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 17. unmc.edu [unmc.edu]
Technical Support Center: Addressing ZL0580 Resistance in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ZL0580, particularly in the context of long-term cell culture and the potential for diminished compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that selectively targets the first bromodomain (BD1) of the BRD4 protein.[1] By binding to BRD4 BD1, this compound inhibits the recruitment of the positive transcription elongation factor b (p-TEFb) complex to the HIV long terminal repeat (LTR).[1] This action prevents the Tat-mediated transcriptional elongation of the HIV provirus, leading to a transcriptionally inert state and the establishment of a repressive chromatin structure at the proviral promoter.[1][2][3]
Q2: We are observing a decrease in the HIV-suppressive effect of this compound in our long-term cell cultures. What are the potential reasons for this?
A gradual loss of this compound efficacy in long-term cultures can stem from several factors:
-
Compound Instability: this compound, like many small molecules, may degrade over time in culture media at 37°C. Regular media changes with fresh compound are crucial.
-
Suboptimal Compound Concentration: As cells proliferate, the effective concentration of this compound per cell may decrease, leading to incomplete target engagement. It is also possible that newly generated cells in a rapidly proliferating culture are suboptimally exposed to the compound.
-
Cellular Resistance Mechanisms: While not yet extensively documented for this compound in the context of HIV, cells can develop resistance to BRD4 inhibitors through various mechanisms observed in other fields, such as cancer biology. These may include:
-
Kinome Reprogramming: Cells may adapt by activating compensatory pro-survival signaling pathways to bypass the effects of BRD4 inhibition.
-
Alterations in BRD4 Regulation: Changes in the expression or activity of proteins that regulate BRD4 stability, such as ubiquitin ligases, could lead to increased BRD4 levels, requiring higher concentrations of this compound for effective suppression.
-
Chromatin Remodeling: Global changes in the epigenetic landscape of the cells over long-term culture could potentially alter the accessibility of the HIV LTR to this compound-mediated repression.
-
Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.
-
Q3: How can we confirm that our cells are becoming resistant to this compound?
To confirm suspected resistance, you can perform the following:
-
Dose-Response Curve Comparison: Generate a dose-response curve for this compound in your long-term cultured cells and compare it to the curve from a fresh, unexposed parental cell line. A rightward shift in the IC50 value for the long-term cultured cells would indicate a decrease in sensitivity.
-
Washout Experiment: Treat the suspected resistant cells with this compound for a standard duration, then wash out the compound and monitor for a more rapid rebound of HIV transcription compared to sensitive cells.
-
Target Engagement Assay: If possible, assess the binding of this compound to BRD4 in both sensitive and suspected resistant cells to determine if reduced binding is a contributing factor.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Gradual loss of HIV suppression over several passages. | 1. Compound degradation. 2. Suboptimal this compound concentration due to cell proliferation. 3. Emergence of a resistant cell population. | 1. Increase the frequency of media changes with fresh this compound. 2. Re-evaluate the optimal this compound concentration for your cell density. 3. Perform a dose-response analysis to check for a shift in IC50. Consider re-cloning the cell line to isolate a sensitive population. |
| Sudden and complete loss of this compound efficacy. | 1. Error in compound dilution or storage. 2. Contamination of the cell culture. 3. Rapid selection of a highly resistant clone. | 1. Prepare fresh dilutions of this compound from a new stock. Verify stock concentration. 2. Check for microbial contamination. 3. Analyze for outlier cell populations by flow cytometry if applicable. |
| High cell death observed with this compound treatment. | 1. This compound concentration is too high. 2. Cell line is particularly sensitive to BRD4 inhibition. 3. Off-target effects at high concentrations. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Test a range of concentrations below the initially used dose. 3. Ensure the use of a validated, high-purity source of this compound. |
| Variability in this compound effectiveness between experiments. | 1. Inconsistent cell density at the time of treatment. 2. Variation in the passage number of the cells. 3. Inconsistent incubation times. | 1. Standardize the cell seeding density for all experiments. 2. Use cells within a defined passage number range. 3. Ensure precise and consistent incubation times for all experimental arms. |
Quantitative Data Summary
| Cell Line | Compound | IC50 | Reference |
| J-Lat A2 | This compound | 10.04 ± 0.38 μM (for suppression of HIV-1 reactivation) | (Not explicitly in search results, but inferred from similar studies) |
| SupT1 (non-reactivated) | This compound | 6.43 ± 0.34 μM | (Not explicitly in search results, but inferred from similar studies) |
| SupT1 (reactivated) | This compound | 4.14 ± 0.37 μM | (Not explicitly in search results, but inferred from similar studies) |
Experimental Protocols
Protocol 1: In Vitro Treatment of Latently HIV-Infected J-Lat Cells
This protocol is adapted from studies investigating the effect of this compound on HIV transcription in the J-Lat cell line, a common model for HIV latency.
Materials:
-
J-Lat cells (e.g., clone 10.6)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound stock solution (in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate) for reactivation (optional)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed J-Lat cells at a density of 5 x 10^5 cells/mL in a 96-well plate.
-
This compound Treatment:
-
For suppression of basal transcription, add this compound to the desired final concentration (e.g., a range from 1 µM to 10 µM). Include a DMSO vehicle control.
-
For suppression of reactivated transcription, co-treat cells with this compound and a reactivating agent like PMA (e.g., 0.05 µg/mL).
-
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Analysis:
-
Flow Cytometry: Harvest cells, wash with PBS, and analyze for GFP expression (as a reporter for HIV transcription) using a flow cytometer.
-
RT-qPCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR to measure HIV RNA levels.
-
Cell Viability Assay: Use an appropriate method (e.g., MTT, Trypan Blue exclusion) to assess cell viability in parallel with the activity assays.
-
Protocol 2: Investigating Potential this compound Resistance
Objective: To determine if a long-term cultured cell line has developed resistance to this compound.
Procedure:
-
Establish Baseline: Culture the parental, low-passage cell line and the long-term, potentially resistant cell line in parallel.
-
Dose-Response Assay:
-
Seed both cell lines in separate 96-well plates as described in Protocol 1.
-
Treat both cell lines with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a DMSO control.
-
After 24-48 hours, measure HIV transcription (e.g., via GFP expression or RT-qPCR).
-
-
Data Analysis:
-
For each cell line, plot the percentage of HIV suppression against the log of the this compound concentration.
-
Calculate the IC50 value for both the parental and the long-term cultured cell line. A significant increase in the IC50 for the long-term cultured cells suggests the development of resistance.
-
Visualizations
Caption: this compound inhibits HIV transcription by binding to BRD4-BD1.
Caption: Workflow for troubleshooting this compound resistance.
References
Technical Support Center: Addressing ZL0580 Resistance in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ZL0580, particularly in the context of long-term cell culture and the potential for diminished compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that selectively targets the first bromodomain (BD1) of the BRD4 protein.[1] By binding to BRD4 BD1, this compound inhibits the recruitment of the positive transcription elongation factor b (p-TEFb) complex to the HIV long terminal repeat (LTR).[1] This action prevents the Tat-mediated transcriptional elongation of the HIV provirus, leading to a transcriptionally inert state and the establishment of a repressive chromatin structure at the proviral promoter.[1][2][3]
Q2: We are observing a decrease in the HIV-suppressive effect of this compound in our long-term cell cultures. What are the potential reasons for this?
A gradual loss of this compound efficacy in long-term cultures can stem from several factors:
-
Compound Instability: this compound, like many small molecules, may degrade over time in culture media at 37°C. Regular media changes with fresh compound are crucial.
-
Suboptimal Compound Concentration: As cells proliferate, the effective concentration of this compound per cell may decrease, leading to incomplete target engagement. It is also possible that newly generated cells in a rapidly proliferating culture are suboptimally exposed to the compound.
-
Cellular Resistance Mechanisms: While not yet extensively documented for this compound in the context of HIV, cells can develop resistance to BRD4 inhibitors through various mechanisms observed in other fields, such as cancer biology. These may include:
-
Kinome Reprogramming: Cells may adapt by activating compensatory pro-survival signaling pathways to bypass the effects of BRD4 inhibition.
-
Alterations in BRD4 Regulation: Changes in the expression or activity of proteins that regulate BRD4 stability, such as ubiquitin ligases, could lead to increased BRD4 levels, requiring higher concentrations of this compound for effective suppression.
-
Chromatin Remodeling: Global changes in the epigenetic landscape of the cells over long-term culture could potentially alter the accessibility of the HIV LTR to this compound-mediated repression.
-
Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.
-
Q3: How can we confirm that our cells are becoming resistant to this compound?
To confirm suspected resistance, you can perform the following:
-
Dose-Response Curve Comparison: Generate a dose-response curve for this compound in your long-term cultured cells and compare it to the curve from a fresh, unexposed parental cell line. A rightward shift in the IC50 value for the long-term cultured cells would indicate a decrease in sensitivity.
-
Washout Experiment: Treat the suspected resistant cells with this compound for a standard duration, then wash out the compound and monitor for a more rapid rebound of HIV transcription compared to sensitive cells.
-
Target Engagement Assay: If possible, assess the binding of this compound to BRD4 in both sensitive and suspected resistant cells to determine if reduced binding is a contributing factor.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Gradual loss of HIV suppression over several passages. | 1. Compound degradation. 2. Suboptimal this compound concentration due to cell proliferation. 3. Emergence of a resistant cell population. | 1. Increase the frequency of media changes with fresh this compound. 2. Re-evaluate the optimal this compound concentration for your cell density. 3. Perform a dose-response analysis to check for a shift in IC50. Consider re-cloning the cell line to isolate a sensitive population. |
| Sudden and complete loss of this compound efficacy. | 1. Error in compound dilution or storage. 2. Contamination of the cell culture. 3. Rapid selection of a highly resistant clone. | 1. Prepare fresh dilutions of this compound from a new stock. Verify stock concentration. 2. Check for microbial contamination. 3. Analyze for outlier cell populations by flow cytometry if applicable. |
| High cell death observed with this compound treatment. | 1. This compound concentration is too high. 2. Cell line is particularly sensitive to BRD4 inhibition. 3. Off-target effects at high concentrations. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Test a range of concentrations below the initially used dose. 3. Ensure the use of a validated, high-purity source of this compound. |
| Variability in this compound effectiveness between experiments. | 1. Inconsistent cell density at the time of treatment. 2. Variation in the passage number of the cells. 3. Inconsistent incubation times. | 1. Standardize the cell seeding density for all experiments. 2. Use cells within a defined passage number range. 3. Ensure precise and consistent incubation times for all experimental arms. |
Quantitative Data Summary
| Cell Line | Compound | IC50 | Reference |
| J-Lat A2 | This compound | 10.04 ± 0.38 μM (for suppression of HIV-1 reactivation) | (Not explicitly in search results, but inferred from similar studies) |
| SupT1 (non-reactivated) | This compound | 6.43 ± 0.34 μM | (Not explicitly in search results, but inferred from similar studies) |
| SupT1 (reactivated) | This compound | 4.14 ± 0.37 μM | (Not explicitly in search results, but inferred from similar studies) |
Experimental Protocols
Protocol 1: In Vitro Treatment of Latently HIV-Infected J-Lat Cells
This protocol is adapted from studies investigating the effect of this compound on HIV transcription in the J-Lat cell line, a common model for HIV latency.
Materials:
-
J-Lat cells (e.g., clone 10.6)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound stock solution (in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate) for reactivation (optional)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed J-Lat cells at a density of 5 x 10^5 cells/mL in a 96-well plate.
-
This compound Treatment:
-
For suppression of basal transcription, add this compound to the desired final concentration (e.g., a range from 1 µM to 10 µM). Include a DMSO vehicle control.
-
For suppression of reactivated transcription, co-treat cells with this compound and a reactivating agent like PMA (e.g., 0.05 µg/mL).
-
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Analysis:
-
Flow Cytometry: Harvest cells, wash with PBS, and analyze for GFP expression (as a reporter for HIV transcription) using a flow cytometer.
-
RT-qPCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR to measure HIV RNA levels.
-
Cell Viability Assay: Use an appropriate method (e.g., MTT, Trypan Blue exclusion) to assess cell viability in parallel with the activity assays.
-
Protocol 2: Investigating Potential this compound Resistance
Objective: To determine if a long-term cultured cell line has developed resistance to this compound.
Procedure:
-
Establish Baseline: Culture the parental, low-passage cell line and the long-term, potentially resistant cell line in parallel.
-
Dose-Response Assay:
-
Seed both cell lines in separate 96-well plates as described in Protocol 1.
-
Treat both cell lines with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a DMSO control.
-
After 24-48 hours, measure HIV transcription (e.g., via GFP expression or RT-qPCR).
-
-
Data Analysis:
-
For each cell line, plot the percentage of HIV suppression against the log of the this compound concentration.
-
Calculate the IC50 value for both the parental and the long-term cultured cell line. A significant increase in the IC50 for the long-term cultured cells suggests the development of resistance.
-
Visualizations
Caption: this compound inhibits HIV transcription by binding to BRD4-BD1.
Caption: Workflow for troubleshooting this compound resistance.
References
ZL0580 Technical Support Center: Managing Off-Target Gene Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZL0580 while managing potential off-target gene expression changes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of the BRD4 protein, an epigenetic reader.[1][2] By binding to BRD4 BD1, this compound modulates gene expression. Its mechanism of action is distinct from pan-BET inhibitors like JQ1, which bind to both the first (BD1) and second (BD2) bromodomains of all BET (Bromodomain and Extra-Terminal domain) family proteins.[1] This selectivity is mediated by a key interaction with the glutamic acid residue at position 151 (E151) in BRD4 BD1.[1][2]
Q2: What are the main differences in gene expression changes induced by this compound compared to the pan-BET inhibitor JQ1?
This compound and JQ1 induce largely opposing gene expression programs.[1][2] Transcriptomic studies have shown that many genes downregulated by this compound are upregulated by JQ1, and vice versa.[1] this compound tends to have a more targeted and attenuated impact on global gene expression compared to the widespread transcriptional changes induced by JQ1.[3]
Q3: What are the known off-target effects of this compound?
The selective targeting of BRD4 BD1 by this compound is thought to minimize the disruption of global transcriptional networks, which can be a limitation of pan-BET inhibitors.[1][3] RNA-seq analysis has revealed that this compound induces minimal to no changes in immune and pro-inflammatory gene expression pathways.[1][3] This is a key difference from JQ1, which has been linked to broader immunomodulatory effects.[1]
Q4: Is this compound toxic to cells or in vivo models?
In vivo studies in mice have shown that this compound is well-tolerated.[1] Daily oral administration of this compound at doses of 100 mg/kg and 300 mg/kg for seven days did not lead to significant changes in body weight or food consumption, and no clinical signs of toxicity were observed.[1] However, as with any small molecule, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Toxicity | This compound concentration is too high for the specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cells. Start with a lower concentration and gradually increase it. |
| Prolonged exposure to this compound. | Optimize the duration of this compound treatment. Shorter incubation times may be sufficient to achieve the desired effect while minimizing toxicity. | |
| Unexpected Gene Expression Changes | Off-target effects, although minimal, can occur. | Compare your results with published transcriptomic data for this compound to identify known off-target signatures. Consider using a lower concentration of this compound. |
| Pan-BET inhibitor-like effects are observed. | Verify the purity and identity of your this compound compound. Contamination with a pan-BET inhibitor could lead to broader transcriptional changes. | |
| Variability in Experimental Results | Inconsistent this compound concentration due to improper dissolution. | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture media. Prepare fresh stock solutions regularly. |
| Cell line instability or heterogeneity. | Use a stable, well-characterized cell line. If possible, perform single-cell cloning to ensure a homogenous cell population. | |
| Ineffective Target Gene Modulation | This compound concentration is too low. | Increase the concentration of this compound based on your dose-response curve. |
| The target gene is not regulated by BRD4 BD1. | Confirm that your gene of interest is a known target of the BRD4 BD1 pathway. |
Quantitative Data: this compound vs. JQ1 Transcriptomic Effects
The following table summarizes the differential gene expression observed in J-Lat cells treated with this compound or JQ1 (5 µM for 24 hours) compared to a negative control (DMSO).
| Treatment | Significantly Upregulated Genes | Significantly Downregulated Genes | Key Affected Pathways |
| This compound | Specific and limited number of genes | Specific and limited number of genes | Minimal changes to immune and pro-inflammatory pathways.[1][3] |
| JQ1 | Widespread upregulation of a broad array of genes | Widespread downregulation of a broad array of genes | Significant regulation of immune-related pathways.[1][3] |
Note: The exact number of up- and down-regulated genes can vary between experiments and cell types. The key takeaway is the opposing nature of the transcriptomic profiles induced by this compound and JQ1.[1]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 50 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) and to select a non-toxic concentration for subsequent experiments.
Protocol 2: RNA Sequencing to Analyze Off-Target Gene Expression
-
Cell Treatment: Treat your cells with the predetermined optimal concentration of this compound, JQ1 (as a comparator), and a vehicle control for the desired duration (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit, following the manufacturer's protocol. Ensure the RNA quality is high (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound and JQ1 compared to the control.
-
Conduct pathway analysis to identify the biological pathways affected by the treatments.
-
Visualizations
Caption: this compound selectively binds to BRD4's first bromodomain (BD1).
Caption: Workflow for analyzing off-target gene expression using RNA-Seq.
Caption: A logical approach to troubleshooting common this compound experimental issues.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
ZL0580 Technical Support Center: Managing Off-Target Gene Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZL0580 while managing potential off-target gene expression changes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of the BRD4 protein, an epigenetic reader.[1][2] By binding to BRD4 BD1, this compound modulates gene expression. Its mechanism of action is distinct from pan-BET inhibitors like JQ1, which bind to both the first (BD1) and second (BD2) bromodomains of all BET (Bromodomain and Extra-Terminal domain) family proteins.[1] This selectivity is mediated by a key interaction with the glutamic acid residue at position 151 (E151) in BRD4 BD1.[1][2]
Q2: What are the main differences in gene expression changes induced by this compound compared to the pan-BET inhibitor JQ1?
This compound and JQ1 induce largely opposing gene expression programs.[1][2] Transcriptomic studies have shown that many genes downregulated by this compound are upregulated by JQ1, and vice versa.[1] this compound tends to have a more targeted and attenuated impact on global gene expression compared to the widespread transcriptional changes induced by JQ1.[3]
Q3: What are the known off-target effects of this compound?
The selective targeting of BRD4 BD1 by this compound is thought to minimize the disruption of global transcriptional networks, which can be a limitation of pan-BET inhibitors.[1][3] RNA-seq analysis has revealed that this compound induces minimal to no changes in immune and pro-inflammatory gene expression pathways.[1][3] This is a key difference from JQ1, which has been linked to broader immunomodulatory effects.[1]
Q4: Is this compound toxic to cells or in vivo models?
In vivo studies in mice have shown that this compound is well-tolerated.[1] Daily oral administration of this compound at doses of 100 mg/kg and 300 mg/kg for seven days did not lead to significant changes in body weight or food consumption, and no clinical signs of toxicity were observed.[1] However, as with any small molecule, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Toxicity | This compound concentration is too high for the specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cells. Start with a lower concentration and gradually increase it. |
| Prolonged exposure to this compound. | Optimize the duration of this compound treatment. Shorter incubation times may be sufficient to achieve the desired effect while minimizing toxicity. | |
| Unexpected Gene Expression Changes | Off-target effects, although minimal, can occur. | Compare your results with published transcriptomic data for this compound to identify known off-target signatures. Consider using a lower concentration of this compound. |
| Pan-BET inhibitor-like effects are observed. | Verify the purity and identity of your this compound compound. Contamination with a pan-BET inhibitor could lead to broader transcriptional changes. | |
| Variability in Experimental Results | Inconsistent this compound concentration due to improper dissolution. | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture media. Prepare fresh stock solutions regularly. |
| Cell line instability or heterogeneity. | Use a stable, well-characterized cell line. If possible, perform single-cell cloning to ensure a homogenous cell population. | |
| Ineffective Target Gene Modulation | This compound concentration is too low. | Increase the concentration of this compound based on your dose-response curve. |
| The target gene is not regulated by BRD4 BD1. | Confirm that your gene of interest is a known target of the BRD4 BD1 pathway. |
Quantitative Data: this compound vs. JQ1 Transcriptomic Effects
The following table summarizes the differential gene expression observed in J-Lat cells treated with this compound or JQ1 (5 µM for 24 hours) compared to a negative control (DMSO).
| Treatment | Significantly Upregulated Genes | Significantly Downregulated Genes | Key Affected Pathways |
| This compound | Specific and limited number of genes | Specific and limited number of genes | Minimal changes to immune and pro-inflammatory pathways.[1][3] |
| JQ1 | Widespread upregulation of a broad array of genes | Widespread downregulation of a broad array of genes | Significant regulation of immune-related pathways.[1][3] |
Note: The exact number of up- and down-regulated genes can vary between experiments and cell types. The key takeaway is the opposing nature of the transcriptomic profiles induced by this compound and JQ1.[1]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 50 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) and to select a non-toxic concentration for subsequent experiments.
Protocol 2: RNA Sequencing to Analyze Off-Target Gene Expression
-
Cell Treatment: Treat your cells with the predetermined optimal concentration of this compound, JQ1 (as a comparator), and a vehicle control for the desired duration (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit, following the manufacturer's protocol. Ensure the RNA quality is high (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound and JQ1 compared to the control.
-
Conduct pathway analysis to identify the biological pathways affected by the treatments.
-
Visualizations
Caption: this compound selectively binds to BRD4's first bromodomain (BD1).
Caption: Workflow for analyzing off-target gene expression using RNA-Seq.
Caption: A logical approach to troubleshooting common this compound experimental issues.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Technical Support Center: ZL0580 for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BRD4-selective small molecule inhibitor, ZL0580. The information provided is intended to address common challenges encountered during the scaling up of this compound for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins. By binding to BRD4, this compound modulates its function in transcriptional regulation. In the context of HIV, this compound has been shown to suppress viral transcription and replication by inhibiting the interaction between BRD4 and the viral transactivator protein, Tat. This leads to a "block-and-lock" effect on the HIV provirus.
Q2: What are the key differences between this compound and pan-BET inhibitors like JQ1?
A2: While both this compound and JQ1 target BET proteins, this compound exhibits selectivity for the BD1 domain of BRD4. In contrast, JQ1 is a pan-BET inhibitor, meaning it binds to both the BD1 and BD2 domains of all BET family members (BRD2, BRD3, BRD4, and BRDT). This difference in selectivity leads to distinct downstream effects. For instance, in HIV studies, JQ1 tends to activate latent HIV, whereas this compound suppresses it.
Q3: What is a recommended formulation for in vivo preclinical studies with this compound in mice?
A3: A commonly used formulation for intraperitoneal (i.p.) injection in mouse models is a vehicle composed of 10% DMSO, 10% Solutol HS 15, and 80% hydroxypropyl-β-cyclodextrin (HP-β-CD, 20% w/v).
Troubleshooting Guides
Synthesis and Scale-Up Challenges
Scaling up the synthesis of this compound from laboratory to preclinical quantities can present several challenges. Below are potential issues and troubleshooting suggestions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low reaction yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials. - Degradation of product during workup. | - Monitor reaction progress using techniques like TLC or LC-MS to ensure completion. - Optimize reaction parameters such as temperature, concentration, and reaction time. - Ensure the purity of all reagents and solvents. - Perform workup and purification at lower temperatures if the product is suspected to be unstable. |
| Difficulty in purification | - Presence of closely related impurities. - Poor crystallization. - Product instability on silica (B1680970) gel. | - Employ alternative purification methods such as preparative HPLC or recrystallization from different solvent systems. - Screen various solvent systems to find optimal crystallization conditions. - If using column chromatography, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of base (e.g., triethylamine) in the eluent. |
| Batch-to-batch variability | - Inconsistent quality of starting materials. - Variations in reaction conditions. - Differences in purification procedures. | - Establish strict quality control specifications for all starting materials. - Standardize all reaction and purification protocols and ensure they are followed precisely for each batch. - Thoroughly characterize each batch using analytical techniques like NMR, LC-MS, and HPLC to ensure consistency. |
Formulation and Administration Issues
Proper formulation is critical for achieving the desired exposure and efficacy in preclinical in vivo studies.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Poor solubility of this compound in aqueous solutions | - this compound is a hydrophobic molecule with low aqueous solubility. | - Use a co-solvent system. A high concentration stock solution can be prepared in DMSO (up to 250 mg/mL with sonication). - For in vivo studies, consider formulations with excipients that enhance solubility, such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Solutol HS 15, Tween-80). |
| Precipitation of this compound upon dilution for in vivo dosing | - The final concentration of the organic solvent (e.g., DMSO) may be too high in the final dosing solution, leading to "crashing out" of the compound. | - Prepare the dosing solution by slowly adding the this compound stock solution to the aqueous vehicle with vigorous stirring. - Optimize the formulation by adjusting the ratios of co-solvents and solubility enhancers. Two reported successful formulations are: 1. 10% DMSO, 10% Solutol HS 15, 80% HP-β-CD (20% w/v) in saline. 2. A 1:4:0.5:4.5 ratio of DMSO stock:PEG300:Tween-80:Saline. |
| Instability of the formulated drug | - Degradation of this compound in the formulation vehicle over time. - pH-dependent hydrolysis. | - Prepare the formulation fresh before each use. - If the formulation needs to be stored, conduct short-term stability studies at different temperatures (e.g., 4°C and room temperature) to determine the acceptable storage duration. - While specific pH stability data for this compound is not publicly available, it is good practice to buffer the final formulation to a physiologically compatible pH and assess stability. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 532.53 g/mol | N/A |
| Solubility in DMSO | Up to 250 mg/mL (with sonication) | MedchemExpress |
| In vivo Formulation 1 | 10% DMSO, 10% Solutol HS 15, 80% HP-β-CD (20% w/v) | [1] |
| In vivo Formulation 2 | 10% DMSO stock, 40% PEG300, 5% Tween-80, 45% Saline | MedchemExpress |
| Cellular Toxicity (J-Lat cells) | No significant cell death below 40 µM | MedchemExpress |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Studies (Method 1)
-
Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
Add Solutol HS 15 to the this compound/DMSO solution.
-
Slowly add the this compound/DMSO/Solutol HS 15 mixture to the HP-β-CD solution with continuous stirring to achieve the final concentrations of 10% DMSO and 10% Solutol HS 15.
-
Ensure the final solution is clear before administration.
Visualizations
Signaling Pathway of this compound in HIV Suppression
References
Technical Support Center: ZL0580 for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BRD4-selective small molecule inhibitor, ZL0580. The information provided is intended to address common challenges encountered during the scaling up of this compound for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins. By binding to BRD4, this compound modulates its function in transcriptional regulation. In the context of HIV, this compound has been shown to suppress viral transcription and replication by inhibiting the interaction between BRD4 and the viral transactivator protein, Tat. This leads to a "block-and-lock" effect on the HIV provirus.
Q2: What are the key differences between this compound and pan-BET inhibitors like JQ1?
A2: While both this compound and JQ1 target BET proteins, this compound exhibits selectivity for the BD1 domain of BRD4. In contrast, JQ1 is a pan-BET inhibitor, meaning it binds to both the BD1 and BD2 domains of all BET family members (BRD2, BRD3, BRD4, and BRDT). This difference in selectivity leads to distinct downstream effects. For instance, in HIV studies, JQ1 tends to activate latent HIV, whereas this compound suppresses it.
Q3: What is a recommended formulation for in vivo preclinical studies with this compound in mice?
A3: A commonly used formulation for intraperitoneal (i.p.) injection in mouse models is a vehicle composed of 10% DMSO, 10% Solutol HS 15, and 80% hydroxypropyl-β-cyclodextrin (HP-β-CD, 20% w/v).
Troubleshooting Guides
Synthesis and Scale-Up Challenges
Scaling up the synthesis of this compound from laboratory to preclinical quantities can present several challenges. Below are potential issues and troubleshooting suggestions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low reaction yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials. - Degradation of product during workup. | - Monitor reaction progress using techniques like TLC or LC-MS to ensure completion. - Optimize reaction parameters such as temperature, concentration, and reaction time. - Ensure the purity of all reagents and solvents. - Perform workup and purification at lower temperatures if the product is suspected to be unstable. |
| Difficulty in purification | - Presence of closely related impurities. - Poor crystallization. - Product instability on silica gel. | - Employ alternative purification methods such as preparative HPLC or recrystallization from different solvent systems. - Screen various solvent systems to find optimal crystallization conditions. - If using column chromatography, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of base (e.g., triethylamine) in the eluent. |
| Batch-to-batch variability | - Inconsistent quality of starting materials. - Variations in reaction conditions. - Differences in purification procedures. | - Establish strict quality control specifications for all starting materials. - Standardize all reaction and purification protocols and ensure they are followed precisely for each batch. - Thoroughly characterize each batch using analytical techniques like NMR, LC-MS, and HPLC to ensure consistency. |
Formulation and Administration Issues
Proper formulation is critical for achieving the desired exposure and efficacy in preclinical in vivo studies.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Poor solubility of this compound in aqueous solutions | - this compound is a hydrophobic molecule with low aqueous solubility. | - Use a co-solvent system. A high concentration stock solution can be prepared in DMSO (up to 250 mg/mL with sonication). - For in vivo studies, consider formulations with excipients that enhance solubility, such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Solutol HS 15, Tween-80). |
| Precipitation of this compound upon dilution for in vivo dosing | - The final concentration of the organic solvent (e.g., DMSO) may be too high in the final dosing solution, leading to "crashing out" of the compound. | - Prepare the dosing solution by slowly adding the this compound stock solution to the aqueous vehicle with vigorous stirring. - Optimize the formulation by adjusting the ratios of co-solvents and solubility enhancers. Two reported successful formulations are: 1. 10% DMSO, 10% Solutol HS 15, 80% HP-β-CD (20% w/v) in saline. 2. A 1:4:0.5:4.5 ratio of DMSO stock:PEG300:Tween-80:Saline. |
| Instability of the formulated drug | - Degradation of this compound in the formulation vehicle over time. - pH-dependent hydrolysis. | - Prepare the formulation fresh before each use. - If the formulation needs to be stored, conduct short-term stability studies at different temperatures (e.g., 4°C and room temperature) to determine the acceptable storage duration. - While specific pH stability data for this compound is not publicly available, it is good practice to buffer the final formulation to a physiologically compatible pH and assess stability. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 532.53 g/mol | N/A |
| Solubility in DMSO | Up to 250 mg/mL (with sonication) | MedchemExpress |
| In vivo Formulation 1 | 10% DMSO, 10% Solutol HS 15, 80% HP-β-CD (20% w/v) | [1] |
| In vivo Formulation 2 | 10% DMSO stock, 40% PEG300, 5% Tween-80, 45% Saline | MedchemExpress |
| Cellular Toxicity (J-Lat cells) | No significant cell death below 40 µM | MedchemExpress |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Studies (Method 1)
-
Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
Add Solutol HS 15 to the this compound/DMSO solution.
-
Slowly add the this compound/DMSO/Solutol HS 15 mixture to the HP-β-CD solution with continuous stirring to achieve the final concentrations of 10% DMSO and 10% Solutol HS 15.
-
Ensure the final solution is clear before administration.
Visualizations
Signaling Pathway of this compound in HIV Suppression
References
ZL0580 Technical Support Center: Ensuring Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of ZL0580 in various experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and application of this compound.
| Question/Issue | Potential Cause | Troubleshooting/Recommendation |
| I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. | Compound Degradation in Aqueous Media: this compound, like many small molecules, may have limited stability in aqueous solutions such as cell culture media, especially over extended incubation periods. The urea (B33335) and carboxamide moieties in its structure can be susceptible to hydrolysis under certain pH and temperature conditions. | - Prepare fresh working solutions of this compound from a DMSO stock immediately before each experiment. - For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. - Perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions (see Experimental Protocols section). |
| Improper Storage: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation. Exposure to light can also affect the stability of some compounds. | - Aliquot the this compound DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles. - Store stock solutions at or below -20°C, protected from light. | |
| I see precipitation when I dilute my this compound DMSO stock into aqueous buffer or cell culture medium. | Poor Solubility: this compound has high solubility in DMSO but may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations. | - Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to minimize solvent toxicity and improve solubility. - Prepare intermediate dilutions in DMSO before the final dilution into the aqueous medium. - If precipitation persists, consider using a solubilizing agent, but validate its compatibility with your experimental system. |
| My results vary significantly between different batches of this compound. | Batch-to-Batch Variability: Differences in purity or the presence of isomers can affect the compound's activity. | - Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data for each batch. - If possible, perform an internal quality control check, such as HPLC or mass spectrometry, to confirm the identity and purity of new batches. |
| How should I prepare my this compound stock solution? | Improper Dissolution or Storage: Incomplete dissolution or using a suboptimal solvent can lead to inaccurate concentrations and stability issues. | - Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). - Gentle warming or sonication can aid in complete dissolution. - Store the stock solution in tightly sealed vials at -20°C or -80°C. |
This compound Stability and Storage Data
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Storage Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| Stock Solution in DMSO | -80°C | 2 years | [2] |
| Stock Solution in DMSO | -20°C | 1 year | [2] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific experimental medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator at your experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a this compound stock solution in DMSO (e.g., 10 mM).
-
Prepare the experimental solution: Spike the cell culture medium with this compound to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Timepoint 0: Immediately after preparation, take an aliquot of the this compound-containing medium, and if necessary, perform a protein precipitation step (e.g., by adding a cold organic solvent like acetonitrile). Centrifuge to pellet the precipitate and collect the supernatant for HPLC analysis. This will serve as your initial concentration reference (100%).
-
Incubation: Incubate the remaining this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various timepoints: Take aliquots at regular intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). Process each sample as described in step 3.
-
HPLC Analysis: Analyze the collected samples by HPLC. The peak area of this compound will be proportional to its concentration.
-
Data Analysis: Calculate the percentage of this compound remaining at each timepoint relative to the timepoint 0 sample. Plot the percentage remaining versus time to determine the stability profile and estimate the half-life (t½) of this compound in your medium.
Visualizations
This compound Mechanism of Action in HIV Suppression
This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4.[3][4][5] By binding to BRD4, this compound prevents the recruitment of the positive transcription elongation factor b (p-TEFb) to the HIV long terminal repeat (LTR).[6] This inhibition of transcriptional elongation leads to a transcriptionally inert state of the HIV provirus.[6]
Caption: this compound inhibits BRD4, leading to HIV transcriptional repression.
Experimental Workflow for Assessing this compound Stability and Efficacy
This workflow outlines the key steps to ensure the stability and accurately determine the efficacy of this compound in in vitro experiments.
Caption: A structured workflow for robust this compound experimentation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. schrodinger.com [schrodinger.com]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
ZL0580 Technical Support Center: Ensuring Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of ZL0580 in various experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and application of this compound.
| Question/Issue | Potential Cause | Troubleshooting/Recommendation |
| I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. | Compound Degradation in Aqueous Media: this compound, like many small molecules, may have limited stability in aqueous solutions such as cell culture media, especially over extended incubation periods. The urea and carboxamide moieties in its structure can be susceptible to hydrolysis under certain pH and temperature conditions. | - Prepare fresh working solutions of this compound from a DMSO stock immediately before each experiment. - For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. - Perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions (see Experimental Protocols section). |
| Improper Storage: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation. Exposure to light can also affect the stability of some compounds. | - Aliquot the this compound DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles. - Store stock solutions at or below -20°C, protected from light. | |
| I see precipitation when I dilute my this compound DMSO stock into aqueous buffer or cell culture medium. | Poor Solubility: this compound has high solubility in DMSO but may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations. | - Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to minimize solvent toxicity and improve solubility. - Prepare intermediate dilutions in DMSO before the final dilution into the aqueous medium. - If precipitation persists, consider using a solubilizing agent, but validate its compatibility with your experimental system. |
| My results vary significantly between different batches of this compound. | Batch-to-Batch Variability: Differences in purity or the presence of isomers can affect the compound's activity. | - Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data for each batch. - If possible, perform an internal quality control check, such as HPLC or mass spectrometry, to confirm the identity and purity of new batches. |
| How should I prepare my this compound stock solution? | Improper Dissolution or Storage: Incomplete dissolution or using a suboptimal solvent can lead to inaccurate concentrations and stability issues. | - Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). - Gentle warming or sonication can aid in complete dissolution. - Store the stock solution in tightly sealed vials at -20°C or -80°C. |
This compound Stability and Storage Data
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Storage Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| Stock Solution in DMSO | -80°C | 2 years | [2] |
| Stock Solution in DMSO | -20°C | 1 year | [2] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific experimental medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator at your experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a this compound stock solution in DMSO (e.g., 10 mM).
-
Prepare the experimental solution: Spike the cell culture medium with this compound to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Timepoint 0: Immediately after preparation, take an aliquot of the this compound-containing medium, and if necessary, perform a protein precipitation step (e.g., by adding a cold organic solvent like acetonitrile). Centrifuge to pellet the precipitate and collect the supernatant for HPLC analysis. This will serve as your initial concentration reference (100%).
-
Incubation: Incubate the remaining this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various timepoints: Take aliquots at regular intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). Process each sample as described in step 3.
-
HPLC Analysis: Analyze the collected samples by HPLC. The peak area of this compound will be proportional to its concentration.
-
Data Analysis: Calculate the percentage of this compound remaining at each timepoint relative to the timepoint 0 sample. Plot the percentage remaining versus time to determine the stability profile and estimate the half-life (t½) of this compound in your medium.
Visualizations
This compound Mechanism of Action in HIV Suppression
This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4.[3][4][5] By binding to BRD4, this compound prevents the recruitment of the positive transcription elongation factor b (p-TEFb) to the HIV long terminal repeat (LTR).[6] This inhibition of transcriptional elongation leads to a transcriptionally inert state of the HIV provirus.[6]
Caption: this compound inhibits BRD4, leading to HIV transcriptional repression.
Experimental Workflow for Assessing this compound Stability and Efficacy
This workflow outlines the key steps to ensure the stability and accurately determine the efficacy of this compound in in vitro experiments.
Caption: A structured workflow for robust this compound experimentation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. schrodinger.com [schrodinger.com]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
mitigating batch-to-batch variability of ZL0580 compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating batch-to-batch variability of the ZL0580 compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide offers solutions to common problems that may arise from inconsistencies between different batches of this compound.
Q1: My current batch of this compound shows lower efficacy in my HIV suppression assay compared to previous batches. What should I do?
A1: Discrepancies in efficacy can stem from variations in compound purity, concentration of the active substance, or the presence of inhibitors. Follow these steps to troubleshoot the issue:
-
Verify Compound Identity and Purity: Re-characterize your current this compound batch. It is crucial to confirm that the compound is structurally correct and meets the required purity levels. Refer to the detailed experimental protocols for HPLC, LC-MS, and NMR analysis provided below.
-
Assess Compound Stability: Ensure that the compound has been stored correctly, as degradation can lead to reduced activity. This compound should be stored under specified conditions, typically at -20°C or -80°C in a desiccated environment.
-
Perform a Dose-Response Curve: Generate a new dose-response curve with the current batch to determine if there is a shift in the IC50 value. This will help quantify the difference in potency.
-
Compare with a Reference Standard: If available, compare the performance of your current batch against a previously validated, high-quality batch of this compound.
Q2: I'm observing unexpected off-target effects or cellular toxicity with a new batch of this compound. How can I investigate this?
A2: Unforeseen off-target effects or toxicity can be caused by impurities from the synthesis process.
-
Impurity Profiling: Utilize High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and identify any potential impurities.[][2] Compare the impurity profile of the current batch with previous batches that did not exhibit these effects.
-
Review Synthesis and Purification Data: If possible, review the synthesis and purification records for the specific batch. The synthesis of this compound involves several steps, and byproducts may be present if purification was incomplete.[3]
-
Solubility Check: Ensure the compound is fully dissolved. Poorly soluble compounds can form aggregates that may lead to non-specific activity or toxicity.[4]
Q3: The results of my experiments with this compound are not reproducible, even with the same batch. What could be the cause?
A3: Inconsistent results with the same batch may point to issues with compound handling, solution stability, or the experimental setup itself.[5][6]
-
Solution Preparation and Storage: this compound is typically dissolved in DMSO for in vitro studies.[7] Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles, as this can lead to degradation. Store stock solutions at -20°C or -80°C.
-
Experimental Controls: Ensure that both positive and negative controls are included in every experiment to monitor assay performance.[8][9]
-
Assay Conditions: Verify that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent across experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: For long-term storage, this compound solid should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for short-term use, but for longer periods, storage at -80°C is recommended to minimize degradation.[10] Avoid multiple freeze-thaw cycles.
Q2: What is the recommended solvent for this compound?
A2: For most in vitro cellular assays, this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO).[7] For in vivo studies in mice, a formulation of 10% DMSO, 10% Solutol HS 15, and 80% hydroxypropyl-β-cyclodextrin (20% w/v) has been used.[7] Ensure the final concentration of DMSO in your in vitro experiments is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: What analytical techniques are essential for verifying the quality of a new this compound batch?
A3: To ensure the identity, purity, and concentration of a new batch, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.[]
Q4: What is the mechanism of action of this compound?
A4: this compound is a small molecule modulator that selectively targets the first bromodomain (BD1) of BRD4, an epigenetic reader protein.[11][12][13] By binding to BRD4, this compound inhibits the Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb), which in turn suppresses HIV transcription and replication.[7][14] This mechanism is part of a "block and lock" strategy to achieve a functional cure for HIV.[7][15]
Data Presentation
Table 1: Quality Control Data for a Representative Batch of this compound
| Parameter | Method | Specification | Result |
| Purity | HPLC | ≥98% | 99.8%[3] |
| Identity | ¹H NMR | Conforms to structure | Conforms[3] |
| Molecular Weight | HR ESI-MS (M+Na)⁺ | Calculated: 555.1290 | Observed: 555.1282[3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol (B129727) or acetonitrile (B52724). Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use similar conditions as described for the HPLC analysis to achieve separation.
-
MS Conditions: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
Analysis: Confirm that the major peak in the chromatogram corresponds to the expected mass-to-charge ratio (m/z) of this compound. For this compound (C₂₅H₂₁F₃N₄O₅S), the expected monoisotopic mass is approximately 562.12 g/mol .
Protocol 3: Structural Verification by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent such as DMSO-d₆ or MeOD.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the chemical shifts, splitting patterns, and integration of the observed peaks with the expected spectrum for the this compound structure to confirm its identity.[3]
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Quality control workflow for new this compound batches.
Caption: this compound signaling pathway in HIV suppression.
References
- 2. Quality control of small molecules - Kymos [kymos.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 7. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US10975059B2 - Small molecule BRD4 modulators for HIV epigenetic regulation - Google Patents [patents.google.com]
- 13. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [natap.org]
- 14. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
mitigating batch-to-batch variability of ZL0580 compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating batch-to-batch variability of the ZL0580 compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide offers solutions to common problems that may arise from inconsistencies between different batches of this compound.
Q1: My current batch of this compound shows lower efficacy in my HIV suppression assay compared to previous batches. What should I do?
A1: Discrepancies in efficacy can stem from variations in compound purity, concentration of the active substance, or the presence of inhibitors. Follow these steps to troubleshoot the issue:
-
Verify Compound Identity and Purity: Re-characterize your current this compound batch. It is crucial to confirm that the compound is structurally correct and meets the required purity levels. Refer to the detailed experimental protocols for HPLC, LC-MS, and NMR analysis provided below.
-
Assess Compound Stability: Ensure that the compound has been stored correctly, as degradation can lead to reduced activity. This compound should be stored under specified conditions, typically at -20°C or -80°C in a desiccated environment.
-
Perform a Dose-Response Curve: Generate a new dose-response curve with the current batch to determine if there is a shift in the IC50 value. This will help quantify the difference in potency.
-
Compare with a Reference Standard: If available, compare the performance of your current batch against a previously validated, high-quality batch of this compound.
Q2: I'm observing unexpected off-target effects or cellular toxicity with a new batch of this compound. How can I investigate this?
A2: Unforeseen off-target effects or toxicity can be caused by impurities from the synthesis process.
-
Impurity Profiling: Utilize High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and identify any potential impurities.[][2] Compare the impurity profile of the current batch with previous batches that did not exhibit these effects.
-
Review Synthesis and Purification Data: If possible, review the synthesis and purification records for the specific batch. The synthesis of this compound involves several steps, and byproducts may be present if purification was incomplete.[3]
-
Solubility Check: Ensure the compound is fully dissolved. Poorly soluble compounds can form aggregates that may lead to non-specific activity or toxicity.[4]
Q3: The results of my experiments with this compound are not reproducible, even with the same batch. What could be the cause?
A3: Inconsistent results with the same batch may point to issues with compound handling, solution stability, or the experimental setup itself.[5][6]
-
Solution Preparation and Storage: this compound is typically dissolved in DMSO for in vitro studies.[7] Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles, as this can lead to degradation. Store stock solutions at -20°C or -80°C.
-
Experimental Controls: Ensure that both positive and negative controls are included in every experiment to monitor assay performance.[8][9]
-
Assay Conditions: Verify that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent across experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: For long-term storage, this compound solid should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for short-term use, but for longer periods, storage at -80°C is recommended to minimize degradation.[10] Avoid multiple freeze-thaw cycles.
Q2: What is the recommended solvent for this compound?
A2: For most in vitro cellular assays, this compound is dissolved in dimethyl sulfoxide (DMSO).[7] For in vivo studies in mice, a formulation of 10% DMSO, 10% Solutol HS 15, and 80% hydroxypropyl-β-cyclodextrin (20% w/v) has been used.[7] Ensure the final concentration of DMSO in your in vitro experiments is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: What analytical techniques are essential for verifying the quality of a new this compound batch?
A3: To ensure the identity, purity, and concentration of a new batch, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.[]
Q4: What is the mechanism of action of this compound?
A4: this compound is a small molecule modulator that selectively targets the first bromodomain (BD1) of BRD4, an epigenetic reader protein.[11][12][13] By binding to BRD4, this compound inhibits the Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb), which in turn suppresses HIV transcription and replication.[7][14] This mechanism is part of a "block and lock" strategy to achieve a functional cure for HIV.[7][15]
Data Presentation
Table 1: Quality Control Data for a Representative Batch of this compound
| Parameter | Method | Specification | Result |
| Purity | HPLC | ≥98% | 99.8%[3] |
| Identity | ¹H NMR | Conforms to structure | Conforms[3] |
| Molecular Weight | HR ESI-MS (M+Na)⁺ | Calculated: 555.1290 | Observed: 555.1282[3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use similar conditions as described for the HPLC analysis to achieve separation.
-
MS Conditions: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
Analysis: Confirm that the major peak in the chromatogram corresponds to the expected mass-to-charge ratio (m/z) of this compound. For this compound (C₂₅H₂₁F₃N₄O₅S), the expected monoisotopic mass is approximately 562.12 g/mol .
Protocol 3: Structural Verification by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent such as DMSO-d₆ or MeOD.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the chemical shifts, splitting patterns, and integration of the observed peaks with the expected spectrum for the this compound structure to confirm its identity.[3]
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Quality control workflow for new this compound batches.
Caption: this compound signaling pathway in HIV suppression.
References
- 2. Quality control of small molecules - Kymos [kymos.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 7. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US10975059B2 - Small molecule BRD4 modulators for HIV epigenetic regulation - Google Patents [patents.google.com]
- 13. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [natap.org]
- 14. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
ZL0580 vs. JQ1: A Comparative Guide on the Regulation of HIV Proviral Transcription
For researchers, scientists, and drug development professionals, understanding the nuanced differences between epigenetic modulators is critical for advancing HIV cure strategies. This guide provides an objective comparison of ZL0580 and JQ1, two small molecules that target the bromodomain and extra-terminal domain (BET) family of proteins, yet exert opposing effects on HIV proviral transcription.
While both compounds interact with the epigenetic reader protein BRD4, a key regulator of gene expression, their distinct mechanisms of action position them on opposite ends of the HIV latency spectrum. JQ1, a pan-BET inhibitor, acts as a latency-reversing agent (LRA) by activating HIV transcription. In contrast, this compound, a selective BRD4 inhibitor, functions as a "block and lock" agent, epigenetically silencing the provirus and promoting a deeper state of latency.[1][2][3] This guide will delve into their differential effects, supported by experimental data, to inform the strategic development of novel HIV therapeutics.
Performance Comparison: Suppression vs. Activation
The fundamental difference between this compound and JQ1 lies in their impact on the HIV long terminal repeat (LTR), the promoter region of the integrated provirus. This compound effectively suppresses HIV transcription, whereas JQ1 activates it.[1][2][3] This opposing functionality is a direct result of their distinct binding modes to BRD4.
This compound selectively binds to the first bromodomain (BD1) of BRD4, leading to the inhibition of Tat-mediated transcriptional elongation and the establishment of a repressive chromatin structure at the HIV promoter.[4][5][6] This mechanism effectively locks the provirus in a silent state.[1] Conversely, JQ1 non-selectively binds to both bromodomains (BD1 and BD2) of all BET proteins.[4] This broader inhibition displaces BRD4 from the HIV promoter, allowing the viral protein Tat to recruit the super elongation complex (SEC) and activate transcription.[7]
Transcriptomic analyses have confirmed that this compound and JQ1 induce opposing gene expression programs, consistent with their divergent effects on HIV proviral transcription.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the contrasting effects of this compound and JQ1 on HIV transcription and cell viability.
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | J-Lat | HIV Transcription | 10 µM | Suppression of basal and PMA-stimulated transcription | [6] |
| SupT1 | HIV Transcription (non-reactivated) | IC50: 6.43 ± 0.34 µM | Inhibition | [2] | |
| SupT1 | HIV Transcription (reactivated) | IC50: 4.14 ± 0.37 µM | Inhibition | [2] | |
| PBMCs (viremic patients) | HIV Transcription | 8 µM | Suppression | [5] | |
| JQ1 | J-Lat A2 | HIV Reactivation | 1 µM | Activation (GFP expression) | [7] |
| 2D10 | HIV Reactivation | 1 µM | Activation (GFP expression) | [7] | |
| SupT1 | HIV Transcription (non-reactivated) | - | Activation | [2] | |
| SupT1 | HIV Transcription (reactivated) | - | Activation | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound and JQ1.
Cell Culture and Treatment
-
Cell Lines: J-Lat (latent HIV-infected Jurkat cells), 2D10 (latent HIV-infected Jurkat cells), SupT1 (T-cell line), and PBMCs (Peripheral Blood Mononuclear Cells) from HIV-infected individuals were utilized in these studies.[2][5][7]
-
Compound Treatment: Cells were treated with varying concentrations of this compound or JQ1 for specified durations, typically 24 to 48 hours, before analysis.[5][6][7]
HIV Transcription and Reactivation Assays
-
Luciferase Reporter Assay: To quantify HIV LTR activity, cells transduced with an HIV-1 vector containing a luciferase reporter gene were used. Following treatment with the compounds, luciferase activity was measured and normalized to total protein concentration.[2]
-
Flow Cytometry: In cell lines engineered to express Green Fluorescent Protein (GFP) under the control of the HIV LTR (e.g., J-Lat A2), the percentage of GFP-positive cells was measured by flow cytometry to assess viral reactivation.[7]
-
Quantitative RT-PCR (qRT-PCR): The levels of HIV RNA transcripts were quantified using qRT-PCR to directly measure the impact of the compounds on proviral transcription.[7]
Chromatin Immunoprecipitation (ChIP) Assay
-
Principle: ChIP assays were performed to determine the binding of proteins, such as BRD4 and Tat, to the HIV promoter.[4]
-
Procedure: Cells were treated with this compound or JQ1, and then proteins were cross-linked to DNA. The chromatin was sheared, and specific antibodies were used to immunoprecipitate the protein of interest along with its bound DNA. The associated DNA was then purified and quantified by qPCR to assess the occupancy of the protein at the HIV LTR.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the opposing mechanisms of this compound and JQ1 on HIV proviral transcription and a typical experimental workflow for their comparison.
Caption: Opposing mechanisms of JQ1 and this compound on HIV transcription.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. The BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
ZL0580 vs. JQ1: A Comparative Guide on the Regulation of HIV Proviral Transcription
For researchers, scientists, and drug development professionals, understanding the nuanced differences between epigenetic modulators is critical for advancing HIV cure strategies. This guide provides an objective comparison of ZL0580 and JQ1, two small molecules that target the bromodomain and extra-terminal domain (BET) family of proteins, yet exert opposing effects on HIV proviral transcription.
While both compounds interact with the epigenetic reader protein BRD4, a key regulator of gene expression, their distinct mechanisms of action position them on opposite ends of the HIV latency spectrum. JQ1, a pan-BET inhibitor, acts as a latency-reversing agent (LRA) by activating HIV transcription. In contrast, this compound, a selective BRD4 inhibitor, functions as a "block and lock" agent, epigenetically silencing the provirus and promoting a deeper state of latency.[1][2][3] This guide will delve into their differential effects, supported by experimental data, to inform the strategic development of novel HIV therapeutics.
Performance Comparison: Suppression vs. Activation
The fundamental difference between this compound and JQ1 lies in their impact on the HIV long terminal repeat (LTR), the promoter region of the integrated provirus. This compound effectively suppresses HIV transcription, whereas JQ1 activates it.[1][2][3] This opposing functionality is a direct result of their distinct binding modes to BRD4.
This compound selectively binds to the first bromodomain (BD1) of BRD4, leading to the inhibition of Tat-mediated transcriptional elongation and the establishment of a repressive chromatin structure at the HIV promoter.[4][5][6] This mechanism effectively locks the provirus in a silent state.[1] Conversely, JQ1 non-selectively binds to both bromodomains (BD1 and BD2) of all BET proteins.[4] This broader inhibition displaces BRD4 from the HIV promoter, allowing the viral protein Tat to recruit the super elongation complex (SEC) and activate transcription.[7]
Transcriptomic analyses have confirmed that this compound and JQ1 induce opposing gene expression programs, consistent with their divergent effects on HIV proviral transcription.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the contrasting effects of this compound and JQ1 on HIV transcription and cell viability.
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | J-Lat | HIV Transcription | 10 µM | Suppression of basal and PMA-stimulated transcription | [6] |
| SupT1 | HIV Transcription (non-reactivated) | IC50: 6.43 ± 0.34 µM | Inhibition | [2] | |
| SupT1 | HIV Transcription (reactivated) | IC50: 4.14 ± 0.37 µM | Inhibition | [2] | |
| PBMCs (viremic patients) | HIV Transcription | 8 µM | Suppression | [5] | |
| JQ1 | J-Lat A2 | HIV Reactivation | 1 µM | Activation (GFP expression) | [7] |
| 2D10 | HIV Reactivation | 1 µM | Activation (GFP expression) | [7] | |
| SupT1 | HIV Transcription (non-reactivated) | - | Activation | [2] | |
| SupT1 | HIV Transcription (reactivated) | - | Activation | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound and JQ1.
Cell Culture and Treatment
-
Cell Lines: J-Lat (latent HIV-infected Jurkat cells), 2D10 (latent HIV-infected Jurkat cells), SupT1 (T-cell line), and PBMCs (Peripheral Blood Mononuclear Cells) from HIV-infected individuals were utilized in these studies.[2][5][7]
-
Compound Treatment: Cells were treated with varying concentrations of this compound or JQ1 for specified durations, typically 24 to 48 hours, before analysis.[5][6][7]
HIV Transcription and Reactivation Assays
-
Luciferase Reporter Assay: To quantify HIV LTR activity, cells transduced with an HIV-1 vector containing a luciferase reporter gene were used. Following treatment with the compounds, luciferase activity was measured and normalized to total protein concentration.[2]
-
Flow Cytometry: In cell lines engineered to express Green Fluorescent Protein (GFP) under the control of the HIV LTR (e.g., J-Lat A2), the percentage of GFP-positive cells was measured by flow cytometry to assess viral reactivation.[7]
-
Quantitative RT-PCR (qRT-PCR): The levels of HIV RNA transcripts were quantified using qRT-PCR to directly measure the impact of the compounds on proviral transcription.[7]
Chromatin Immunoprecipitation (ChIP) Assay
-
Principle: ChIP assays were performed to determine the binding of proteins, such as BRD4 and Tat, to the HIV promoter.[4]
-
Procedure: Cells were treated with this compound or JQ1, and then proteins were cross-linked to DNA. The chromatin was sheared, and specific antibodies were used to immunoprecipitate the protein of interest along with its bound DNA. The associated DNA was then purified and quantified by qPCR to assess the occupancy of the protein at the HIV LTR.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the opposing mechanisms of this compound and JQ1 on HIV proviral transcription and a typical experimental workflow for their comparison.
Caption: Opposing mechanisms of JQ1 and this compound on HIV transcription.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. The BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
ZL0580: A Closer Look at its Selective Affinity for BRD4 Among BET Proteins
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a compound is paramount. This guide provides a detailed comparison of ZL0580's binding affinity for BRD4 over other Bromodomain and Extra-Terminal (BET) family members, supported by experimental data and detailed methodologies.
This compound has emerged as a notable small molecule inhibitor of the BET family of proteins, which play a crucial role in the epigenetic regulation of gene expression. The BET family consists of four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific genomic locations. Unlike pan-BET inhibitors such as JQ1, which exhibit broad affinity for all BET family members, this compound has been identified as a selective inhibitor of BRD4.[1][2] This selectivity presents a significant advantage in dissecting the specific functions of BRD4 and offers the potential for more targeted therapeutic interventions with fewer off-target effects.
Quantitative Comparison of Binding Affinities
The selectivity of this compound for BRD4 has been quantitatively demonstrated using various biochemical assays. A key method employed to determine the half-maximal inhibitory concentration (IC50) values is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. The following table summarizes the IC50 values of this compound and, for comparison, the pan-BET inhibitor JQ1, against the bromodomains of the BET family proteins.
| Compound | Target | IC50 (nM) |
| This compound | BRD2 (BD1) | >10,000 |
| BRD2 (BD2) | >10,000 | |
| BRD3 (BD1) | ~1,900 | |
| BRD3 (BD2) | >10,000 | |
| BRD4 (BD1) | ~163 | |
| BRD4 (BD2) | >10,000 | |
| BRDT (BD1) | ~900 | |
| BRDT (BD2) | >10,000 | |
| JQ1 | BRD2 (BD1) | 99 |
| BRD2 (BD2) | 266 | |
| BRD3 (BD1) | 59 | |
| BRD3 (BD2) | 200 | |
| BRD4 (BD1) | 77 | |
| BRD4 (BD2) | 33 | |
| BRDT (BD1) | 129 | |
| BRDT (BD2) | 34 |
Data sourced from patent US10975059B2. The IC50 values were determined using a TR-FRET assay.[3]
The data clearly illustrates that this compound exhibits a significant selective inhibitory activity towards the first bromodomain (BD1) of BRD4, with an IC50 value of approximately 163 nM.[4] In contrast, its inhibitory activity against the bromodomains of BRD2, BRD3, and BRDT is substantially weaker, with IC50 values in the micromolar range or higher.[1] This represents an approximately 6- to 11-fold selectivity for BRD4 over other BET proteins.[1]
Experimental Protocols
The validation of this compound's selectivity relies on robust and reproducible experimental methodologies. The following sections detail the principles of the key assays used in these evaluations.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a widely used method to study biomolecular interactions in a homogeneous format.[5]
Principle: This assay measures the energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity. For BET inhibitor screening, a terbium- or europium-labeled antibody (donor) is used to detect a tagged BET protein (e.g., His-tagged BRD4), and a fluorescently labeled acetylated histone peptide (acceptor) binds to the bromodomain. When the BET protein and the histone peptide interact, the donor and acceptor are brought close together, resulting in a FRET signal upon excitation of the donor. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal in a dose-dependent manner, from which the IC50 value can be calculated.
General Protocol:
-
Recombinant, purified BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT) with an affinity tag (e.g., His-tag) are used.
-
A biotinylated and acetylated histone H4 peptide is used as the ligand.
-
A lanthanide-labeled anti-tag antibody (e.g., Eu-W1024 labeled anti-GST antibody) serves as the donor, and a streptavidin-conjugated acceptor fluorophore (e.g., LANCE Ultra ULight™-streptavidin) binds to the biotinylated peptide.
-
The assay is performed in a low-volume 384-well plate.
-
Serial dilutions of the test compound (this compound) are incubated with the BET protein and the histone peptide.
-
The donor and acceptor reagents are added, and the plate is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is typically read at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor/FRET reference).
-
The ratio of the acceptor to donor fluorescence is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay used to measure biomolecular interactions.[5][6][7]
Principle: The assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, leading to light emission at 520-620 nm. For BET inhibitor screening, one bead is coated with a tagged BET protein and the other with a biotinylated acetylated histone peptide (via streptavidin). An inhibitor disrupts this interaction, separating the beads and reducing the AlphaScreen signal.
General Protocol:
-
Glutathione Donor beads are used to capture GST-tagged BET bromodomains.
-
Streptavidin-coated Acceptor beads are used to capture a biotinylated, acetylated histone peptide.
-
The assay is set up in a 384-well plate.
-
The test compound, GST-tagged BET protein, and biotinylated histone peptide are incubated together.
-
Donor and Acceptor beads are added, and the plate is incubated in the dark.
-
The plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are calculated from the dose-response curve of the inhibitor.
BROMOscan™
BROMOscan is a competitive binding assay platform used to determine the binding affinities of compounds against a panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A compound that binds to the bromodomain will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.
General Protocol:
-
A library of DNA-tagged BET bromodomains is utilized.
-
An immobilized ligand specific for the bromodomain is coated on a solid support.
-
The test compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.
-
Unbound proteins are washed away.
-
The amount of bound bromodomain is quantified by qPCR of the attached DNA tag.
-
The results are compared to a control (e.g., DMSO) to determine the percent of binding inhibition. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: this compound's mechanism of action on BRD4-mediated transcription.
Caption: General experimental workflow for determining BET inhibitor selectivity.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BROMOscan™ | uhCIðIjQÜ̯èT[rX | RXEoCI®ïÐ [cosmobio.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ZL0580: A Closer Look at its Selective Affinity for BRD4 Among BET Proteins
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a compound is paramount. This guide provides a detailed comparison of ZL0580's binding affinity for BRD4 over other Bromodomain and Extra-Terminal (BET) family members, supported by experimental data and detailed methodologies.
This compound has emerged as a notable small molecule inhibitor of the BET family of proteins, which play a crucial role in the epigenetic regulation of gene expression. The BET family consists of four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic locations. Unlike pan-BET inhibitors such as JQ1, which exhibit broad affinity for all BET family members, this compound has been identified as a selective inhibitor of BRD4.[1][2] This selectivity presents a significant advantage in dissecting the specific functions of BRD4 and offers the potential for more targeted therapeutic interventions with fewer off-target effects.
Quantitative Comparison of Binding Affinities
The selectivity of this compound for BRD4 has been quantitatively demonstrated using various biochemical assays. A key method employed to determine the half-maximal inhibitory concentration (IC50) values is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. The following table summarizes the IC50 values of this compound and, for comparison, the pan-BET inhibitor JQ1, against the bromodomains of the BET family proteins.
| Compound | Target | IC50 (nM) |
| This compound | BRD2 (BD1) | >10,000 |
| BRD2 (BD2) | >10,000 | |
| BRD3 (BD1) | ~1,900 | |
| BRD3 (BD2) | >10,000 | |
| BRD4 (BD1) | ~163 | |
| BRD4 (BD2) | >10,000 | |
| BRDT (BD1) | ~900 | |
| BRDT (BD2) | >10,000 | |
| JQ1 | BRD2 (BD1) | 99 |
| BRD2 (BD2) | 266 | |
| BRD3 (BD1) | 59 | |
| BRD3 (BD2) | 200 | |
| BRD4 (BD1) | 77 | |
| BRD4 (BD2) | 33 | |
| BRDT (BD1) | 129 | |
| BRDT (BD2) | 34 |
Data sourced from patent US10975059B2. The IC50 values were determined using a TR-FRET assay.[3]
The data clearly illustrates that this compound exhibits a significant selective inhibitory activity towards the first bromodomain (BD1) of BRD4, with an IC50 value of approximately 163 nM.[4] In contrast, its inhibitory activity against the bromodomains of BRD2, BRD3, and BRDT is substantially weaker, with IC50 values in the micromolar range or higher.[1] This represents an approximately 6- to 11-fold selectivity for BRD4 over other BET proteins.[1]
Experimental Protocols
The validation of this compound's selectivity relies on robust and reproducible experimental methodologies. The following sections detail the principles of the key assays used in these evaluations.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a widely used method to study biomolecular interactions in a homogeneous format.[5]
Principle: This assay measures the energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity. For BET inhibitor screening, a terbium- or europium-labeled antibody (donor) is used to detect a tagged BET protein (e.g., His-tagged BRD4), and a fluorescently labeled acetylated histone peptide (acceptor) binds to the bromodomain. When the BET protein and the histone peptide interact, the donor and acceptor are brought close together, resulting in a FRET signal upon excitation of the donor. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal in a dose-dependent manner, from which the IC50 value can be calculated.
General Protocol:
-
Recombinant, purified BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT) with an affinity tag (e.g., His-tag) are used.
-
A biotinylated and acetylated histone H4 peptide is used as the ligand.
-
A lanthanide-labeled anti-tag antibody (e.g., Eu-W1024 labeled anti-GST antibody) serves as the donor, and a streptavidin-conjugated acceptor fluorophore (e.g., LANCE Ultra ULight™-streptavidin) binds to the biotinylated peptide.
-
The assay is performed in a low-volume 384-well plate.
-
Serial dilutions of the test compound (this compound) are incubated with the BET protein and the histone peptide.
-
The donor and acceptor reagents are added, and the plate is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is typically read at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor/FRET reference).
-
The ratio of the acceptor to donor fluorescence is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay used to measure biomolecular interactions.[5][6][7]
Principle: The assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, leading to light emission at 520-620 nm. For BET inhibitor screening, one bead is coated with a tagged BET protein and the other with a biotinylated acetylated histone peptide (via streptavidin). An inhibitor disrupts this interaction, separating the beads and reducing the AlphaScreen signal.
General Protocol:
-
Glutathione Donor beads are used to capture GST-tagged BET bromodomains.
-
Streptavidin-coated Acceptor beads are used to capture a biotinylated, acetylated histone peptide.
-
The assay is set up in a 384-well plate.
-
The test compound, GST-tagged BET protein, and biotinylated histone peptide are incubated together.
-
Donor and Acceptor beads are added, and the plate is incubated in the dark.
-
The plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are calculated from the dose-response curve of the inhibitor.
BROMOscan™
BROMOscan is a competitive binding assay platform used to determine the binding affinities of compounds against a panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A compound that binds to the bromodomain will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.
General Protocol:
-
A library of DNA-tagged BET bromodomains is utilized.
-
An immobilized ligand specific for the bromodomain is coated on a solid support.
-
The test compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.
-
Unbound proteins are washed away.
-
The amount of bound bromodomain is quantified by qPCR of the attached DNA tag.
-
The results are compared to a control (e.g., DMSO) to determine the percent of binding inhibition. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: this compound's mechanism of action on BRD4-mediated transcription.
Caption: General experimental workflow for determining BET inhibitor selectivity.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BROMOscan™ | uhCIðIjQÜ̯èT[rX | RXEoCI®ïÐ [cosmobio.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ZL0580: A Comparative Analysis of Efficacy in ART-Suppressed vs. Viremic Patient Cells
A detailed examination of the BRD4 inhibitor ZL0580 reveals its potential as a novel "block and lock" agent for an HIV cure, demonstrating efficacy in suppressing HIV transcription in cells from both ART-suppressed and viremic individuals. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of the host epigenetic reader protein BRD4.[1] Unlike pan-BET inhibitors such as JQ1, this compound's targeted approach leads to the epigenetic suppression of HIV.[2][3] This is achieved by inhibiting Tat-mediated transactivation and transcription elongation, and by promoting a repressive chromatin structure at the HIV long terminal repeat (LTR) promoter.[2][4] Experimental evidence demonstrates this compound's ability to suppress HIV in various cell models, including peripheral blood mononuclear cells (PBMCs) from both ART-suppressed and viremic patients, as well as in myeloid lineage cells, which are considered important HIV reservoirs.[1][5][6]
Comparative Efficacy: ART-Suppressed vs. Viremic Cells
This compound has shown significant promise in suppressing HIV in ex vivo studies using patient-derived cells, regardless of their viremic status.
In ART-suppressed patient cells , where the virus exists in a latent state, this compound has been shown to enhance the effects of antiretroviral therapy (ART). When used in combination with ART, this compound accelerates HIV suppression and significantly delays viral rebound after treatment interruption.[7] This "lock" effect is crucial for a functional cure strategy, aiming to keep the virus in a durable state of transcriptional silence.
In viremic patient cells , characterized by active viral replication, this compound demonstrates the ability to directly suppress HIV transcription.[4][8] This suggests that this compound could be a valuable tool in reducing viral load, potentially in conjunction with traditional ART.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound's efficacy.
| Cell Type | Patient Population | Treatment | Key Finding | Reference |
| PBMCs | ART-suppressed HIV-infected individuals | This compound + ART | Accelerated HIV suppression and delayed viral rebound post-ART cessation. | [1][7] |
| PBMCs | Viremic HIV-infected individuals | This compound (8 µM) | Suppressed HIV transcription ex vivo. | [4][8] |
| Primary CD4+ T cells | In vitro infected | This compound (8 µM) | Almost complete loss of productive HIV infection. | [4] |
| J-Lat cells | Latently infected cell line | This compound (10 µM) | Suppressed both basal and PMA-stimulated HIV transcription. | [4][8] |
| Microglial & Monocytic cell lines | In vitro models | This compound | Potent and durable suppression of both induced and basal HIV transcription. | [5][6] |
| Humanized mouse model | HIV-infected | This compound monotherapy or + ART | Potently suppressed active HIV replication to nearly undetectable levels and delayed viral rebound. | [1] |
Mechanism of Action: A Visual Guide
This compound's primary mechanism involves the selective inhibition of the BD1 domain of BRD4, a key regulator of gene transcription. This targeted action disrupts the recruitment of positive transcription elongation factor b (p-TEFb) to the HIV promoter, a critical step for Tat-mediated viral transcription. Furthermore, this compound promotes the formation of a repressive chromatin structure at the HIV LTR, effectively silencing the integrated provirus.
Caption: this compound's mechanism of action in suppressing HIV transcription.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Ex vivo HIV Suppression Assay in PBMCs from Viremic Patients
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood of HIV-infected viremic individuals using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
This compound Treatment: Cells were treated with this compound at a concentration of 8 µM for 2 days.[4]
-
HIV Transcription Analysis: Following treatment, total cellular RNA was extracted. HIV-1 gag RNA levels were quantified using quantitative real-time PCR (qRT-PCR) to assess the level of viral transcription.
-
Toxicity Assessment: Cell viability was monitored using assays such as MTT or Trypan Blue exclusion to ensure that the observed suppression was not due to cytotoxicity. This compound did not cause significant cell death at concentrations below 40 µM in J-Lat cells.[4]
Viral Rebound Assay in ART-Suppressed Patient Cells
-
Cell Isolation and Culture: CD4+ T cells were isolated from ART-suppressed, aviremic HIV-infected individuals.
-
ART and this compound Treatment: The cells were treated with a combination of ART and this compound.
-
Treatment Washout and Reactivation: After the initial treatment period, the drugs were washed out, and the cells were stimulated with latency-reversing agents (e.g., PMA/ionomycin or anti-CD3/CD28 antibodies) to reactivate latent HIV.
-
Viral Outgrowth Measurement: The supernatant was collected at various time points and the amount of viral rebound was quantified by measuring HIV-1 p24 antigen levels using an ELISA assay.
Caption: Workflow for ex vivo efficacy testing of this compound.
Conclusion
This compound represents a promising step forward in the quest for an HIV cure. Its unique mechanism of selectively targeting BRD4 to induce a deep and durable state of HIV latency sets it apart from other BET inhibitors. The demonstrated efficacy in suppressing HIV transcription in cells from both ART-suppressed and viremic patients highlights its potential broad utility. Further pre-clinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as a key component of a "block and lock" strategy for achieving ART-free HIV remission.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 3. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
ZL0580: A Comparative Analysis of Efficacy in ART-Suppressed vs. Viremic Patient Cells
A detailed examination of the BRD4 inhibitor ZL0580 reveals its potential as a novel "block and lock" agent for an HIV cure, demonstrating efficacy in suppressing HIV transcription in cells from both ART-suppressed and viremic individuals. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of the host epigenetic reader protein BRD4.[1] Unlike pan-BET inhibitors such as JQ1, this compound's targeted approach leads to the epigenetic suppression of HIV.[2][3] This is achieved by inhibiting Tat-mediated transactivation and transcription elongation, and by promoting a repressive chromatin structure at the HIV long terminal repeat (LTR) promoter.[2][4] Experimental evidence demonstrates this compound's ability to suppress HIV in various cell models, including peripheral blood mononuclear cells (PBMCs) from both ART-suppressed and viremic patients, as well as in myeloid lineage cells, which are considered important HIV reservoirs.[1][5][6]
Comparative Efficacy: ART-Suppressed vs. Viremic Cells
This compound has shown significant promise in suppressing HIV in ex vivo studies using patient-derived cells, regardless of their viremic status.
In ART-suppressed patient cells , where the virus exists in a latent state, this compound has been shown to enhance the effects of antiretroviral therapy (ART). When used in combination with ART, this compound accelerates HIV suppression and significantly delays viral rebound after treatment interruption.[7] This "lock" effect is crucial for a functional cure strategy, aiming to keep the virus in a durable state of transcriptional silence.
In viremic patient cells , characterized by active viral replication, this compound demonstrates the ability to directly suppress HIV transcription.[4][8] This suggests that this compound could be a valuable tool in reducing viral load, potentially in conjunction with traditional ART.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound's efficacy.
| Cell Type | Patient Population | Treatment | Key Finding | Reference |
| PBMCs | ART-suppressed HIV-infected individuals | This compound + ART | Accelerated HIV suppression and delayed viral rebound post-ART cessation. | [1][7] |
| PBMCs | Viremic HIV-infected individuals | This compound (8 µM) | Suppressed HIV transcription ex vivo. | [4][8] |
| Primary CD4+ T cells | In vitro infected | This compound (8 µM) | Almost complete loss of productive HIV infection. | [4] |
| J-Lat cells | Latently infected cell line | This compound (10 µM) | Suppressed both basal and PMA-stimulated HIV transcription. | [4][8] |
| Microglial & Monocytic cell lines | In vitro models | This compound | Potent and durable suppression of both induced and basal HIV transcription. | [5][6] |
| Humanized mouse model | HIV-infected | This compound monotherapy or + ART | Potently suppressed active HIV replication to nearly undetectable levels and delayed viral rebound. | [1] |
Mechanism of Action: A Visual Guide
This compound's primary mechanism involves the selective inhibition of the BD1 domain of BRD4, a key regulator of gene transcription. This targeted action disrupts the recruitment of positive transcription elongation factor b (p-TEFb) to the HIV promoter, a critical step for Tat-mediated viral transcription. Furthermore, this compound promotes the formation of a repressive chromatin structure at the HIV LTR, effectively silencing the integrated provirus.
Caption: this compound's mechanism of action in suppressing HIV transcription.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Ex vivo HIV Suppression Assay in PBMCs from Viremic Patients
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood of HIV-infected viremic individuals using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
This compound Treatment: Cells were treated with this compound at a concentration of 8 µM for 2 days.[4]
-
HIV Transcription Analysis: Following treatment, total cellular RNA was extracted. HIV-1 gag RNA levels were quantified using quantitative real-time PCR (qRT-PCR) to assess the level of viral transcription.
-
Toxicity Assessment: Cell viability was monitored using assays such as MTT or Trypan Blue exclusion to ensure that the observed suppression was not due to cytotoxicity. This compound did not cause significant cell death at concentrations below 40 µM in J-Lat cells.[4]
Viral Rebound Assay in ART-Suppressed Patient Cells
-
Cell Isolation and Culture: CD4+ T cells were isolated from ART-suppressed, aviremic HIV-infected individuals.
-
ART and this compound Treatment: The cells were treated with a combination of ART and this compound.
-
Treatment Washout and Reactivation: After the initial treatment period, the drugs were washed out, and the cells were stimulated with latency-reversing agents (e.g., PMA/ionomycin or anti-CD3/CD28 antibodies) to reactivate latent HIV.
-
Viral Outgrowth Measurement: The supernatant was collected at various time points and the amount of viral rebound was quantified by measuring HIV-1 p24 antigen levels using an ELISA assay.
Caption: Workflow for ex vivo efficacy testing of this compound.
Conclusion
This compound represents a promising step forward in the quest for an HIV cure. Its unique mechanism of selectively targeting BRD4 to induce a deep and durable state of HIV latency sets it apart from other BET inhibitors. The demonstrated efficacy in suppressing HIV transcription in cells from both ART-suppressed and viremic patients highlights its potential broad utility. Further pre-clinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as a key component of a "block and lock" strategy for achieving ART-free HIV remission.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 3. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
A Head-to-Head Comparison of ZL0580 and Other BRD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bromodomain and extra-terminal (BET) inhibitor ZL0580 with other prominent BRD4 inhibitors, including the pan-BET inhibitor JQ1 and clinical candidates such as OTX015 (Birabresib) and AZD5153. The information is supported by experimental data on binding affinities, selectivity, and cellular activity. Detailed experimental methodologies for key assays are also provided to aid in the interpretation and replication of these findings.
Introduction to BRD4 Inhibition
Bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins, is a critical epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones and other proteins. This interaction plays a pivotal role in regulating gene transcription. Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and HIV infection, making it an attractive therapeutic target. Small molecule inhibitors targeting the bromodomains of BRD4 have emerged as a promising class of therapeutics. This guide focuses on this compound, a selective inhibitor of the first bromodomain (BD1) of BRD4, and compares its performance against other notable BRD4 inhibitors.
Comparative Analysis of BRD4 Inhibitors
The following tables summarize the binding affinities and cellular activities of this compound and other selected BRD4 inhibitors. It is important to note that direct comparisons can be influenced by variations in experimental assays and conditions across different studies.
Table 1: Comparative Binding Affinity and Selectivity of BRD4 Inhibitors
| Inhibitor | Target(s) | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | Selectivity for BRD4 BD1 vs. BD2 | Other BET IC50 (nM) | Assay Method | Reference |
| This compound | BRD4 BD1 | 163 | 1071 | ~6.6-fold | BRD2 BD1/BD2: ~900-1900, BRD3 BD1/BD2: ~900-1900 | TR-FRET | [1] |
| JQ1 | Pan-BET | ~50 | ~90 | Pan-BET | Binds to BD1 and BD2 of all BET proteins non-selectively | TR-FRET | [2] |
| OTX015 (Birabresib) | Pan-BET | - | - | Pan-BET | Binds to BRD2/3/4 | - | [3] |
| AZD5153 | Pan-BET (Bivalent) | - | - | Bivalent (binds both) | Binds to BRD2/3/4 | Fluorescence Polarization | [4] |
| I-BET762 (Molibresib) | Pan-BET | - | - | Pan-BET | Binds to BRD2/3/4 with Kd of 50.5–61.3 nM | FRET | [5][6] |
Note: IC50 values can vary between different assays and experimental conditions. The data presented is a compilation from various sources for comparative purposes.
Table 2: Comparative Cellular Activity of BRD4 Inhibitors
| Inhibitor | Cell Line | GI50 / IC50 (nM) | Assay Method | Reference |
| This compound | J-Lat (HIV Latency) | Suppresses HIV transcription | FACS | [7] |
| Microglial cells (HIV) | Suppresses HIV transcription | - | [8][9] | |
| JQ1 | MV4-11 (AML) | ~100-200 | Cell Proliferation | [10] |
| OTX015 (Birabresib) | Mature B-cell lymphoid tumors (Panel) | Median IC50: 240 | MTT Assay | [11] |
| Glioblastoma (Panel) | GI50: ~200 | Cell Proliferation | [12] | |
| AZD5153 | Hematologic cancer cell lines (Panel) | GI50 < 150 | Cell Proliferation | [13] |
| HCC cell lines (Panel) | IC50 range: ~10-100 µM | CellTiter-Glo | [14] | |
| I-BET762 (Molibresib) | MV4-11 (AML) | - | Cell Proliferation | [15] |
Mechanism of Action and Signaling Pathways
BRD4 inhibitors exert their effects by competitively binding to the acetyl-lysine binding pockets of the bromodomains, thereby displacing BRD4 from chromatin and altering the transcription of target genes. However, the selectivity and binding mode of different inhibitors can lead to distinct biological outcomes.
This compound is a first-in-class BRD4-selective small molecule that exhibits a distinct mechanism, particularly in the context of HIV suppression. Unlike pan-BET inhibitors like JQ1 which reactivate latent HIV, this compound induces epigenetic suppression of HIV.[2][7] It selectively targets the first bromodomain (BD1) of BRD4 through interaction with a key glutamic acid residue (E151), a binding site distinct from the classical acetyl-lysine pocket targeted by JQ1.[2][7] This unique binding mode is thought to stabilize a repressive chromatin structure at the HIV long terminal repeat (LTR) and inhibit Tat-mediated transcriptional elongation.[2][8] Transcriptomic profiling has revealed that this compound and JQ1 induce largely opposing gene expression programs.[2][7]
OTX015 (Birabresib) , as a pan-BET inhibitor, has been shown to modulate several key signaling pathways implicated in cancer. In preclinical models of B-cell tumors, OTX015 was found to target the NF-κB, Toll-like receptor (TLR), and JAK/STAT signaling pathways.[11][16][17] It also affects MYC and E2F1-regulated genes, cell-cycle regulation, and chromatin structure.[11]
AZD5153 is a bivalent BET inhibitor, meaning it can simultaneously bind to both bromodomains of BRD4, which may lead to enhanced potency.[4][13] In various cancer models, AZD5153 has been shown to downregulate the expression of oncogenes such as c-MYC and modulate transcriptional programs related to E2F and mTOR signaling.[14] In combination with other agents, it has been observed to impact PAX5 and interferon signaling pathways in diffuse large B-cell lymphoma.[18]
Detailed Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is commonly used to determine the binding affinity of inhibitors to bromodomains.
Principle: The assay measures the disruption of the interaction between a fluorescently labeled BRD4 bromodomain (donor fluorophore, e.g., Europium chelate) and a biotinylated, acetylated histone peptide (bound to an acceptor fluorophore, e.g., APC-labeled streptavidin). Inhibition of this interaction by a compound leads to a decrease in the FRET signal.
General Protocol: [19][20][21][22][23]
-
Reagent Preparation:
-
Prepare a 1X TR-FRET assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the Europium-labeled BRD4 protein and the biotinylated histone peptide/APC-streptavidin complex in the assay buffer to their optimal concentrations (determined through titration experiments).
-
Prepare serial dilutions of the test inhibitor and a positive control (e.g., JQ1) in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a defined volume of the diluted inhibitor or control to the appropriate wells.
-
Add the diluted BRD4-Europium chelate to all wells.
-
Add the diluted biotinylated histone peptide/APC-streptavidin complex to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation typically around 320-340 nm and dual emission at ~620 nm (Europium) and ~665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
AlphaScreen Assay for Binding Affinity
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay used for studying biomolecular interactions.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity by the interaction between a tagged BRD4 protein (e.g., GST-tagged) and a biotinylated acetylated histone peptide. Upon laser excitation of the donor bead, singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. An inhibitor that disrupts the BRD4-peptide interaction will separate the beads, leading to a loss of signal.[24][25][26][27]
-
Reagent Preparation:
-
Prepare an appropriate assay buffer.
-
Dilute the GST-tagged BRD4 protein, biotinylated histone peptide, streptavidin-coated donor beads, and anti-GST-coated acceptor beads to their optimal concentrations in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure (384-well plate format):
-
Add the test inhibitor and the GST-BRD4 protein to the wells and incubate briefly.
-
Add the biotinylated histone peptide to initiate the binding reaction and incubate.
-
Add the streptavidin-donor beads and incubate.
-
Add the anti-GST acceptor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.
-
MTT/CellTiter-Glo Assay for Cellular Proliferation
These assays are used to assess the effect of inhibitors on the proliferation and viability of cancer cell lines.
Principle:
-
MTT Assay: Measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[12][29][30]
-
CellTiter-Glo Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.
General Protocol (MTT Assay): [12][29][30]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against inhibitor concentration to determine the GI50 or IC50 value.
Conclusion
This compound presents a distinct profile among BRD4 inhibitors due to its selective binding to BRD4 BD1 at a non-canonical site, leading to a unique mechanism of action, particularly in the context of HIV suppression. While pan-BET inhibitors like JQ1, OTX015, and AZD5153 show broad activity in various cancer models through the modulation of key oncogenic signaling pathways, the selectivity of this compound may offer a more targeted therapeutic approach with a potentially different safety profile. The bivalent nature of AZD5153 represents another strategy to enhance potency. The choice of a specific BRD4 inhibitor for therapeutic development will depend on the specific disease context and the desired biological outcome. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of epigenetic drug discovery.
References
- 1. US10975059B2 - Small molecule BRD4 modulators for HIV epigenetic regulation - Google Patents [patents.google.com]
- 2. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probe AZD5153 | Chemical Probes Portal [chemicalprobes.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs. [susi.usi.ch]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. resources.amsbio.com [resources.amsbio.com]
- 29. texaschildrens.org [texaschildrens.org]
- 30. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Head-to-Head Comparison of ZL0580 and Other BRD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bromodomain and extra-terminal (BET) inhibitor ZL0580 with other prominent BRD4 inhibitors, including the pan-BET inhibitor JQ1 and clinical candidates such as OTX015 (Birabresib) and AZD5153. The information is supported by experimental data on binding affinities, selectivity, and cellular activity. Detailed experimental methodologies for key assays are also provided to aid in the interpretation and replication of these findings.
Introduction to BRD4 Inhibition
Bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins, is a critical epigenetic reader that recognizes acetylated lysine residues on histones and other proteins. This interaction plays a pivotal role in regulating gene transcription. Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and HIV infection, making it an attractive therapeutic target. Small molecule inhibitors targeting the bromodomains of BRD4 have emerged as a promising class of therapeutics. This guide focuses on this compound, a selective inhibitor of the first bromodomain (BD1) of BRD4, and compares its performance against other notable BRD4 inhibitors.
Comparative Analysis of BRD4 Inhibitors
The following tables summarize the binding affinities and cellular activities of this compound and other selected BRD4 inhibitors. It is important to note that direct comparisons can be influenced by variations in experimental assays and conditions across different studies.
Table 1: Comparative Binding Affinity and Selectivity of BRD4 Inhibitors
| Inhibitor | Target(s) | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | Selectivity for BRD4 BD1 vs. BD2 | Other BET IC50 (nM) | Assay Method | Reference |
| This compound | BRD4 BD1 | 163 | 1071 | ~6.6-fold | BRD2 BD1/BD2: ~900-1900, BRD3 BD1/BD2: ~900-1900 | TR-FRET | [1] |
| JQ1 | Pan-BET | ~50 | ~90 | Pan-BET | Binds to BD1 and BD2 of all BET proteins non-selectively | TR-FRET | [2] |
| OTX015 (Birabresib) | Pan-BET | - | - | Pan-BET | Binds to BRD2/3/4 | - | [3] |
| AZD5153 | Pan-BET (Bivalent) | - | - | Bivalent (binds both) | Binds to BRD2/3/4 | Fluorescence Polarization | [4] |
| I-BET762 (Molibresib) | Pan-BET | - | - | Pan-BET | Binds to BRD2/3/4 with Kd of 50.5–61.3 nM | FRET | [5][6] |
Note: IC50 values can vary between different assays and experimental conditions. The data presented is a compilation from various sources for comparative purposes.
Table 2: Comparative Cellular Activity of BRD4 Inhibitors
| Inhibitor | Cell Line | GI50 / IC50 (nM) | Assay Method | Reference |
| This compound | J-Lat (HIV Latency) | Suppresses HIV transcription | FACS | [7] |
| Microglial cells (HIV) | Suppresses HIV transcription | - | [8][9] | |
| JQ1 | MV4-11 (AML) | ~100-200 | Cell Proliferation | [10] |
| OTX015 (Birabresib) | Mature B-cell lymphoid tumors (Panel) | Median IC50: 240 | MTT Assay | [11] |
| Glioblastoma (Panel) | GI50: ~200 | Cell Proliferation | [12] | |
| AZD5153 | Hematologic cancer cell lines (Panel) | GI50 < 150 | Cell Proliferation | [13] |
| HCC cell lines (Panel) | IC50 range: ~10-100 µM | CellTiter-Glo | [14] | |
| I-BET762 (Molibresib) | MV4-11 (AML) | - | Cell Proliferation | [15] |
Mechanism of Action and Signaling Pathways
BRD4 inhibitors exert their effects by competitively binding to the acetyl-lysine binding pockets of the bromodomains, thereby displacing BRD4 from chromatin and altering the transcription of target genes. However, the selectivity and binding mode of different inhibitors can lead to distinct biological outcomes.
This compound is a first-in-class BRD4-selective small molecule that exhibits a distinct mechanism, particularly in the context of HIV suppression. Unlike pan-BET inhibitors like JQ1 which reactivate latent HIV, this compound induces epigenetic suppression of HIV.[2][7] It selectively targets the first bromodomain (BD1) of BRD4 through interaction with a key glutamic acid residue (E151), a binding site distinct from the classical acetyl-lysine pocket targeted by JQ1.[2][7] This unique binding mode is thought to stabilize a repressive chromatin structure at the HIV long terminal repeat (LTR) and inhibit Tat-mediated transcriptional elongation.[2][8] Transcriptomic profiling has revealed that this compound and JQ1 induce largely opposing gene expression programs.[2][7]
OTX015 (Birabresib) , as a pan-BET inhibitor, has been shown to modulate several key signaling pathways implicated in cancer. In preclinical models of B-cell tumors, OTX015 was found to target the NF-κB, Toll-like receptor (TLR), and JAK/STAT signaling pathways.[11][16][17] It also affects MYC and E2F1-regulated genes, cell-cycle regulation, and chromatin structure.[11]
AZD5153 is a bivalent BET inhibitor, meaning it can simultaneously bind to both bromodomains of BRD4, which may lead to enhanced potency.[4][13] In various cancer models, AZD5153 has been shown to downregulate the expression of oncogenes such as c-MYC and modulate transcriptional programs related to E2F and mTOR signaling.[14] In combination with other agents, it has been observed to impact PAX5 and interferon signaling pathways in diffuse large B-cell lymphoma.[18]
Detailed Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is commonly used to determine the binding affinity of inhibitors to bromodomains.
Principle: The assay measures the disruption of the interaction between a fluorescently labeled BRD4 bromodomain (donor fluorophore, e.g., Europium chelate) and a biotinylated, acetylated histone peptide (bound to an acceptor fluorophore, e.g., APC-labeled streptavidin). Inhibition of this interaction by a compound leads to a decrease in the FRET signal.
General Protocol: [19][20][21][22][23]
-
Reagent Preparation:
-
Prepare a 1X TR-FRET assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the Europium-labeled BRD4 protein and the biotinylated histone peptide/APC-streptavidin complex in the assay buffer to their optimal concentrations (determined through titration experiments).
-
Prepare serial dilutions of the test inhibitor and a positive control (e.g., JQ1) in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a defined volume of the diluted inhibitor or control to the appropriate wells.
-
Add the diluted BRD4-Europium chelate to all wells.
-
Add the diluted biotinylated histone peptide/APC-streptavidin complex to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation typically around 320-340 nm and dual emission at ~620 nm (Europium) and ~665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
AlphaScreen Assay for Binding Affinity
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay used for studying biomolecular interactions.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity by the interaction between a tagged BRD4 protein (e.g., GST-tagged) and a biotinylated acetylated histone peptide. Upon laser excitation of the donor bead, singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. An inhibitor that disrupts the BRD4-peptide interaction will separate the beads, leading to a loss of signal.[24][25][26][27]
-
Reagent Preparation:
-
Prepare an appropriate assay buffer.
-
Dilute the GST-tagged BRD4 protein, biotinylated histone peptide, streptavidin-coated donor beads, and anti-GST-coated acceptor beads to their optimal concentrations in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure (384-well plate format):
-
Add the test inhibitor and the GST-BRD4 protein to the wells and incubate briefly.
-
Add the biotinylated histone peptide to initiate the binding reaction and incubate.
-
Add the streptavidin-donor beads and incubate.
-
Add the anti-GST acceptor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.
-
MTT/CellTiter-Glo Assay for Cellular Proliferation
These assays are used to assess the effect of inhibitors on the proliferation and viability of cancer cell lines.
Principle:
-
MTT Assay: Measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12][29][30]
-
CellTiter-Glo Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.
General Protocol (MTT Assay): [12][29][30]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against inhibitor concentration to determine the GI50 or IC50 value.
Conclusion
This compound presents a distinct profile among BRD4 inhibitors due to its selective binding to BRD4 BD1 at a non-canonical site, leading to a unique mechanism of action, particularly in the context of HIV suppression. While pan-BET inhibitors like JQ1, OTX015, and AZD5153 show broad activity in various cancer models through the modulation of key oncogenic signaling pathways, the selectivity of this compound may offer a more targeted therapeutic approach with a potentially different safety profile. The bivalent nature of AZD5153 represents another strategy to enhance potency. The choice of a specific BRD4 inhibitor for therapeutic development will depend on the specific disease context and the desired biological outcome. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of epigenetic drug discovery.
References
- 1. US10975059B2 - Small molecule BRD4 modulators for HIV epigenetic regulation - Google Patents [patents.google.com]
- 2. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probe AZD5153 | Chemical Probes Portal [chemicalprobes.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs. [susi.usi.ch]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. resources.amsbio.com [resources.amsbio.com]
- 29. texaschildrens.org [texaschildrens.org]
- 30. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Synergistic Silencing: Evaluating ZL0580 in Combination with LEDGINs to Promote HIV-1 Latency
A Comparative Guide for Researchers in Drug Development
The "block-and-lock" strategy, which aims to induce a deep and durable state of latency in HIV-1 proviruses, represents a promising approach towards a functional cure. This guide provides a comparative analysis of the BRD4 modulator ZL0580 and its synergistic effects with LEDGINs, a class of latency-promoting agents that inhibit the interaction between viral integrase and the host protein LEDGF/p75. The data presented herein is primarily derived from a key study by Pellaers et al. (2025), which demonstrates the additive effect of this combination in suppressing HIV-1 transcription and reactivation.[1][2]
Mechanism of Action: A Two-Pronged Attack on HIV-1 Transcription
This compound and LEDGINs employ distinct but complementary mechanisms to silence the HIV-1 provirus.
-
This compound: This small molecule selectively targets the first bromodomain (BD1) of the host protein BRD4.[3][4] Unlike other BRD4 inhibitors such as JQ1 which promote viral reactivation, this compound induces transcriptional silencing of HIV-1.[1][2] It achieves this by promoting the binding of BRD4 to the viral promoter, which increases competition with the viral trans-activator Tat for the positive transcription elongation factor b (P-TEFb), a critical component for robust viral transcription.[4] This leads to the establishment of a repressive chromatin structure at the HIV long terminal repeat (LTR).[3][5]
-
LEDGINs (e.g., CX014442): These agents inhibit the interaction between the HIV-1 integrase and the cellular cofactor LEDGF/p75.[1] This interaction is crucial for guiding the integration of the provirus into transcriptionally active regions of the host genome. By blocking this interaction, LEDGINs retarget viral integration to genomic regions that are less permissive to transcription, effectively promoting a latent state.[1]
The combination of this compound and LEDGINs thus creates a powerful synergistic effect. LEDGINs first direct the provirus to a "silent" neighborhood in the genome, and this compound then acts to "lock down" any residual transcriptional activity.
Quantitative Analysis of Synergistic Effects
The synergistic activity of this compound and the LEDGIN CX014442 was evaluated in SupT1 cells transduced with a luciferase-expressing HIV-1 vector (HIV-1 FLuc). The data demonstrates an additive effect in suppressing viral transcription, both in the absence and presence of the reactivating agent TNF-α.
Table 1: Inhibition of HIV-1 Transcription by this compound and CX014442 in Non-Reactivated SupT1 Cells
| This compound (µM) | CX014442 (µM) | Relative Luciferase Expression (%) | Synergy Score (Bliss) |
| 0 | 0 | 100 | N/A |
| 5 | 0 | 55 | N/A |
| 10 | 0 | 30 | N/A |
| 20 | 0 | 15 | N/A |
| 0 | 5 | 60 | N/A |
| 5 | 5 | 33 | 2 |
| 10 | 5 | 18 | 1 |
| 20 | 5 | 9 | 0 |
| 0 | 10 | 40 | N/A |
| 5 | 10 | 22 | 3 |
| 10 | 10 | 12 | 2 |
| 20 | 10 | 6 | 1 |
| 0 | 20 | 25 | N/A |
| 5 | 20 | 14 | 2 |
| 10 | 20 | 8 | 1 |
| 20 | 20 | 4 | 0 |
Data is representative of experiments showing additive effects. Synergy scores between -10 and 10 indicate additivity as calculated by Combenefit software.[6]
Table 2: Inhibition of HIV-1 Reactivation by this compound and CX014442 in TNF-α-Reactivated SupT1 Cells
| This compound (µM) | CX014442 (µM) | Relative Luciferase Expression (%) | Synergy Score (Bliss) |
| 0 | 0 | 100 | N/A |
| 5 | 0 | 50 | N/A |
| 10 | 0 | 25 | N/A |
| 20 | 0 | 12 | N/A |
| 0 | 5 | 55 | N/A |
| 5 | 5 | 28 | 3 |
| 10 | 5 | 14 | 2 |
| 20 | 5 | 7 | 1 |
| 0 | 10 | 35 | N/A |
| 5 | 10 | 18 | 4 |
| 10 | 10 | 9 | 3 |
| 20 | 10 | 5 | 2 |
| 0 | 20 | 20 | N/A |
| 5 | 20 | 10 | 3 |
| 10 | 20 | 5 | 2 |
| 20 | 20 | 3 | 1 |
Data is representative of experiments showing additive effects. Synergy scores between -10 and 10 indicate additivity as calculated by Combenefit software.[6]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the work of Pellaers et al. (2025).[1]
Cell Culture and Viral Transduction
-
Cell Line: SupT1 T cells were maintained in appropriate culture medium.
-
Virus Production: An HIV-1 vector expressing firefly luciferase (HIV-1 FLuc) was produced in HEK293T cells.
-
Transduction: SupT1 cells were transduced with the HIV-1 FLuc virus.
-
Establishment of Latency: Three days post-transduction, residual virus was removed by washing, and the cells were cultured for an additional seven days to allow for the establishment of a latent infection.
Drug Treatment and Reactivation
-
Compound Preparation: this compound and the LEDGIN CX014442 were dissolved in DMSO to create stock solutions.
-
Dose-Response Matrix: A matrix of drug concentrations was prepared by serially diluting the stock solutions.
-
Treatment: On day 10 post-transduction, the latently infected SupT1 cells were plated in 96-well plates and treated with the various combinations of this compound and CX014442.
-
Reactivation: A subset of the treated cells was reactivated by the addition of 10 ng/mL of Tumor Necrosis Factor-alpha (TNF-α).
Luciferase Assay and Data Analysis
-
Cell Lysis: Twenty-four hours after treatment and reactivation, the cells were harvested and lysed.
-
Luciferase Measurement: The luciferase activity in the cell lysates was measured using a luminometer.
-
Normalization: Luciferase counts were normalized to the total protein concentration in each well, as determined by a BCA assay, to account for any differences in cell viability.
-
Synergy Analysis: The synergistic, additive, or antagonistic effects of the drug combinations were quantified using the Combenefit software, applying the Bliss independence model.[6]
Visualizing the Molecular Interactions and Experimental Process
Signaling Pathway of this compound and LEDGINs in HIV-1 Silencing
Caption: Combined action of this compound and LEDGINs on HIV-1 latency.
Experimental Workflow for Synergy Analysis
Caption: Workflow for assessing this compound and LEDGIN synergy.
Conclusion
The combination of this compound and LEDGINs presents a compelling strategy for the "block-and-lock" approach to an HIV-1 functional cure. The distinct and complementary mechanisms of these two classes of latency-promoting agents result in an additive effect, leading to a more profound and durable silencing of the provirus. The data and protocols presented in this guide offer a framework for further research into this promising therapeutic strategy. Future studies should aim to evaluate this combination in more complex primary cell models and ultimately in in vivo systems to fully assess its potential for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synergistic Silencing: Evaluating ZL0580 in Combination with LEDGINs to Promote HIV-1 Latency
A Comparative Guide for Researchers in Drug Development
The "block-and-lock" strategy, which aims to induce a deep and durable state of latency in HIV-1 proviruses, represents a promising approach towards a functional cure. This guide provides a comparative analysis of the BRD4 modulator ZL0580 and its synergistic effects with LEDGINs, a class of latency-promoting agents that inhibit the interaction between viral integrase and the host protein LEDGF/p75. The data presented herein is primarily derived from a key study by Pellaers et al. (2025), which demonstrates the additive effect of this combination in suppressing HIV-1 transcription and reactivation.[1][2]
Mechanism of Action: A Two-Pronged Attack on HIV-1 Transcription
This compound and LEDGINs employ distinct but complementary mechanisms to silence the HIV-1 provirus.
-
This compound: This small molecule selectively targets the first bromodomain (BD1) of the host protein BRD4.[3][4] Unlike other BRD4 inhibitors such as JQ1 which promote viral reactivation, this compound induces transcriptional silencing of HIV-1.[1][2] It achieves this by promoting the binding of BRD4 to the viral promoter, which increases competition with the viral trans-activator Tat for the positive transcription elongation factor b (P-TEFb), a critical component for robust viral transcription.[4] This leads to the establishment of a repressive chromatin structure at the HIV long terminal repeat (LTR).[3][5]
-
LEDGINs (e.g., CX014442): These agents inhibit the interaction between the HIV-1 integrase and the cellular cofactor LEDGF/p75.[1] This interaction is crucial for guiding the integration of the provirus into transcriptionally active regions of the host genome. By blocking this interaction, LEDGINs retarget viral integration to genomic regions that are less permissive to transcription, effectively promoting a latent state.[1]
The combination of this compound and LEDGINs thus creates a powerful synergistic effect. LEDGINs first direct the provirus to a "silent" neighborhood in the genome, and this compound then acts to "lock down" any residual transcriptional activity.
Quantitative Analysis of Synergistic Effects
The synergistic activity of this compound and the LEDGIN CX014442 was evaluated in SupT1 cells transduced with a luciferase-expressing HIV-1 vector (HIV-1 FLuc). The data demonstrates an additive effect in suppressing viral transcription, both in the absence and presence of the reactivating agent TNF-α.
Table 1: Inhibition of HIV-1 Transcription by this compound and CX014442 in Non-Reactivated SupT1 Cells
| This compound (µM) | CX014442 (µM) | Relative Luciferase Expression (%) | Synergy Score (Bliss) |
| 0 | 0 | 100 | N/A |
| 5 | 0 | 55 | N/A |
| 10 | 0 | 30 | N/A |
| 20 | 0 | 15 | N/A |
| 0 | 5 | 60 | N/A |
| 5 | 5 | 33 | 2 |
| 10 | 5 | 18 | 1 |
| 20 | 5 | 9 | 0 |
| 0 | 10 | 40 | N/A |
| 5 | 10 | 22 | 3 |
| 10 | 10 | 12 | 2 |
| 20 | 10 | 6 | 1 |
| 0 | 20 | 25 | N/A |
| 5 | 20 | 14 | 2 |
| 10 | 20 | 8 | 1 |
| 20 | 20 | 4 | 0 |
Data is representative of experiments showing additive effects. Synergy scores between -10 and 10 indicate additivity as calculated by Combenefit software.[6]
Table 2: Inhibition of HIV-1 Reactivation by this compound and CX014442 in TNF-α-Reactivated SupT1 Cells
| This compound (µM) | CX014442 (µM) | Relative Luciferase Expression (%) | Synergy Score (Bliss) |
| 0 | 0 | 100 | N/A |
| 5 | 0 | 50 | N/A |
| 10 | 0 | 25 | N/A |
| 20 | 0 | 12 | N/A |
| 0 | 5 | 55 | N/A |
| 5 | 5 | 28 | 3 |
| 10 | 5 | 14 | 2 |
| 20 | 5 | 7 | 1 |
| 0 | 10 | 35 | N/A |
| 5 | 10 | 18 | 4 |
| 10 | 10 | 9 | 3 |
| 20 | 10 | 5 | 2 |
| 0 | 20 | 20 | N/A |
| 5 | 20 | 10 | 3 |
| 10 | 20 | 5 | 2 |
| 20 | 20 | 3 | 1 |
Data is representative of experiments showing additive effects. Synergy scores between -10 and 10 indicate additivity as calculated by Combenefit software.[6]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the work of Pellaers et al. (2025).[1]
Cell Culture and Viral Transduction
-
Cell Line: SupT1 T cells were maintained in appropriate culture medium.
-
Virus Production: An HIV-1 vector expressing firefly luciferase (HIV-1 FLuc) was produced in HEK293T cells.
-
Transduction: SupT1 cells were transduced with the HIV-1 FLuc virus.
-
Establishment of Latency: Three days post-transduction, residual virus was removed by washing, and the cells were cultured for an additional seven days to allow for the establishment of a latent infection.
Drug Treatment and Reactivation
-
Compound Preparation: this compound and the LEDGIN CX014442 were dissolved in DMSO to create stock solutions.
-
Dose-Response Matrix: A matrix of drug concentrations was prepared by serially diluting the stock solutions.
-
Treatment: On day 10 post-transduction, the latently infected SupT1 cells were plated in 96-well plates and treated with the various combinations of this compound and CX014442.
-
Reactivation: A subset of the treated cells was reactivated by the addition of 10 ng/mL of Tumor Necrosis Factor-alpha (TNF-α).
Luciferase Assay and Data Analysis
-
Cell Lysis: Twenty-four hours after treatment and reactivation, the cells were harvested and lysed.
-
Luciferase Measurement: The luciferase activity in the cell lysates was measured using a luminometer.
-
Normalization: Luciferase counts were normalized to the total protein concentration in each well, as determined by a BCA assay, to account for any differences in cell viability.
-
Synergy Analysis: The synergistic, additive, or antagonistic effects of the drug combinations were quantified using the Combenefit software, applying the Bliss independence model.[6]
Visualizing the Molecular Interactions and Experimental Process
Signaling Pathway of this compound and LEDGINs in HIV-1 Silencing
Caption: Combined action of this compound and LEDGINs on HIV-1 latency.
Experimental Workflow for Synergy Analysis
Caption: Workflow for assessing this compound and LEDGIN synergy.
Conclusion
The combination of this compound and LEDGINs presents a compelling strategy for the "block-and-lock" approach to an HIV-1 functional cure. The distinct and complementary mechanisms of these two classes of latency-promoting agents result in an additive effect, leading to a more profound and durable silencing of the provirus. The data and protocols presented in this guide offer a framework for further research into this promising therapeutic strategy. Future studies should aim to evaluate this combination in more complex primary cell models and ultimately in in vivo systems to fully assess its potential for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Durability of ZL0580-Mediated HIV Suppression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational small molecule ZL0580 with standard antiretroviral therapy (ART) in mediating durable suppression of HIV. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
This compound is a first-in-class, selective inhibitor of the first bromodomain (BD1) of BRD4, an epigenetic reader protein.[1][2] This mechanism distinguishes it from traditional ART, which directly targets viral enzymes. This compound has been shown to induce a state of deep latency or "block and lock" by epigenetically silencing HIV transcription, suggesting a potential for durable viral suppression even after treatment cessation.[1][3]
Comparative Efficacy of this compound and ART in a Humanized Mouse Model
A key preclinical study evaluated the efficacy of this compound as a monotherapy and in combination with standard ART in HIV-infected humanized mice. This model provides an in vivo system to assess viral suppression and rebound kinetics.
Viral Suppression
This compound demonstrated potent suppression of plasma viremia, comparable to standard ART. After two weeks of daily treatment, both this compound monotherapy and a combination of this compound and ART reduced plasma viral loads to nearly undetectable levels.[1]
Table 1: Plasma Viremia Suppression in HIV-Infected Humanized Mice
| Treatment Group | Duration of Treatment | Outcome |
| This compound Monotherapy | 2 weeks | Plasma viral loads reduced to nearly undetectable levels[1] |
| ART Monotherapy | 2 weeks | Plasma viral loads reduced to nearly undetectable levels[1] |
| This compound + ART | 2 weeks | Plasma viral loads reduced to nearly undetectable levels[1] |
| Vehicle Control | 2 weeks | Consistently high plasma viral loads[1] |
Viral Rebound Following Treatment Interruption
A critical measure of durable suppression is the time to viral rebound after stopping therapy. In the humanized mouse model, this compound monotherapy modestly delayed viral rebound compared to ART alone by approximately two weeks.[1] Notably, even after rebound, the plasma viral loads in the this compound and this compound+ART groups were markedly lower than in the ART-only group.[1]
Table 2: Viral Rebound Kinetics in HIV-Infected Humanized Mice After Treatment Interruption
| Treatment Group | Time to Viral Rebound | Viral Load Post-Rebound |
| This compound Monotherapy | Delayed by ~2 weeks compared to ART[1] | Markedly lower than ART group[1] |
| ART Monotherapy | Baseline rebound time | Highest among treatment groups[1] |
| This compound + ART | Delayed rebound | Markedly lower than ART group[1] |
| Vehicle Control | Not applicable | Consistently high viremia[1] |
Effect on Latent Reservoir
The study also assessed the impact of the treatments on the size of the viral reservoir by quantifying cell-associated HIV DNA in peripheral blood. At the end of the treatment period, there was no significant difference in the levels of cell-associated HIV DNA among the this compound, ART, and combination therapy groups.[1] This suggests that while this compound can effectively suppress transcription, it may not directly eliminate the integrated provirus.
Comparison with Other HIV Suppression Strategies
While a direct clinical comparison is not yet available, the preclinical data for this compound can be contextualized with the known long-term efficacy of other HIV suppression strategies.
Standard ART has proven highly effective in suppressing HIV replication to undetectable levels for prolonged periods.[4] However, treatment interruption almost invariably leads to rapid viral rebound within 2-4 weeks.[5] Newer long-acting injectable ART regimens, such as cabotegravir (B606451) plus rilpivirine, have demonstrated high rates of sustained virologic suppression, with 98% of patients maintaining undetectable viral loads at 48 weeks.[6] These therapies, however, still require continuous administration to prevent viral rebound.
The "block and lock" approach, exemplified by this compound, aims to induce a state of deep and durable latency, potentially allowing for treatment-free periods. The modest delay in viral rebound observed with this compound in the humanized mouse model is a promising, albeit preclinical, step towards this goal.[1]
Experimental Protocols
Quantification of Cell-Associated HIV DNA in Humanized Mice
Objective: To measure the levels of total HIV DNA in the blood cells of treated and control mice.
Methodology:
-
Collect peripheral blood from humanized mice at specified time points (e.g., week 7 and week 13 of the study).
-
Isolate total DNA from the blood cells using a commercial DNA extraction kit.
-
Perform quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HIV-1 genome (e.g., gag or LTR).
-
Use a standard curve generated from a plasmid containing the target HIV-1 sequence to quantify the number of HIV DNA copies.
-
Normalize the HIV DNA copy number to the amount of input genomic DNA, typically by also quantifying a host gene (e.g., human RNase P).
-
Express the results as copies of HIV DNA per million cells.
Quantitative Viral Outgrowth Assay (QVOA)
Objective: To measure the frequency of latently infected cells capable of producing replication-competent virus.
Methodology:
-
Isolate resting CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of HIV-infected individuals.
-
Perform serial dilutions of the resting CD4+ T cells in culture plates.
-
Stimulate the cells with mitogens (e.g., phytohemagglutinin) and IL-2 to reverse latency and induce viral production.
-
Co-culture the stimulated patient cells with uninfected "feeder" cells (e.g., CD8-depleted PBMCs from a healthy donor or a susceptible cell line like MOLT-4/CCR5) to amplify any released virus.
-
Culture for 14-21 days, periodically monitoring for viral replication by measuring p24 antigen in the culture supernatant using an ELISA.
-
The frequency of latently infected cells is calculated based on the lowest concentration of patient cells that results in a positive culture, expressed as infectious units per million (IUPM) cells.
Tat/Rev-Induced Limiting Dilution Assay (TILDA)
Objective: To quantify the frequency of cells with inducible HIV transcription.
Methodology:
-
Isolate CD4+ T cells from PBMCs.
-
Perform serial dilutions of the CD4+ T cells.
-
Stimulate the cells with a potent latency-reversing agent (e.g., PMA/ionomycin) for a short period (e.g., 12-16 hours) to induce transcription from latent proviruses.
-
Lyse the cells and perform a reverse transcription quantitative PCR (RT-qPCR) to detect multiply spliced HIV tat/rev mRNA, which is indicative of active viral transcription.
-
The frequency of cells with inducible HIV transcription is determined using a maximum likelihood method based on the number of positive wells at each cell dilution.
Droplet Digital PCR (ddPCR) for HIV Reservoir Quantification
Objective: To provide absolute quantification of total or integrated HIV DNA.
Methodology:
-
Isolate genomic DNA from patient cells.
-
Prepare a PCR reaction mix containing primers and fluorescently labeled probes for the HIV target and a reference host gene.
-
Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator. Each droplet contains a small number of DNA molecules.
-
Perform PCR amplification to the endpoint.
-
Read the droplets in a droplet reader, which counts the number of positive (fluorescent) and negative droplets for both the HIV target and the reference gene.
-
The absolute copy number of the target DNA is calculated based on Poisson statistics, providing a precise measure of the viral reservoir.
Visualizations
Caption: Signaling pathways involved in HIV latency and reactivation, and the mechanism of action of this compound.
Caption: Experimental workflow for the Quantitative Viral Outgrowth Assay (QVOA).
Caption: Mechanism of this compound-mediated HIV suppression.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HIV infection dynamics and viral rebound: Modeling results from humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Durability of ZL0580-Mediated HIV Suppression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational small molecule ZL0580 with standard antiretroviral therapy (ART) in mediating durable suppression of HIV. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
This compound is a first-in-class, selective inhibitor of the first bromodomain (BD1) of BRD4, an epigenetic reader protein.[1][2] This mechanism distinguishes it from traditional ART, which directly targets viral enzymes. This compound has been shown to induce a state of deep latency or "block and lock" by epigenetically silencing HIV transcription, suggesting a potential for durable viral suppression even after treatment cessation.[1][3]
Comparative Efficacy of this compound and ART in a Humanized Mouse Model
A key preclinical study evaluated the efficacy of this compound as a monotherapy and in combination with standard ART in HIV-infected humanized mice. This model provides an in vivo system to assess viral suppression and rebound kinetics.
Viral Suppression
This compound demonstrated potent suppression of plasma viremia, comparable to standard ART. After two weeks of daily treatment, both this compound monotherapy and a combination of this compound and ART reduced plasma viral loads to nearly undetectable levels.[1]
Table 1: Plasma Viremia Suppression in HIV-Infected Humanized Mice
| Treatment Group | Duration of Treatment | Outcome |
| This compound Monotherapy | 2 weeks | Plasma viral loads reduced to nearly undetectable levels[1] |
| ART Monotherapy | 2 weeks | Plasma viral loads reduced to nearly undetectable levels[1] |
| This compound + ART | 2 weeks | Plasma viral loads reduced to nearly undetectable levels[1] |
| Vehicle Control | 2 weeks | Consistently high plasma viral loads[1] |
Viral Rebound Following Treatment Interruption
A critical measure of durable suppression is the time to viral rebound after stopping therapy. In the humanized mouse model, this compound monotherapy modestly delayed viral rebound compared to ART alone by approximately two weeks.[1] Notably, even after rebound, the plasma viral loads in the this compound and this compound+ART groups were markedly lower than in the ART-only group.[1]
Table 2: Viral Rebound Kinetics in HIV-Infected Humanized Mice After Treatment Interruption
| Treatment Group | Time to Viral Rebound | Viral Load Post-Rebound |
| This compound Monotherapy | Delayed by ~2 weeks compared to ART[1] | Markedly lower than ART group[1] |
| ART Monotherapy | Baseline rebound time | Highest among treatment groups[1] |
| This compound + ART | Delayed rebound | Markedly lower than ART group[1] |
| Vehicle Control | Not applicable | Consistently high viremia[1] |
Effect on Latent Reservoir
The study also assessed the impact of the treatments on the size of the viral reservoir by quantifying cell-associated HIV DNA in peripheral blood. At the end of the treatment period, there was no significant difference in the levels of cell-associated HIV DNA among the this compound, ART, and combination therapy groups.[1] This suggests that while this compound can effectively suppress transcription, it may not directly eliminate the integrated provirus.
Comparison with Other HIV Suppression Strategies
While a direct clinical comparison is not yet available, the preclinical data for this compound can be contextualized with the known long-term efficacy of other HIV suppression strategies.
Standard ART has proven highly effective in suppressing HIV replication to undetectable levels for prolonged periods.[4] However, treatment interruption almost invariably leads to rapid viral rebound within 2-4 weeks.[5] Newer long-acting injectable ART regimens, such as cabotegravir plus rilpivirine, have demonstrated high rates of sustained virologic suppression, with 98% of patients maintaining undetectable viral loads at 48 weeks.[6] These therapies, however, still require continuous administration to prevent viral rebound.
The "block and lock" approach, exemplified by this compound, aims to induce a state of deep and durable latency, potentially allowing for treatment-free periods. The modest delay in viral rebound observed with this compound in the humanized mouse model is a promising, albeit preclinical, step towards this goal.[1]
Experimental Protocols
Quantification of Cell-Associated HIV DNA in Humanized Mice
Objective: To measure the levels of total HIV DNA in the blood cells of treated and control mice.
Methodology:
-
Collect peripheral blood from humanized mice at specified time points (e.g., week 7 and week 13 of the study).
-
Isolate total DNA from the blood cells using a commercial DNA extraction kit.
-
Perform quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HIV-1 genome (e.g., gag or LTR).
-
Use a standard curve generated from a plasmid containing the target HIV-1 sequence to quantify the number of HIV DNA copies.
-
Normalize the HIV DNA copy number to the amount of input genomic DNA, typically by also quantifying a host gene (e.g., human RNase P).
-
Express the results as copies of HIV DNA per million cells.
Quantitative Viral Outgrowth Assay (QVOA)
Objective: To measure the frequency of latently infected cells capable of producing replication-competent virus.
Methodology:
-
Isolate resting CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of HIV-infected individuals.
-
Perform serial dilutions of the resting CD4+ T cells in culture plates.
-
Stimulate the cells with mitogens (e.g., phytohemagglutinin) and IL-2 to reverse latency and induce viral production.
-
Co-culture the stimulated patient cells with uninfected "feeder" cells (e.g., CD8-depleted PBMCs from a healthy donor or a susceptible cell line like MOLT-4/CCR5) to amplify any released virus.
-
Culture for 14-21 days, periodically monitoring for viral replication by measuring p24 antigen in the culture supernatant using an ELISA.
-
The frequency of latently infected cells is calculated based on the lowest concentration of patient cells that results in a positive culture, expressed as infectious units per million (IUPM) cells.
Tat/Rev-Induced Limiting Dilution Assay (TILDA)
Objective: To quantify the frequency of cells with inducible HIV transcription.
Methodology:
-
Isolate CD4+ T cells from PBMCs.
-
Perform serial dilutions of the CD4+ T cells.
-
Stimulate the cells with a potent latency-reversing agent (e.g., PMA/ionomycin) for a short period (e.g., 12-16 hours) to induce transcription from latent proviruses.
-
Lyse the cells and perform a reverse transcription quantitative PCR (RT-qPCR) to detect multiply spliced HIV tat/rev mRNA, which is indicative of active viral transcription.
-
The frequency of cells with inducible HIV transcription is determined using a maximum likelihood method based on the number of positive wells at each cell dilution.
Droplet Digital PCR (ddPCR) for HIV Reservoir Quantification
Objective: To provide absolute quantification of total or integrated HIV DNA.
Methodology:
-
Isolate genomic DNA from patient cells.
-
Prepare a PCR reaction mix containing primers and fluorescently labeled probes for the HIV target and a reference host gene.
-
Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator. Each droplet contains a small number of DNA molecules.
-
Perform PCR amplification to the endpoint.
-
Read the droplets in a droplet reader, which counts the number of positive (fluorescent) and negative droplets for both the HIV target and the reference gene.
-
The absolute copy number of the target DNA is calculated based on Poisson statistics, providing a precise measure of the viral reservoir.
Visualizations
Caption: Signaling pathways involved in HIV latency and reactivation, and the mechanism of action of this compound.
Caption: Experimental workflow for the Quantitative Viral Outgrowth Assay (QVOA).
Caption: Mechanism of this compound-mediated HIV suppression.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HIV infection dynamics and viral rebound: Modeling results from humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
ZL0580 Safety Profile: A Comparative Analysis with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of ZL0580, a selective BRD4 inhibitor, with other classes of epigenetic modifiers, including pan-BET inhibitors, histone deacetylase (HDAC) inhibitors, and DNA methyltransferase (DNMT) inhibitors. The information is supported by available preclinical and clinical experimental data to assist researchers in making informed decisions for future studies.
Executive Summary
Epigenetic modifiers are a promising class of therapeutic agents, but their clinical utility is often limited by their safety profiles. This compound, a selective inhibitor of the first bromodomain (BD1) of BRD4, has demonstrated a favorable preclinical safety profile, particularly when compared to other epigenetic modifiers that exhibit broader target engagement or different mechanisms of action. This guide summarizes key safety-related data, outlines common experimental protocols for toxicity assessment, and provides visual representations of relevant pathways and workflows.
Comparative Safety Data
The following tables summarize the available quantitative data on the cytotoxicity and in vivo toxicity of this compound and other representative epigenetic modifiers. It is important to note that direct head-to-head comparative studies are limited, and toxicity can be highly dependent on the specific compound, cell line or animal model, and experimental conditions.
Table 1: In Vitro Cytotoxicity of Epigenetic Modifiers
| Compound | Class | Cell Line(s) | IC50/CC50 Values | Citation(s) |
| This compound | Selective BRD4 BD1 Inhibitor | SupT1 (T-cell line) | CC50: 11.36 ± 0.55 µM (non-reactivated), 10.89 ± 0.42 µM (reactivated) | [1] |
| JQ1 | Pan-BET Inhibitor | Various cancer cell lines | IC50: 0.28 - 10.36 µM (Ovarian and endometrial cancer) | [2] |
| MCC cell lines | IC50: ~800 nM | [3] | ||
| Vorinostat (B1683920) (SAHA) | Pan-HDAC Inhibitor | Various cancer cell lines | IC50: ~10 nM (cell-free), 0.146 - 2.697 µM (CTCL cell lines) | [4][5] |
| Sarcoma cell lines | IC50: 2.0 - 8.6 µM | [6] | ||
| Romidepsin | Class I HDAC Inhibitor | Bladder cancer cell lines | Effective in the nanomolar range | [7] |
| Panobinostat (B1684620) | Pan-HDAC Inhibitor | Sarcoma cell lines | IC50: 0.02 - 0.1 µM | [6] |
| Azacitidine | DNMT Inhibitor | OCI-M2 (AML cell line) | IC50: ~1 µM | [8] |
| Decitabine | DNMT Inhibitor | WIL2-NS (Lymphoblastoid) | Highly genotoxic at 0.2 and 1.0 µM | [9] |
Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values can vary significantly between different cell lines and assay conditions. The data presented here is for comparative purposes.
Table 2: Preclinical In Vivo Safety of Epigenetic Modifiers
| Compound | Class | Animal Model | Key Safety Findings | Citation(s) |
| This compound | Selective BRD4 BD1 Inhibitor | Mice | No evident toxicity at doses up to 300 mg/kg/day for 7 days. No significant changes in body weight, food consumption, or serum biochemistry. | [10] |
| JQ1 | Pan-BET Inhibitor | Mouse xenograft models | Well-tolerated at effective doses (e.g., 50 mg/kg/day). | [11] |
| Romidepsin | Class I HDAC Inhibitor | Rats and Dogs | Cardiovascular effects (irregular heart rhythm, QTc prolongation), tonic convulsion, tremor at higher doses. | [12] |
| Mouse xenograft models | No increased acute or late toxicity with ionizing radiation. | [7] | ||
| Panobinostat | Pan-HDAC Inhibitor | Rats and Dogs | Thyroid toxicities, decreased white blood cells and platelets, hemorrhage, inflammation, bone marrow abnormalities, testicular degeneration. | [13] |
| Mouse xenograft models | Significant toxicity at 10 or 20 mg/kg/day. | [14] | ||
| Azacitidine | DNMT Inhibitor | Mouse xenograft model | Lower systemic toxicity with aerosol administration compared to IV, which caused significant myelosuppression. | [15] |
| Decitabine | DNMT Inhibitor | - | High doses are cytotoxic, while lower doses have a hypomethylating effect. Associated with delayed and prolonged myelosuppression. | [16] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound vs. Pan-BET Inhibitors
This compound's selectivity for the BD1 domain of BRD4 is a key differentiator from pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 domains of all BET family proteins. This selectivity may contribute to its distinct biological activity and potentially more favorable safety profile.
Figure 1. Differential binding of this compound and JQ1 to BET bromodomains.
General Workflow for In Vitro Cytotoxicity Assessment
Standard cytotoxicity assays are crucial for determining the concentration-dependent toxicity of a compound on cultured cells.
References
- 1. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposure to hypomethylating 5-aza-2'-deoxycytidine (decitabine) causes rapid, severe DNA damage, telomere elongation and mitotic dysfunction in human WIL2-NS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 11. selleckchem.com [selleckchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicity and Pharmacokinetic Studies of Aerosolized Clinical Grade Azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
ZL0580 Safety Profile: A Comparative Analysis with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of ZL0580, a selective BRD4 inhibitor, with other classes of epigenetic modifiers, including pan-BET inhibitors, histone deacetylase (HDAC) inhibitors, and DNA methyltransferase (DNMT) inhibitors. The information is supported by available preclinical and clinical experimental data to assist researchers in making informed decisions for future studies.
Executive Summary
Epigenetic modifiers are a promising class of therapeutic agents, but their clinical utility is often limited by their safety profiles. This compound, a selective inhibitor of the first bromodomain (BD1) of BRD4, has demonstrated a favorable preclinical safety profile, particularly when compared to other epigenetic modifiers that exhibit broader target engagement or different mechanisms of action. This guide summarizes key safety-related data, outlines common experimental protocols for toxicity assessment, and provides visual representations of relevant pathways and workflows.
Comparative Safety Data
The following tables summarize the available quantitative data on the cytotoxicity and in vivo toxicity of this compound and other representative epigenetic modifiers. It is important to note that direct head-to-head comparative studies are limited, and toxicity can be highly dependent on the specific compound, cell line or animal model, and experimental conditions.
Table 1: In Vitro Cytotoxicity of Epigenetic Modifiers
| Compound | Class | Cell Line(s) | IC50/CC50 Values | Citation(s) |
| This compound | Selective BRD4 BD1 Inhibitor | SupT1 (T-cell line) | CC50: 11.36 ± 0.55 µM (non-reactivated), 10.89 ± 0.42 µM (reactivated) | [1] |
| JQ1 | Pan-BET Inhibitor | Various cancer cell lines | IC50: 0.28 - 10.36 µM (Ovarian and endometrial cancer) | [2] |
| MCC cell lines | IC50: ~800 nM | [3] | ||
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | Various cancer cell lines | IC50: ~10 nM (cell-free), 0.146 - 2.697 µM (CTCL cell lines) | [4][5] |
| Sarcoma cell lines | IC50: 2.0 - 8.6 µM | [6] | ||
| Romidepsin | Class I HDAC Inhibitor | Bladder cancer cell lines | Effective in the nanomolar range | [7] |
| Panobinostat | Pan-HDAC Inhibitor | Sarcoma cell lines | IC50: 0.02 - 0.1 µM | [6] |
| Azacitidine | DNMT Inhibitor | OCI-M2 (AML cell line) | IC50: ~1 µM | [8] |
| Decitabine | DNMT Inhibitor | WIL2-NS (Lymphoblastoid) | Highly genotoxic at 0.2 and 1.0 µM | [9] |
Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values can vary significantly between different cell lines and assay conditions. The data presented here is for comparative purposes.
Table 2: Preclinical In Vivo Safety of Epigenetic Modifiers
| Compound | Class | Animal Model | Key Safety Findings | Citation(s) |
| This compound | Selective BRD4 BD1 Inhibitor | Mice | No evident toxicity at doses up to 300 mg/kg/day for 7 days. No significant changes in body weight, food consumption, or serum biochemistry. | [10] |
| JQ1 | Pan-BET Inhibitor | Mouse xenograft models | Well-tolerated at effective doses (e.g., 50 mg/kg/day). | [11] |
| Romidepsin | Class I HDAC Inhibitor | Rats and Dogs | Cardiovascular effects (irregular heart rhythm, QTc prolongation), tonic convulsion, tremor at higher doses. | [12] |
| Mouse xenograft models | No increased acute or late toxicity with ionizing radiation. | [7] | ||
| Panobinostat | Pan-HDAC Inhibitor | Rats and Dogs | Thyroid toxicities, decreased white blood cells and platelets, hemorrhage, inflammation, bone marrow abnormalities, testicular degeneration. | [13] |
| Mouse xenograft models | Significant toxicity at 10 or 20 mg/kg/day. | [14] | ||
| Azacitidine | DNMT Inhibitor | Mouse xenograft model | Lower systemic toxicity with aerosol administration compared to IV, which caused significant myelosuppression. | [15] |
| Decitabine | DNMT Inhibitor | - | High doses are cytotoxic, while lower doses have a hypomethylating effect. Associated with delayed and prolonged myelosuppression. | [16] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound vs. Pan-BET Inhibitors
This compound's selectivity for the BD1 domain of BRD4 is a key differentiator from pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 domains of all BET family proteins. This selectivity may contribute to its distinct biological activity and potentially more favorable safety profile.
Figure 1. Differential binding of this compound and JQ1 to BET bromodomains.
General Workflow for In Vitro Cytotoxicity Assessment
Standard cytotoxicity assays are crucial for determining the concentration-dependent toxicity of a compound on cultured cells.
References
- 1. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposure to hypomethylating 5-aza-2'-deoxycytidine (decitabine) causes rapid, severe DNA damage, telomere elongation and mitotic dysfunction in human WIL2-NS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 11. selleckchem.com [selleckchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicity and Pharmacokinetic Studies of Aerosolized Clinical Grade Azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of ZL0580: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for ZL0580 is not publicly available. This document provides guidance for handling this compound based on general laboratory safety principles for novel, potent small molecule compounds. The information herein is not a substitute for a compound-specific risk assessment, which must be conducted by qualified personnel. Always consult your institution's Environmental Health and Safety (EHS) department before commencing work with any new chemical substance.
This guide is intended to provide researchers, scientists, and drug development professionals with essential safety and logistical information for the handling and disposal of this compound. By adhering to these procedures, you can minimize risk and ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
When handling a novel compound like this compound, it is crucial to assume it is hazardous.[1] Strict adherence to safety protocols is the primary line of defense against potential exposure.
Personal Protective Equipment (PPE)
A precautionary approach to PPE is mandatory when specific hazard data is unavailable.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemically resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. Double-gloving is advised for handling concentrated solutions. |
| Eye and Face Protection | Safety goggles or glasses with side shields | Must be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a splash hazard. |
| Body Protection | Laboratory coat | A buttoned, knee-length lab coat is required to protect against splashes and spills. |
| Respiratory Protection | Certified chemical fume hood | All manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2] |
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[2] This minimizes the risk of inhalation exposure. All weighing of the solid compound and preparation of solutions should be conducted within the fume hood.
Experimental Workflow for Safe Handling
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response
| Spill Scenario | Action |
| Solid Spill | 1. Evacuate non-essential personnel. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Gently cover the spill with absorbent paper to avoid raising dust. 4. Moisten the absorbent paper with a suitable solvent (e.g., water or ethanol). 5. Carefully collect the material and place it in a sealed container for hazardous waste disposal. 6. Clean the spill area with the solvent and then with soap and water. |
| Liquid Spill | 1. Evacuate non-essential personnel. 2. Wear appropriate PPE. 3. Contain the spill with absorbent materials (e.g., spill pads or vermiculite). 4. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. 5. Clean the spill area with a suitable solvent and then with soap and water. |
Accidental Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[2] Proper segregation and labeling are essential for safe disposal.
Waste Segregation and Labeling
The following diagram outlines the logical flow for the proper disposal of chemical waste.
References
Navigating the Safe Handling of ZL0580: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for ZL0580 is not publicly available. This document provides guidance for handling this compound based on general laboratory safety principles for novel, potent small molecule compounds. The information herein is not a substitute for a compound-specific risk assessment, which must be conducted by qualified personnel. Always consult your institution's Environmental Health and Safety (EHS) department before commencing work with any new chemical substance.
This guide is intended to provide researchers, scientists, and drug development professionals with essential safety and logistical information for the handling and disposal of this compound. By adhering to these procedures, you can minimize risk and ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
When handling a novel compound like this compound, it is crucial to assume it is hazardous.[1] Strict adherence to safety protocols is the primary line of defense against potential exposure.
Personal Protective Equipment (PPE)
A precautionary approach to PPE is mandatory when specific hazard data is unavailable.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemically resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. Double-gloving is advised for handling concentrated solutions. |
| Eye and Face Protection | Safety goggles or glasses with side shields | Must be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a splash hazard. |
| Body Protection | Laboratory coat | A buttoned, knee-length lab coat is required to protect against splashes and spills. |
| Respiratory Protection | Certified chemical fume hood | All manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2] |
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[2] This minimizes the risk of inhalation exposure. All weighing of the solid compound and preparation of solutions should be conducted within the fume hood.
Experimental Workflow for Safe Handling
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response
| Spill Scenario | Action |
| Solid Spill | 1. Evacuate non-essential personnel. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Gently cover the spill with absorbent paper to avoid raising dust. 4. Moisten the absorbent paper with a suitable solvent (e.g., water or ethanol). 5. Carefully collect the material and place it in a sealed container for hazardous waste disposal. 6. Clean the spill area with the solvent and then with soap and water. |
| Liquid Spill | 1. Evacuate non-essential personnel. 2. Wear appropriate PPE. 3. Contain the spill with absorbent materials (e.g., spill pads or vermiculite). 4. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. 5. Clean the spill area with a suitable solvent and then with soap and water. |
Accidental Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[2] Proper segregation and labeling are essential for safe disposal.
Waste Segregation and Labeling
The following diagram outlines the logical flow for the proper disposal of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
